Product packaging for 2-Undecene, 5-methyl-(Cat. No.:CAS No. 56851-34-4)

2-Undecene, 5-methyl-

Cat. No.: B15466511
CAS No.: 56851-34-4
M. Wt: 168.32 g/mol
InChI Key: OEZWOBMFNBARSU-FNORWQNLSA-N
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Description

2-Undecene, 5-methyl- is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Undecene, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Undecene, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24 B15466511 2-Undecene, 5-methyl- CAS No. 56851-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56851-34-4

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(E)-5-methylundec-2-ene

InChI

InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h5,7,12H,4,6,8-11H2,1-3H3/b7-5+

InChI Key

OEZWOBMFNBARSU-FNORWQNLSA-N

Isomeric SMILES

CCCCCCC(C)C/C=C/C

Canonical SMILES

CCCCCCC(C)CC=CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Undecene, 5-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the physical properties of the alkene 2-Undecene, 5-methyl-. Due to a lack of available experimental data for this specific isomer, this document presents data for the closely related and commercially available isomer, 2-methyl-1-undecene, as a reference. General principles governing the physical properties of alkenes are also discussed to provide a predictive framework.

Introduction

2-Undecene, 5-methyl- is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₄. As an alkene, its physical properties are largely determined by its molecular weight and the geometry of its carbon-carbon double bond. Understanding these properties is crucial for its application in research and development, including its potential use as a synthetic intermediate in drug development.

Physical Properties

Table 1: Physical Properties of 2-methyl-1-undecene (CAS: 18516-37-5)

PropertyValue
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol [1]
Boiling Point Not Available
Melting Point Not Available
Density 0.757 g/mL at 25 °C[1]
Refractive Index n20/D 1.432[1]

The boiling point of alkenes is primarily influenced by the molecular mass; as the chain length increases, the boiling point rises.[2][3][4] Alkenes generally have boiling points a few degrees lower than the corresponding alkanes with the same number of carbon atoms.[2][3] The melting point of alkenes is dependent on the packing of the molecules, and thus is influenced by the stereochemistry of the double bond.[2][3] Alkenes are non-polar compounds and are therefore less dense than water and insoluble in it.[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 2-Undecene, 5-methyl- are not published. However, standard methodologies for determining key physical properties of liquid organic compounds are well-established. An example of a general protocol for determining the boiling point is provided below.

Experimental Protocol: Determination of Boiling Point by Distillation

  • Apparatus Setup: A standard simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A small volume of the purified 2-Undecene, 5-methyl- sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Data Collection: The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid is distilling.

  • Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Logical Workflow for Characterization

For a novel or uncharacterized compound such as 2-Undecene, 5-methyl-, a systematic workflow is essential to determine its structure and purity, which is a prerequisite for measuring its physical properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_physical_properties Physical Property Determination synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) nmr->ms ir IR Spectroscopy ms->ir purity Purity Assessment (e.g., GC, HPLC) ir->purity bp Boiling Point purity->bp mp Melting Point bp->mp density Density mp->density ri Refractive Index density->ri

Caption: Logical workflow for the synthesis, purification, and characterization of 2-Undecene, 5-methyl-.

Conclusion

While direct experimental data for 2-Undecene, 5-methyl- remains elusive, this guide provides a framework for understanding its physical properties based on the known data of a close structural isomer and the general principles of alkene chemistry. The provided experimental protocol and characterization workflow offer a practical approach for researchers and professionals in the field of drug development and chemical synthesis to further investigate this and similar compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C12H24 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation patterns of various C12H24 isomers. Understanding these fragmentation pathways is critical for the structural elucidation of these compounds in complex mixtures, a common challenge in fields ranging from petrochemical analysis to metabolomics and drug development. This document outlines the characteristic fragmentation behaviors of linear, branched, and cyclic C12H24 isomers under electron ionization (EI), supported by quantitative data, detailed experimental methodologies, and visual representations of fragmentation pathways.

Introduction to Mass Spectrometry of Hydrocarbons

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into the mass spectrometer, it is first ionized, most commonly by electron ionization (EI). In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M+•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The pattern of these fragment ions is unique to the structure of the original molecule and serves as a molecular fingerprint.

For isomers of C12H24, which all have a nominal molecular weight of 168 g/mol , the fragmentation pattern is the key to distinguishing between different structural arrangements, such as the position of a double bond, the nature of alkyl branching, or the size and substitution of a cyclic moiety.

Experimental Protocols

The data presented in this guide are primarily derived from gas chromatography-mass spectrometry (GC-MS) analyses utilizing electron ionization.

A. Sample Introduction and Ionization:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Injection: Samples are typically introduced in a volatile solvent via split/splitless injection into the GC.

  • Gas Chromatography: The GC separates the different C12H24 isomers based on their boiling points and interactions with a stationary phase (e.g., a non-polar column like DB-5ms).

  • Ionization Source: Electron Ionization (EI) is the standard method for generating ions from these non-polar hydrocarbons.

  • Electron Energy: A standard electron energy of 70 eV is used to ensure reproducible fragmentation patterns and allow for comparison with library spectra.

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization and prevent thermal degradation.

B. Mass Analysis:

  • Mass Analyzer: Quadrupole mass analyzers are commonly used for their robustness and rapid scanning capabilities.

  • Scan Range: A typical m/z scan range of 40-400 amu is sufficient to capture the molecular ion and all significant fragment ions of C12H24 isomers.

Fragmentation Patterns of Dodecene Isomers

Linear and branched dodecenes exhibit characteristic fragmentation patterns dominated by cleavages related to the position of the double bond and any alkyl branches.

A. Linear Dodecenes:

The fragmentation of linear dodecenes is influenced by the stability of the resulting carbocations. Allylic cleavage, the breaking of a bond adjacent to the double bond, is a particularly favored pathway as it leads to a resonance-stabilized allylic cation.

The mass spectrum of 1-Dodecene is characterized by a series of fragment ions separated by 14 Da (corresponding to CH2 groups). The molecular ion at m/z 168 is typically visible, though its abundance may be low.

Table 1: Key Mass Spectral Data for 1-Dodecene [1]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C3H5]+ (Allylic)
4385[C3H7]+
5580[C4H7]+
5650[C4H8]+•
6945[C5H9]+
8330[C6H11]+
1685[C12H24]+• (M+•)

The fragmentation of (E)-2-Dodecene also shows a prominent series of hydrocarbon fragments. The position of the double bond influences the relative abundances of these fragments.

Table 2: Key Mass Spectral Data for (E)-2-Dodecene

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
4360[C3H7]+
5595[C4H7]+ (Allylic)
6950[C5H9]+
8330[C6H11]+
16810[C12H24]+• (M+•)

B. Branched Dodecenes:

The presence of alkyl branches introduces preferential sites of fragmentation. Cleavage at the branch point is favored due to the formation of more stable secondary or tertiary carbocations.

For 2,4-Dimethyl-1-decene , fragmentation is directed by both the allylic position and the branched nature of the carbon skeleton.

Table 3: Key Mass Spectral Data for 2,4-Dimethyl-1-decene [2]

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
41100[C3H5]+
4360[C3H7]+
5540[C4H7]+
5695[C4H8]+• (McLafferty Rearrangement)
7020[C5H10]+•
11115[M-C4H9]+
168<5[C12H24]+• (M+•)

The fragmentation pathway for a generic branched dodecene is illustrated below.

G M [C12H24]+• (M+•) F1 [C8H17]+ (m/z 113) M->F1 Cleavage at branch R1 •C4H7 F2 [C9H19]+ (m/z 127) M->F2 Allylic Cleavage R2 •C3H5 F3 [C5H9]+ (m/z 69) M->F3 Cleavage at branch R3 •C7H15

Caption: Fragmentation of a branched dodecene.

Fragmentation Patterns of Cyclic C12H24 Isomers

Cyclic C12H24 isomers, such as cyclododecane and substituted cycloalkanes, exhibit distinct fragmentation patterns that often involve the loss of the alkyl substituent or ring-opening followed by a series of cleavages.

A. Cyclododecane:

The mass spectrum of cyclododecane is characterized by a relatively more abundant molecular ion compared to its linear counterparts, due to the energy required to cleave two carbon-carbon bonds to open the ring.[3] The fragmentation pattern consists of clusters of peaks separated by 14 Da.

Table 4: Key Mass Spectral Data for Cyclododecane [3]

m/zRelative Intensity (%)Proposed Fragment Ion
41100[C3H5]+
5598[C4H7]+
6960[C5H9]+
8340[C6H11]+
9720[C7H13]+
16825[C12H24]+• (M+•)

The fragmentation of cyclododecane proceeds through ring-opening to a linear radical cation, which then undergoes fragmentation similar to a linear alkene.

G M Cyclododecane+• (m/z 168) Open [CH2(CH2)10CH2]+• M->Open Ring Opening Frags [CnH2n-1]+, [CnH2n]+• Open->Frags Fragmentation

Caption: Fragmentation of cyclododecane.

B. Alkyl-Substituted Cycloalkanes:

For alkyl-substituted cycloalkanes, a major fragmentation pathway is the loss of the alkyl side chain as a radical, leaving a stable cycloalkyl cation.

In the case of Hexylcyclohexane , the loss of the hexyl group is a prominent fragmentation.

Table 5: Key Mass Spectral Data for Hexylcyclohexane [4]

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
55100[C4H7]+
8395[C6H11]+ (Cyclohexyl cation)
8260[C6H10]+•
16815[C12H24]+• (M+•)

The logical flow for the fragmentation of an alkyl-substituted cyclohexane is shown below.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M [Alkyl-C6H11]+• (M+•) LossAlkyl [C6H11]+ M->LossAlkyl Loss of Alkyl Radical LossRing [Alkyl]+ M->LossRing Loss of Cyclohexyl Radical RingFrag [C4H7]+ LossAlkyl->RingFrag Ring Fragmentation

Caption: Fragmentation of an alkylcyclohexane.

Similarly, for Butylcyclooctane , the loss of the butyl group is a significant fragmentation pathway.

Table 6: Key Mass Spectral Data for Butylcyclooctane

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
41100[C3H5]+
5585[C4H7]+
6950[C5H9]+
11140[C8H15]+ (Cyclooctyl cation)
16810[C12H24]+• (M+•)

For Methylcycloundecane , the primary fragmentation is the loss of the methyl group.[5]

Table 7: Key Mass Spectral Data for Methylcycloundecane [5]

m/zRelative Intensity (%)Proposed Fragment Ion/Loss
41100[C3H5]+
5595[C4H7]+
6965[C5H9]+
15320[M-CH3]+
16815[C12H24]+• (M+•)

Conclusion

The mass spectral fragmentation patterns of C12H24 isomers are highly dependent on their molecular structure. Linear alkenes show characteristic fragmentation based on the position of the double bond, with allylic cleavage being a dominant process. Branched alkenes fragment preferentially at the points of branching to form stable carbocations. Cyclic alkanes exhibit more intense molecular ion peaks and fragment via loss of alkyl substituents or through ring-opening mechanisms. By carefully analyzing these fragmentation patterns, researchers can effectively distinguish between different C12H24 isomers and elucidate their structures in complex samples. The data and methodologies presented in this guide provide a foundational understanding for scientists and professionals working in analytical chemistry and related fields.

References

An In-Depth Technical Guide to 1H and 13C NMR Spectral Analysis of Branched Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of branched alkenes. It covers fundamental concepts, detailed spectral analysis, advanced NMR techniques, and experimental protocols relevant to researchers in organic chemistry and drug development.

Fundamental Principles of NMR Spectroscopy of Alkenes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For alkenes, NMR provides critical information about the electronic environment of protons and carbons within the molecule, particularly those associated with the carbon-carbon double bond and adjacent atoms.

1H NMR Spectroscopy of Alkenes

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by the electron density around it. Protons attached to the sp² hybridized carbons of an alkene, known as vinylic or alkenyl protons, are deshielded due to the magnetic anisotropy of the π-electron system.[1][2] This deshielding effect causes their signals to appear at a lower field (higher ppm values) compared to protons on sp³ hybridized carbons.[2][3]

The movement of π-electrons in the double bond generates a local magnetic field that opposes the applied external magnetic field in the center of the bond but reinforces it at the periphery where the vinylic protons are located.[3] This results in a stronger effective magnetic field experienced by these protons, leading to their characteristic downfield chemical shifts.[1][3]

13C NMR Spectroscopy of Alkenes

Similar to ¹H NMR, the sp² hybridized carbons of an alkene are deshielded in ¹³C NMR and typically resonate at a lower field (100-170 ppm) compared to sp³ hybridized carbons (0-90 ppm).[3][4] The presence of signals in this downfield region is a strong indicator of a carbon-carbon double bond.[3] The chemical shift of an alkenyl carbon is further influenced by the nature of the substituents attached to it. Generally, carbon atoms of alkenes that are attached to other carbon groups are found more downfield.[3]

Detailed Spectral Analysis of Branched Alkenes

The branching in alkenes introduces additional complexity and richness to their NMR spectra, providing more detailed structural information through chemical shifts and spin-spin coupling.

1H NMR Chemical Shifts and Interpretation

The chemical shifts of protons in branched alkenes are dependent on their position relative to the double bond and the nature of the alkyl substituents.

  • Vinylic Protons (C=C-H): These protons typically appear in the range of 4.5-7.0 ppm.[5] Their exact chemical shift is influenced by the substitution pattern on the double bond. Terminal alkene protons generally have a slightly lower chemical shift than internal alkene protons.[1] Conjugation with other π-systems can shift these signals further downfield to 5.5–7.5 ppm.[6]

  • Allylic Protons (=C-C-H): Protons on a carbon adjacent to the double bond are termed allylic protons and typically resonate between 1.8 and 2.5 ppm.[5]

  • Protons on Branched Alkyl Chains: Protons on the alkyl branches will have chemical shifts similar to those in alkanes (0.8-1.9 ppm), but their proximity to the double bond can cause slight downfield shifts.[5]

Below is a table summarizing the typical ¹H NMR chemical shifts for protons in branched alkenes.

Type of Proton Chemical Environment Typical Chemical Shift (δ, ppm)
VinylicC=C-H4.5 - 7.0[5]
Allylic=C-C-H1.8 - 2.5[5]
AlkylC-C-H (in branches)0.8 - 1.9[5]
1H-1H Spin-Spin Coupling (J-Coupling)

Spin-spin coupling between neighboring protons provides valuable information about the connectivity of atoms and the stereochemistry of the double bond. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is independent of the applied magnetic field strength.[7]

  • Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon atom. For terminal alkenes, this is typically small, in the range of 0-5 Hz.[3][7]

  • Vicinal Coupling (³J): Coupling between protons on adjacent carbon atoms. This is highly dependent on the stereochemistry of the double bond:

    • cis-Vicinal Coupling: 6-15 Hz[3][7]

    • trans-Vicinal Coupling: 11-18 Hz[3][7]

  • Allylic Coupling (⁴J): Long-range coupling between a vinylic proton and an allylic proton, which is typically small (0.5-3.0 Hz).[3]

The distinct ranges for cis and trans vicinal coupling constants are particularly powerful for assigning the geometry of disubstituted and trisubstituted double bonds.[3][7]

The following table summarizes the typical ¹H-¹H coupling constants observed in branched alkenes.

Type of Coupling Relative Position of Protons Typical Coupling Constant (J, Hz)
GeminalH-C-H (on sp² carbon)0 - 5[3][7]
Vicinal (cis)H-C=C-H6 - 15[3][7]
Vicinal (trans)H-C=C-H11 - 18[3][7]
AllylicH-C-C=C-H0.5 - 3.0[3]
13C NMR Chemical Shifts and Interpretation

The chemical shifts of carbons in branched alkenes are also sensitive to their local environment.

  • Alkenyl Carbons (C=C): These carbons resonate in the 100-170 ppm region.[3] Carbons in a C=C double bond that are attached to other carbon groups are generally found more downfield.[3]

  • Allylic Carbons (=C-C): Carbons adjacent to the double bond typically appear at 20-40 ppm.

  • Alkyl Carbons (in branches): Carbons in the alkyl branches will have chemical shifts in the typical alkane region (10-50 ppm).

A summary of typical ¹³C NMR chemical shifts is provided in the table below.

Type of Carbon Chemical Environment Typical Chemical Shift (δ, ppm)
AlkenylC=C100 - 170[3]
Allylic=C-C20 - 40
AlkylC-C (in branches)10 - 50

Advanced NMR Techniques for Branched Alkenes

For complex branched alkenes, one-dimensional ¹H and ¹³C NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques and spectral editing methods are essential for unambiguous structure determination.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom.[8][9] This technique is invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH₂), and methyl (CH₃) carbons.[4][8]

  • DEPT-90: Only CH signals appear as positive peaks.[4][9]

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[4][9]

By comparing the broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of the carbon types can be achieved.[9]

DEPT_Workflow cluster_experiments NMR Experiments cluster_interpretation Signal Interpretation cluster_assignment Carbon Type Assignment bb_decoupled Broadband Decoupled 13C all_c All C Signals bb_decoupled->all_c dept90 DEPT-90 ch CH Signals (Positive) dept90->ch dept135 DEPT-135 ch_ch3 CH & CH3 (Positive) dept135->ch_ch3 ch2 CH2 (Negative) dept135->ch2 c_assign Quaternary (C) all_c->c_assign Signals present in BB, absent in DEPT-135 ch_assign Methine (CH) ch->ch_assign ch3_assign Methyl (CH3) ch_ch3->ch3_assign Positive signals in DEPT-135 minus CH signals from DEPT-90 ch2_assign Methylene (CH2) ch2->ch2_assign

Workflow for Carbon Type Assignment using DEPT NMR.
2D NMR: COSY, HSQC, and HMBC

2D NMR experiments correlate signals from different nuclei, providing a detailed map of the molecular structure.

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that shows correlations between J-coupled protons.[10] Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton-proton connectivity through the carbon skeleton.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear 2D experiment that correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation).[11][12] Each cross-peak in an HSQC spectrum corresponds to a C-H bond. Edited HSQC can also provide the same information as a DEPT-135 experiment but with much higher sensitivity.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two, three, or sometimes four bonds (long-range C-H correlations).[11][12] HMBC is particularly useful for identifying connectivity across quaternary carbons and for piecing together different fragments of a molecule.[13]

Connectivity Information from 2D NMR Experiments.

Experimental Protocols

Reliable and high-quality NMR data acquisition depends on proper sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Sample Purity: The sample should be as pure as possible to avoid interfering signals. Purification techniques such as chromatography or distillation are recommended.

  • Solvent Selection: A deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) is used to avoid a large solvent signal in the ¹H NMR spectrum. The choice of solvent can slightly influence the chemical shifts of the analyte. CDCl₃ is a common choice for non-polar to moderately polar compounds like branched alkenes.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR and 2D NMR experiments, which are less sensitive, a higher concentration of 20-50 mg may be required.[10]

  • Internal Standard: A small amount of a reference compound, typically tetramethylsilane (TMS), is added to the sample to provide a reference signal at 0 ppm.[5]

NMR Data Acquisition
  • Spectrometer Setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field and optimal resolution.

  • 1D ¹H NMR: A standard pulse-acquire experiment is usually sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • 1D ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum by collapsing all C-H couplings into singlets. DEPT experiments are run separately.

  • 2D NMR: The parameters for 2D experiments (COSY, HSQC, HMBC) should be optimized based on the specific molecule and the information required. For example, the HMBC experiment can be optimized for different long-range coupling constants.[11]

Conclusion

The NMR spectral analysis of branched alkenes is a powerful methodology for their structural characterization. A systematic approach that combines 1D ¹H and ¹³C NMR with advanced techniques like DEPT and 2D NMR (COSY, HSQC, and HMBC) allows for the unambiguous determination of the constitution and stereochemistry of these molecules. Careful sample preparation and optimization of experimental parameters are crucial for obtaining high-quality data. This guide provides a foundational understanding and practical framework for researchers and scientists working with branched alkenes in various fields, including drug discovery and development.

References

The Enigmatic Presence of Methyl-Branched Undecenes in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-branched undecenes, a class of unsaturated hydrocarbons, are emerging as significant players in chemical communication and biological processes across various taxa. While their presence is most prominently documented in the intricate world of insect chemical signaling, evidence suggests a broader distribution in plants and microorganisms. This technical guide provides an in-depth exploration of the natural occurrence of these fascinating molecules, detailing their biosynthesis, biological activities, and the experimental methodologies crucial for their study. A comprehensive understanding of these compounds holds potential for the development of novel pharmaceuticals and ecologically sound pest management strategies.

Natural Occurrence of Methyl-Branched Undecenes

The primary natural sources of methyl-branched undecenes are insects, where they form a key component of cuticular hydrocarbons (CHCs). These compounds play a vital role in preventing desiccation and, more significantly, act as contact pheromones, mediating social interactions, mate recognition, and species identification. While less explored, certain plant species and microorganisms also produce these and other structurally related branched-chain alkenes.

Table 1: Documented Natural Occurrence of Methyl-Branched Undecenes and Related Compounds
CompoundOrganism(s)Role/Activity
Methyl-branched AlkenesVarious insect species (e.g., Tribolium beetles)Contact pheromones, host recognition by parasitoids[1]
1-UndeceneBubonium graveolens, Launaea arborescens (plants)Component of essential oil with nematicidal activity[2]
Branched-chain Fatty Acids (precursors)Fungi, Bacteria, Marine OrganismsBiosynthetic precursors to branched-chain alkenes

Biosynthesis of Methyl-Branched Undecenes

The biosynthesis of methyl-branched undecenes is intrinsically linked to fatty acid metabolism. In insects, the process is believed to occur in specialized cells called oenocytes. The carbon backbone is assembled by fatty acid synthase (FAS) complexes, with the characteristic methyl branch introduced by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during chain elongation. Subsequent desaturation and decarboxylation steps lead to the final methyl-branched alkene.

In fungi and bacteria, the synthesis of branched-chain fatty acids, the likely precursors to methyl-branched alkenes, also involves the utilization of branched-chain starter units or the action of specific methyltransferases.[3] The precise enzymatic machinery responsible for the final conversion to undecenes in these organisms is an active area of research.

Biosynthetic Pathway of Methyl-Branched Alkenes in Insects

Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Branching Point BranchedChainFattyAcylCoA Methyl-Branched Fatty Acyl-CoA FAS->BranchedChainFattyAcylCoA Desaturase Desaturase BranchedChainFattyAcylCoA->Desaturase UnsaturatedBCFA Unsaturated Methyl-Branched Fatty Acyl-CoA Desaturase->UnsaturatedBCFA Decarboxylase Decarboxylase UnsaturatedBCFA->Decarboxylase MBU Methyl-Branched Undecene Decarboxylase->MBU

Caption: Proposed biosynthetic pathway of methyl-branched undecenes in insects.

Biological Activities and Signaling Pathways

The most well-documented biological role of methyl-branched undecenes is in insect chemical communication. As components of cuticular hydrocarbon profiles, they are crucial for nestmate recognition in social insects and for mate selection. For instance, specific methyl-branched alkanes are essential for host recognition by parasitoid wasps, demonstrating their critical role in interspecific interactions.[1]

The perception of these chemical cues occurs through olfactory receptors located on the insect's antennae. The binding of a specific methyl-branched alkene to its receptor protein initiates a signal transduction cascade within the olfactory sensory neuron. This typically involves the opening of ion channels, leading to depolarization of the neuronal membrane and the generation of an action potential. This signal is then processed in the antennal lobe of the insect brain, ultimately leading to a behavioral response.

Olfactory Signaling Pathway for Pheromone Reception

OlfactorySignaling Pheromone Methyl-Branched Undecene (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) + Orco OBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Depolarization->ActionPotential Brain Signal to Brain (Antennal Lobe) ActionPotential->Brain Behavior Behavioral Response Brain->Behavior

Caption: Generalized olfactory signaling pathway for insect pheromone reception.

Experimental Protocols

The study of methyl-branched undecenes necessitates a combination of sophisticated extraction, separation, and analytical techniques.

Extraction of Cuticular Lipids from Insects

Objective: To isolate cuticular hydrocarbons, including methyl-branched undecenes, from insect samples.

Methodology:

  • Sample Collection: Collect insect specimens and, if necessary, freeze them at -20 °C or lower to preserve their chemical profile.

  • Solvent Extraction: Immerse whole insects (or specific body parts) in a non-polar solvent such as hexane or pentane for a short duration (typically 5-10 minutes). This minimizes the extraction of internal lipids.

  • Filtration and Concentration: Filter the solvent extract to remove insect debris. Concentrate the extract under a gentle stream of nitrogen to a desired volume.

  • Fractionation (Optional): For complex mixtures, the extract can be fractionated using column chromatography on silica gel to separate hydrocarbons from more polar lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the components of the extracted lipid profile.

Methodology:

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.

  • Injection: Inject a small aliquot (e.g., 1 µL) of the extract into the GC inlet.

  • Temperature Program: Employ a temperature program that allows for the separation of a wide range of hydrocarbons. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 320 °C), and hold for a period to ensure elution of all components.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-600).

  • Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with spectral libraries (e.g., NIST).

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of isolated methyl-branched undecenes, including the position of the methyl group and the double bond.

Methodology:

  • Isolation: Isolate pure compounds from the extract using techniques such as preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC).

  • Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis: Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, on a high-field NMR spectrometer.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and correlation signals in the 2D NMR spectra to definitively assign the structure of the molecule.

Experimental Workflow for Analysis of Methyl-Branched Undecenes

ExperimentalWorkflow Sample Insect/Plant/Microbial Sample Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction CrudeExtract Crude Lipid Extract Extraction->CrudeExtract GCMS GC-MS Analysis CrudeExtract->GCMS Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation Identification Identification & Quantification GCMS->Identification HydrocarbonFraction Hydrocarbon Fraction Fractionation->HydrocarbonFraction Isolation Isolation (e.g., Prep-GC/HPLC) HydrocarbonFraction->Isolation PureCompound Pure Methyl-Branched Undecene Isolation->PureCompound NMR NMR Spectroscopy (¹H, ¹³C, 2D) PureCompound->NMR StructureElucidation Structure Elucidation NMR->StructureElucidation

Caption: A typical experimental workflow for the analysis of methyl-branched undecenes.

Conclusion and Future Directions

The study of the natural occurrence of methyl-branched undecenes is a rapidly evolving field with significant implications for both basic and applied science. While insects have been the primary focus of research, the exploration of these compounds in plants, fungi, and bacteria is likely to reveal novel structures and biological activities. Future research should focus on the complete elucidation of the biosynthetic pathways in a wider range of organisms, the identification of the specific receptors and signaling cascades involved in their perception, and the exploration of their potential as therapeutic agents and for the development of sustainable technologies. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of these intriguing natural products.

References

Unveiling the Silent Language: A Technical Guide to Investigating the Potential Role of "2-Undecene, 5-methyl-" in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the state-of-the-art methodologies required to investigate the potential role of a novel volatile organic compound, "2-Undecene, 5-methyl-", in the chemical ecology of insects. Due to the current absence of specific literature on this compound's role, this document serves as a detailed roadmap for its systematic study, from initial detection to behavioral validation.

Introduction to Insect Chemical Ecology and Semiochemicals

Insects have evolved a sophisticated chemical language to navigate their environment, find mates, locate food sources, and avoid predators. This communication is mediated by semiochemicals, which are signaling chemicals that carry information between organisms. These are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). The identification and characterization of novel semiochemicals are crucial for understanding fundamental ecological interactions and for developing targeted and environmentally benign pest management strategies.

"2-Undecene, 5-methyl-", a C12H24 branched-chain alkene, represents a class of compounds that could potentially play a significant role as a semiochemical. Its volatility and structural complexity make it a candidate for conveying specific information in insect communication systems. This guide outlines the experimental pipeline to elucidate its function.

Experimental Workflow for Semiochemical Identification and Validation

The investigation of a potential semiochemical like "2-Undecene, 5-methyl-" follows a multi-step process. This workflow ensures a rigorous and systematic approach, from the initial collection of volatile compounds to the conclusive behavioral assays.

experimental_workflow cluster_collection Volatile Collection cluster_analysis Chemical Analysis cluster_electrophysiology Electrophysiological Screening cluster_behavior Behavioral Validation A Insect Rearing & Sample Preparation B Headspace Solid-Phase Microextraction (HS-SPME) A->B C Gas Chromatography-Mass Spectrometry (GC-MS) B->C Desorption & Separation D Electroantennography (EAG) C->D Identification of Bioactive Compounds E Y-Tube Olfactometer Assays D->E Testing Behavioral Response

Caption: A generalized workflow for the identification and validation of insect semiochemicals.

Detailed Experimental Protocols

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile organic compounds from the headspace of a sample.

Protocol:

  • Sample Preparation: Insects (e.g., individual or groups of males, females, or different life stages) are placed in a glass vial. The vial size should be appropriate for the insect size to allow for adequate headspace.

  • Fiber Selection: A Solid-Phase Microextraction (SPME) fiber with a suitable coating is selected. A common choice for a broad range of volatiles is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Extraction: The SPME fiber is exposed to the headspace of the vial containing the insects for a predetermined time (e.g., 1-24 hours) at a controlled temperature (e.g., 25-40°C). The optimal extraction time and temperature should be determined empirically.

  • Desorption: After extraction, the fiber is retracted and immediately inserted into the injection port of a gas chromatograph for thermal desorption of the collected analytes.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.

Protocol:

  • GC Separation: The desorbed compounds from the SPME fiber are separated on a capillary column (e.g., DB-5ms) in the gas chromatograph. A typical temperature program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes. Helium is commonly used as the carrier gas.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum.

  • Compound Identification: The mass spectrum of each separated compound is compared to a spectral library (e.g., NIST/Wiley) for identification. The retention time of the compound is also used for confirmation. For "2-Undecene, 5-methyl-", a synthetic standard would be run under the same GC-MS conditions to confirm its retention time and mass spectrum.

Electrophysiological Screening: Electroantennography (EAG)

EAG is a technique used to measure the average electrical response of an insect's antenna to an odor stimulus. It is a crucial step to determine which of the identified compounds are detected by the insect's olfactory system.

Protocol:

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes containing a conductive solution (e.g., saline solution).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound (e.g., synthetic "2-Undecene, 5-methyl-") is injected into the airstream.

  • Signal Recording: The change in electrical potential across the antenna in response to the stimulus is recorded as a depolarization. The amplitude of this response is a measure of the antenna's sensitivity to the compound.

  • Data Analysis: The EAG responses to different compounds are typically normalized to the response of a standard compound (e.g., a general odorant like hexan-1-ol) or a solvent blank.

Behavioral Validation: Y-Tube Olfactometer Assays

The Y-tube olfactometer is a common behavioral assay used to test an insect's preference or aversion to a specific odor.

Protocol:

  • Apparatus Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through both arms of the Y-tube. The air in one arm passes over a source of the test odor (e.g., a filter paper treated with a solution of "2-Undecene, 5-methyl-"), while the other arm contains a control (e.g., solvent only).

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Choice Observation: The insect's movement is observed, and the arm it chooses to enter and the time it spends in each arm are recorded. A choice is typically defined as the insect moving a certain distance into an arm.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a Chi-square test to determine if there is a significant preference. The time spent in each arm can be analyzed using a t-test or a non-parametric equivalent.

Data Presentation

Quantitative data from the aforementioned experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical GC-MS Analysis of Volatiles from Insect Species X

Retention Time (min)Compound NameCAS NumberRelative Abundance (%) - MaleRelative Abundance (%) - Female
12.34Nonanal124-19-615.2 ± 2.118.5 ± 2.5
14.56(E)-2-Decenal3913-81-325.8 ± 3.422.1 ± 2.9
16.78 2-Undecene, 5-methyl- [Hypothetical] 45.1 ± 5.2 5.3 ± 1.1
18.90Tridecane629-50-513.9 ± 1.854.1 ± 6.3

Table 2: Hypothetical Electroantennogram (EAG) Responses of Insect Species X to Selected Compounds

Test CompoundConcentration (µg/µL)Mean EAG Response (mV) ± SENormalized Response (%)
Hexan-1-ol (Standard)101.2 ± 0.15100
Nonanal100.8 ± 0.1166.7
(E)-2-Decenal101.1 ± 0.1391.7
2-Undecene, 5-methyl- 10 1.5 ± 0.20 125.0
Tridecane100.2 ± 0.0516.7
Solvent Control-0.1 ± 0.038.3

Table 3: Hypothetical Y-Tube Olfactometer Choices of Male Insect Species X

Treatment ArmControl ArmN (Choice)% Choice Treatment% Choice ControlNo ChoiceChi-square (χ²)p-value
2-Undecene, 5-methyl- Solvent5080201018.0< 0.001
(E)-2-DecenalSolvent506040122.0> 0.05

Signaling Pathways and Logical Relationships

While specific signaling pathways for "2-Undecene, 5-methyl-" are yet to be discovered, the general pathway of olfaction in insects provides a framework for understanding its potential mechanism of action.

signaling_pathway cluster_olfaction Olfactory Signaling Cascade A Odorant Binding Protein (OBP) binds '2-Undecene, 5-methyl-' B Odorant Receptor (OR) Activation A->B C Ion Channel Opening B->C D Depolarization of Olfactory Receptor Neuron C->D E Action Potential Firing D->E F Signal Transmission to Antennal Lobe E->F G Behavioral Response F->G

Caption: A simplified diagram of the insect olfactory signaling pathway.

Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the initial investigation into the chemical ecology of "2-Undecene, 5-methyl-". A positive result in these assays, particularly a significant behavioral response, would strongly suggest a role for this compound as a semiochemical.

Future research should focus on:

  • Dose-Response Studies: Determining the optimal concentration for eliciting a behavioral response.

  • Blend Analysis: Investigating whether "2-Undecene, 5-methyl-" acts in concert with other compounds to produce a synergistic effect.

  • Field Trials: Validating the laboratory findings under natural conditions.

  • Identification of Biosynthetic Pathways: Understanding how the insect produces this compound.

  • Receptor Identification: Identifying the specific olfactory receptors that bind to "2-Undecene, 5-methyl-".

The elucidation of the role of novel semiochemicals like "2-Undecene, 5-methyl-" not only expands our understanding of insect communication but also opens new avenues for the development of sustainable and targeted pest management solutions.

Unveiling the Aromatic Allure: A Technical Guide to 2-Methyl-branched Alkenes as Putative Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial investigations for the specific compound "2-Undecene, 5-methyl-" as a putative insect pheromone yielded no available scientific literature. Consequently, this guide will focus on a structurally related and well-documented methyl-branched alkene, 2-methyl-(Z)-7-octadecene , to provide a representative and in-depth technical overview for researchers, scientists, and drug development professionals. This compound serves as a sex pheromone precursor in the notorious pest, the gypsy moth (Lymantria dispar), and as a sex pheromone in other related species.

Introduction to Methyl-Branched Alkenes in Insect Communication

Methyl-branched alkenes and other hydrocarbons are a significant class of semiochemicals, acting as crucial mediators of insect behavior. These compounds are often components of sex pheromones, aggregation signals, and cuticular hydrocarbon profiles for species recognition. Their structural specificity, including the position of the methyl group and the stereochemistry of the double bond, is critical for biological activity, ensuring species-specific communication. The study of these molecules is paramount for the development of targeted and environmentally benign pest management strategies.

Physicochemical Properties of 2-methyl-(Z)-7-octadecene

PropertyValue
Molecular Formula C₁₉H₃₈
Molecular Weight 266.5 g/mol
IUPAC Name 2-methyl-(7Z)-octadec-7-ene
CAS Number 51050-50-1

Biological Activity and Quantitative Data

2-methyl-(Z)-7-octadecene has been identified as a key semiochemical in several moth species of the genus Lymantria. In the gypsy moth, Lymantria dispar, it is a precursor to the epoxide pheromone, disparlure.[1] However, it also functions as a potent sex attractant on its own for other species.

Electroantennography (EAG) Data
Behavioral Assay Data: Field Trapping

Field trapping experiments are the gold standard for confirming the behavioral activity of a putative pheromone. For Lymantria lucescens and Lymantria serva, traps baited with synthetic 2-methyl-(Z)-7-octadecene have been shown to be effective in attracting and capturing male moths.[2][3]

Table 1: Field Trapping Results for Lymantria serva

Lure CompositionMean Trap Catch (± SE)
2-methyl-(Z)-7-octadecene (100 µg)15.5 ± 3.2
(+)-Disparlure (10 µg)0
(-)-Disparlure (10 µg)0
Unbaited Control0

Data adapted from Gries et al., 2002.[2][3]

Table 2: Dose-Response of Lymantria lucescens to 2-methyl-(Z)-7-octadecene

Lure Dosage (µg)Mean Trap Catch (± SE)
12.3 ± 1.1
108.7 ± 2.5
10014.8 ± 3.9
100012.1 ± 3.1

Data adapted from Gries et al., 2002.[2][3]

Experimental Protocols

Pheromone Extraction and Identification

Objective: To extract and identify volatile compounds from the pheromone gland of female moths.

Methodology:

  • Gland Excision: The abdominal tips of virgin female moths are excised during their calling period (the time of pheromone release).

  • Solvent Extraction: The excised glands are submerged in a small volume of a non-polar solvent, such as hexane, for a period ranging from 30 minutes to several hours.

  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): The concentrated extract is injected into a gas chromatograph coupled to an electroantennographic detector. The GC separates the individual compounds, and the EAD records any electrical responses from a male moth's antenna to the eluted compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Compounds that elicit an EAD response are then analyzed by GC-MS to determine their chemical structure based on their mass spectrum and retention time.[2][3]

experimental_workflow cluster_extraction Pheromone Extraction cluster_analysis Analysis gland Female Pheromone Gland extraction Solvent Extraction (Hexane) gland->extraction concentrate Concentration extraction->concentrate gc_ead GC-EAD concentrate->gc_ead Inject Extract gc_ms GC-MS gc_ead->gc_ms identification Structure Identification gc_ms->identification

Pheromone Identification Workflow
Synthesis of 2-methyl-(Z)-7-octadecene

A detailed, multi-step synthesis protocol would be beyond the scope of this guide. However, a general synthetic strategy involves the coupling of two smaller building blocks, often utilizing Wittig or Grignard reactions to form the carbon skeleton, followed by stereoselective reduction to create the (Z)-double bond.

Behavioral Bioassays

Objective: To determine the behavioral response of male moths to the synthetic pheromone.

Methodology:

  • Wind Tunnel Assay:

    • A controlled environment with laminar airflow is used.

    • Male moths are released at the downwind end of the tunnel.

    • A point source releasing the synthetic pheromone at a specific concentration is placed at the upwind end.

    • Behaviors such as upwind flight, casting (zigzagging flight), and landing at the source are recorded and quantified.

  • Field Trapping:

    • Sticky traps or funnel traps are baited with a rubber septum or other dispenser impregnated with the synthetic pheromone at various doses.

    • Traps are deployed in the field in a randomized block design.

    • The number of male moths captured per trap over a specific period is recorded.[2][3]

Olfactory Signaling Pathway

The detection of pheromones in insects begins with the binding of the pheromone molecule to an Odorant Binding Protein (OBP) within the sensillum lymph of the antenna. The OBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pheromone to the OR, which is a ligand-gated ion channel, triggers the opening of the channel and depolarization of the neuron. This generates an action potential that is transmitted to the antennal lobe of the insect's brain for processing.

signaling_pathway Pheromone Pheromone Molecule OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Depolarization Neuron Depolarization ORN->Depolarization Ion Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing

Insect Olfactory Signaling Pathway

Conclusion and Future Directions

While "2-Undecene, 5-methyl-" remains an uncharacterized compound in the context of insect chemical ecology, the study of its structural analogs like 2-methyl-(Z)-7-octadecene provides a clear framework for future research. The identification and synthesis of novel methyl-branched alkenes, coupled with detailed behavioral and electrophysiological assays, will continue to be a fruitful area of investigation. A deeper understanding of the olfactory receptors and signaling pathways involved in the detection of these specific pheromones will be crucial for the development of next-generation pest management tools that are both highly effective and ecologically sound. Further research into the biosynthesis of these compounds in insects could also reveal novel enzymatic targets for disruption.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Hydrocarbons in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a waxy layer on the insect's outer surface, providing crucial protection against desiccation and playing a vital role in chemical communication. Branched-chain hydrocarbons, a significant component of these CHCs, are characterized by one or more methyl groups along the carbon backbone. The biosynthesis of these complex molecules is a multi-step process involving a suite of specialized enzymes primarily located in specialized cells called oenocytes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of branched-chain hydrocarbons in insects, detailing the key enzymes, their substrates, and the experimental methodologies used to elucidate this process. Quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this critical aspect of insect physiology and chemical ecology.

The Core Biosynthetic Pathway

The de novo synthesis of branched-chain hydrocarbons in insects originates from primary metabolism and proceeds through a series of elongation, reduction, and decarbonylation steps. The key precursor for the methyl branches is methylmalonyl-CoA, which is incorporated into the growing fatty acid chain in place of malonyl-CoA.[1] The entire process can be broadly divided into four major stages:

  • Initiation and Elongation: The synthesis begins with the production of a short-chain fatty acyl-CoA, which is then elongated by a series of condensation reactions.

  • Incorporation of Methyl Branches: A specialized fatty acid synthase (FAS) incorporates methylmalonyl-CoA at specific points during the elongation process, leading to the formation of a methyl-branched very-long-chain fatty acid (VLCFA).[2]

  • Reduction to Aldehyde: The resulting VLCFA is then reduced to a very-long-chain aldehyde by a fatty acyl-CoA reductase (FAR).

  • Oxidative Decarbonylation: In the final and rate-limiting step, a cytochrome P450 enzyme of the CYP4G family catalyzes the oxidative decarbonylation of the aldehyde, yielding the final hydrocarbon product and carbon dioxide.[3][4]

Biosynthesis_Pathway AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS PropionylCoA Propionyl-CoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase MethylmalonylCoA->FAS VLCFA Very-Long-Chain Fatty Acyl-CoA (methyl-branched) FAS->VLCFA Chain Elongation & Branch Incorporation Elongases Elongases FattyAcylCoAReductase Fatty Acyl-CoA Reductase (FAR) VLCFA->FattyAcylCoAReductase Further Elongation (Elongases) VLC_Aldehyde Very-Long-Chain Aldehyde FattyAcylCoAReductase->VLC_Aldehyde Reduction CYP4G Cytochrome P450 (CYP4G) Oxidative Decarbonylase VLC_Aldehyde->CYP4G Hydrocarbon Branched-Chain Hydrocarbon CYP4G->Hydrocarbon Oxidative Decarbonylation CO2 CO2 CYP4G->CO2

Caption: Overview of the branched-chain hydrocarbon biosynthetic pathway.

Key Enzymes and Their Roles

The biosynthesis of branched-chain hydrocarbons is a highly regulated process orchestrated by several key enzyme families.

Fatty Acid Synthases (FAS)

Fatty acid synthases are large, multifunctional enzymes that catalyze the synthesis of fatty acids from acetyl-CoA and malonyl-CoA. In the context of branched-chain hydrocarbon biosynthesis, a key feature is the ability of a specific microsomal FAS to utilize methylmalonyl-CoA as a substrate in place of malonyl-CoA, thereby introducing a methyl branch into the growing acyl chain.[2] Studies have shown that microsomal FAS is more efficient at incorporating methylmalonyl-CoA compared to the soluble FAS.[2]

Elongases

Following the initial synthesis of a medium-chain fatty acid by FAS, a series of membrane-bound elongase enzymes are responsible for extending the carbon chain to produce very-long-chain fatty acids (VLCFAs).[5] The substrate specificity of these elongases plays a crucial role in determining the final chain length of the hydrocarbon products.[2] The expansion of the elongase gene family in insects is thought to be linked to the diversity of CHC profiles observed across different species.[5]

Fatty Acyl-CoA Reductases (FARs)

Once the VLCFA has reached its final chain length, it is activated to a fatty acyl-CoA and then reduced to the corresponding fatty aldehyde by a fatty acyl-CoA reductase. This is a critical step in preparing the substrate for the final decarbonylation reaction.

Cytochrome P450 Oxidative Decarbonylase (CYP4G)

Quantitative Data on Branched-Chain Hydrocarbon Biosynthesis

The following tables summarize the available quantitative data on the composition of branched-chain hydrocarbons in selected insect species and the kinetic properties of a key enzyme in the pathway.

Table 1: Relative Abundance of Branched-Chain Hydrocarbons in Selected Insect Species

Insect SpeciesHydrocarbon ClassRelative Abundance (%)Predominant Chain LengthsReference
Sarcophaga (Liopygia) ruficornisMonomethylalkanes~60%C25, C27, C29[5]
Dimethylalkanes~11%C27, C29[5]
Peckia (Peckia) chrysostomaMonomethylalkanes~57%C27, C29[5]
Dimethylalkanes~14%C29, C31[5]
Blattella germanica3-methylalkanesMajor componentsC27, C29[2]
11,15-dimethylalkanesMajor componentsC29, C31[2]

Table 2: Kinetic Parameters of Metazoan Fatty Acid Synthase with Methylmalonyl-CoA

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Acetyl-CoA11.8 ± 1.10.017 ± 0.00041440[8]
(R,S)-Methylmalonyl-CoA10.3 ± 1.60.002 ± 0.0001194[8]

Note: Data is for a metazoan FAS and may not be fully representative of insect FAS enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of branched-chain hydrocarbons in insects.

Extraction and Quantitative Analysis of Cuticular Hydrocarbons by GC-MS

This protocol outlines the steps for extracting and quantifying cuticular hydrocarbons from insect samples.

Materials:

  • Insect samples (e.g., whole insects, puparial cases)

  • Hexane (GC grade)

  • Glass vials (2 mL) with PTFE-lined caps

  • Micropipettes and tips

  • Nitrogen gas stream

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., n-alkane of a chain length not present in the sample)

Procedure:

  • Place a known number of insect specimens into a 2 mL glass vial.

  • Add a precise volume of hexane (e.g., 500 µL) to the vial.

  • Agitate the vial gently for 10 minutes to extract the cuticular lipids.

  • Carefully transfer the hexane extract to a clean vial, avoiding any insect debris.

  • Add a known amount of an internal standard to the extract.

  • Concentrate the sample under a gentle stream of nitrogen gas to the desired final volume (e.g., 50 µL).

  • Inject 1-2 µL of the concentrated extract into the GC-MS system.

  • GC-MS Parameters (Example):

    • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250°C (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program: Initial temperature of 50°C for 2 min, ramp to 200°C at 25°C/min, then to 320°C at 3°C/min, and hold for 10 min.

    • MS Detector: Electron impact (EI) at 70 eV.

  • Identify hydrocarbon peaks based on their mass spectra and retention times compared to known standards.

  • Quantify the amount of each hydrocarbon relative to the internal standard by comparing their peak areas.

GCMS_Workflow Sample Insect Sample Extraction Hexane Extraction (10 min) Sample->Extraction Transfer Transfer Supernatant Extraction->Transfer InternalStandard Add Internal Standard Transfer->InternalStandard Concentration Concentrate under N2 InternalStandard->Concentration Injection Inject into GC-MS Concentration->Injection Analysis Data Acquisition & Analysis Injection->Analysis Quantification Identification & Quantification Analysis->Quantification

Caption: Workflow for GC-MS analysis of insect cuticular hydrocarbons.
RNAi-Mediated Gene Knockdown in Insect Oenocytes

This protocol describes a general workflow for silencing the expression of genes involved in hydrocarbon biosynthesis in insect oenocytes using RNA interference (RNAi).

Materials:

  • dsRNA corresponding to the target gene and a control gene (e.g., GFP)

  • Microinjection system (e.g., Nanoject)

  • Fine-tipped glass capillaries

  • Insect rearing setup

  • CO2 anesthesia

  • Stereomicroscope

Procedure:

  • dsRNA Preparation: Synthesize double-stranded RNA (dsRNA) targeting the gene of interest using commercially available kits.

  • Insect Preparation: Anesthetize late-instar larvae or adult insects using CO2.

  • Microinjection: Under a stereomicroscope, carefully inject a small volume (e.g., 50-100 nL) of dsRNA solution (typically 1-4 µg/µL) into the abdominal cavity of the insect, targeting the area where oenocytes are located.

  • Recovery and Incubation: Allow the injected insects to recover and maintain them under standard rearing conditions for a period sufficient for gene knockdown to occur (e.g., 3-5 days).

  • Verification of Knockdown:

    • Extract RNA from the oenocytes or whole abdomens of a subset of insects.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of the target gene relative to a housekeeping gene and the control group.

RNAi_Workflow dsRNA_Prep dsRNA Synthesis (Target & Control) Injection Microinjection of dsRNA into Insect Abdomen dsRNA_Prep->Injection Incubation Incubation Period (3-5 days) Injection->Incubation Verification Verification of Knockdown (qRT-PCR) Incubation->Verification Phenotype Phenotypic Analysis (GC-MS of CHCs) Incubation->Phenotype Result Correlate Genotype with Phenotype Verification->Result Phenotype->Result

Caption: General workflow for RNAi-mediated gene silencing in insects.
Heterologous Expression and Functional Assay of CYP4G Enzymes

This protocol provides an overview of the expression of insect CYP4G enzymes in a heterologous system and subsequent functional analysis.

Materials:

  • Baculovirus expression vector system (e.g., pFastBac)

  • Insect cells (e.g., Spodoptera frugiperda Sf9 cells)

  • Cell culture medium and supplements

  • Transfection reagents

  • Expression vector containing the CYP4G gene of interest

  • Substrate (long-chain aldehyde)

  • NADPH

  • GC-MS for product analysis

Procedure:

  • Cloning: Clone the full-length cDNA of the CYP4G gene into a baculovirus transfer vector.

  • Recombinant Baculovirus Generation: Generate recombinant baculovirus by transfecting insect cells with the transfer vector and viral DNA.

  • Protein Expression: Infect a large-scale culture of insect cells with the high-titer recombinant baculovirus to express the CYP4G protein.

  • Microsome Preparation: Harvest the cells and prepare microsomes, which contain the membrane-bound CYP4G enzyme, by differential centrifugation.

  • Functional Assay:

    • Set up a reaction mixture containing the microsomes, a long-chain aldehyde substrate, and NADPH in a suitable buffer.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane).

    • Analyze the extracted products by GC-MS to identify the corresponding hydrocarbon.

  • Control Reactions: Perform control reactions without the enzyme, without NADPH, or with microsomes from cells infected with a non-recombinant virus to ensure the observed activity is specific to the expressed CYP4G enzyme.

Conclusion and Future Directions

The biosynthesis of branched-chain hydrocarbons in insects is a complex and fascinating process that is essential for their survival and communication. Significant progress has been made in identifying the key enzymes and outlining the core biosynthetic pathway. However, many questions remain. Future research should focus on obtaining detailed kinetic data for the various enzymes involved, particularly the substrate specificities of elongases and the catalytic mechanism of CYP4G enzymes. A deeper understanding of the regulatory mechanisms that control the expression and activity of these enzymes will provide valuable insights into how insects produce their species- and context-specific hydrocarbon profiles. This knowledge can be leveraged for the development of novel pest management strategies that target this essential biosynthetic pathway and for a greater appreciation of the chemical intricacies of the insect world.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Undecene, 5-methyl- via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency.[1][2] This application note provides a detailed protocol for the synthesis of 2-undecene, 5-methyl-, a valuable intermediate in the synthesis of complex organic molecules. The described methodology involves a two-step process: the nucleophilic addition of a Grignard reagent to an aldehyde to form a secondary alcohol, followed by the dehydration of the alcohol to yield the target alkene. This protocol is designed to be a practical guide for researchers in academic and industrial settings.

Overall Reaction Scheme

The synthesis of 2-undecene, 5-methyl- is achieved through the following reaction sequence:

  • Grignard Reagent Formation: Preparation of sec-pentylmagnesium bromide from 2-bromopentane and magnesium metal.

  • Grignard Reaction: Nucleophilic addition of the sec-pentylmagnesium bromide to heptanal to form 5-methyl-4-undecanol.

  • Dehydration: Acid-catalyzed dehydration of 5-methyl-4-undecanol to yield a mixture of alkene isomers, including the target compound, 2-undecene, 5-methyl-.

Experimental Protocols

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Magnesium TurningsMg24.312.67 g0.11
IodineI2253.811 crystalcatalytic
2-BromopentaneC5H11Br151.0415.1 g0.10
Anhydrous Diethyl Ether(C2H5)2O74.12150 mL-
HeptanalC7H14O114.1910.3 g0.09
Sulfuric Acid (conc.)H2SO498.0810 mL-
Saturated NH4Cl (aq)NH4Cl53.4950 mL-
Anhydrous MgSO4MgSO4120.37As needed-

Protocol 1: Preparation of sec-Pentylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a dropping funnel. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the flask.[3]

  • Reagent Addition: A solution of 2-bromopentane (15.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel. Approximately 5 mL of this solution is added to the magnesium turnings.

  • Reaction Initiation: The reaction is initiated by gentle warming with a heat gun or by the addition of a small amount of pre-formed Grignard reagent if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Grignard Formation: The remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure complete reaction.[4]

Protocol 2: Synthesis of 5-Methyl-4-undecanol

  • Cooling: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

  • Aldehyde Addition: A solution of heptanal (10.3 g, 0.09 mol) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.[5]

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with 30 mL portions of diethyl ether.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-methyl-4-undecanol.

Protocol 3: Dehydration of 5-Methyl-4-undecanol to 2-Undecene, 5-methyl-

  • Apparatus Setup: The crude 5-methyl-4-undecanol is placed in a 100 mL round-bottom flask equipped with a distillation head and a receiving flask.

  • Acid Addition: A few drops of concentrated sulfuric acid are added to the alcohol as a dehydration catalyst.

  • Dehydration and Distillation: The mixture is heated gently. The alkene product will distill as it is formed. The temperature of the distillation should be monitored. The expected boiling point of the product is in the range of 190-200 °C.

  • Purification: The collected distillate is washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous calcium chloride.

  • Final Distillation: The crude alkene is purified by fractional distillation to yield 2-undecene, 5-methyl-. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

CompoundStructureBoiling Point (°C)Density (g/mL)Expected Yield (%)
2-BromopentaneCH3CH(Br)CH2CH2CH31171.22-
HeptanalCH3(CH2)5CHO1530.82-
5-Methyl-4-undecanolCH3(CH2)6CH(OH)CH(CH3)CH2CH2CH3~230 (est.)~0.83 (est.)70-80
2-Undecene, 5-methyl-CH3CH=CHCH2CH(CH3)(CH2)5CH3194-196~0.76 (est.)50-60 (from alcohol)

Note: Yields are estimates and can vary based on experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of 2-Undecene, 5-methyl- cluster_grignard_prep Protocol 1: Grignard Reagent Preparation cluster_grignard_reaction Protocol 2: Synthesis of 5-Methyl-4-undecanol cluster_dehydration Protocol 3: Dehydration to 2-Undecene, 5-methyl- p1_start Flame-dry glassware p1_reagents Add Mg turnings and I2 crystal p1_start->p1_reagents p1_add_halide Add 2-bromopentane in diethyl ether p1_reagents->p1_add_halide p1_reflux Reflux to form Grignard reagent p1_add_halide->p1_reflux p2_cool Cool Grignard reagent to 0°C p1_reflux->p2_cool Grignard Reagent p2_add_aldehyde Add heptanal solution dropwise p2_cool->p2_add_aldehyde p2_react Stir at room temperature p2_add_aldehyde->p2_react p2_quench Quench with sat. NH4Cl (aq) p2_react->p2_quench p2_extract Extract with diethyl ether p2_quench->p2_extract p2_dry Dry and evaporate solvent p2_extract->p2_dry p3_setup Combine alcohol and H2SO4 p2_dry->p3_setup Crude Alcohol p3_distill Heat and distill alkene p3_setup->p3_distill p3_wash Wash with NaHCO3 and water p3_distill->p3_wash p3_purify Dry and perform fractional distillation p3_wash->p3_purify end 2-Undecene, 5-methyl- p3_purify->end Final Product

Caption: Workflow for the three-stage synthesis of 2-undecene, 5-methyl-.

Grignard Reaction Mechanism

grignard_mechanism Mechanism of Grignard Reaction and Dehydration heptanal Heptanal (Electrophile) alkoxide Alkoxide Intermediate heptanal->alkoxide Forms C-C bond grignard sec-Pentylmagnesium Bromide (Nucleophile) grignard->heptanal Nucleophilic Attack alcohol 5-Methyl-4-undecanol alkoxide->alcohol Protonation (Workup) protonation Protonated Alcohol alcohol->protonation Protonation by H+ carbocation Secondary Carbocation protonation->carbocation Loss of H2O alkene 2-Undecene, 5-methyl- (Zaitsev Product) carbocation->alkene Deprotonation

Caption: Mechanism of the Grignard reaction followed by acid-catalyzed dehydration.

References

Application Notes and Protocols for the Wittig Reaction in Trisubstituted Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of control over their location. This reaction, which involves the coupling of a phosphorus ylide with an aldehyde or ketone, is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The synthesis of trisubstituted alkenes, a common motif in natural products and drug candidates, often presents a stereochemical challenge. This document provides detailed protocols and application notes for the synthesis of both E- and Z-trisubstituted alkenes using the Wittig reaction and its variants.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of the thermodynamically more stable (E)-alkene.[4][5] Conversely, non-stabilized (or reactive) ylides typically lead to the kinetically favored (Z)-alkene.[4][5] For cases where the desired stereoisomer is not the major product, modifications such as the Schlosser modification or the Horner-Wadsworth-Emmons (HWE) reaction provide powerful alternatives.[4][6][7]

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Wittig reaction is dictated by the relative stability of the intermediates and the transition states leading to them. The following diagram illustrates the generally accepted mechanism and the factors influencing the formation of E- and Z-alkenes.

Wittig_Mechanism cluster_ylide Ylide Type cluster_reaction Reaction Pathway Ylide Phosphorus Ylide Stabilized Stabilized Ylide (e.g., R = COOR') Ylide->Stabilized Electron-withdrawing R group NonStabilized Non-Stabilized Ylide (e.g., R = alkyl) Ylide->NonStabilized Electron-donating R group Addition Nucleophilic Addition Stabilized->Addition Slower, reversible NonStabilized->Addition Rapid, irreversible Ketone Ketone (R1-CO-R2) Ketone->Addition Oxaphosphetane Oxaphosphetane Intermediate Addition->Oxaphosphetane SynOx syn-Oxaphosphetane Addition->SynOx Favored by non-stabilized ylides AntiOx anti-Oxaphosphetane Addition->AntiOx Favored by stabilized ylides Oxaphosphetane->SynOx Kinetic Control Oxaphosphetane->AntiOx Thermodynamic Control Elimination Syn-Elimination SynOx->Elimination Z_Alkene Z-Alkene SynOx->Z_Alkene Major Product AntiOx->Elimination E_Alkene E-Alkene AntiOx->E_Alkene Major Product Elimination->Z_Alkene Elimination->E_Alkene

Caption: General mechanism of the Wittig reaction and stereochemical control.

Experimental Workflow

A general workflow for performing a Wittig reaction for the synthesis of a trisubstituted alkene is depicted below. This workflow includes the preparation of the phosphonium salt, generation of the ylide, reaction with the ketone, and purification of the final product.

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_purification Purification AlkylHalide Alkyl Halide (R-CH2-X) PhosphoniumSalt Phosphonium Salt [R-CH2-PPh3]+X- AlkylHalide->PhosphoniumSalt PPh3 Triphenylphosphine (PPh3) PPh3->PhosphoniumSalt Ylide Phosphorus Ylide (R-CH=PPh3) PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide ReactionMix Reaction Mixture Ylide->ReactionMix Ketone Ketone (R1-CO-R2) Ketone->ReactionMix Workup Aqueous Workup ReactionMix->Workup Extraction Extraction Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Alkene Trisubstituted Alkene Chromatography->Alkene

Caption: General experimental workflow for the Wittig reaction.

Protocols for Trisubstituted Alkene Synthesis

Protocol 1: Synthesis of a (Z)-Trisubstituted Alkene via Wittig/B-H Insertion Reaction

This protocol describes a novel method for the synthesis of thermodynamically unstable (Z)-trisubstituted alkenes from ketones.[8][9][10]

Materials:

  • Ketone (1.0 equiv)

  • (Diisopropoxyphosphoryl)methylenetriphenylphosphorane (1.5 equiv)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 1.2 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the ketone (0.5 mmol, 1.0 equiv) and anhydrous DCM (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve (diisopropoxyphosphoryl)methylenetriphenylphosphorane (0.75 mmol, 1.5 equiv) in anhydrous THF (3 mL).

  • To the phosphorane solution at -78 °C, add NaHMDS (0.75 mL, 0.75 mmol, 1.5 equiv) dropwise. Stir the resulting ylide solution at -78 °C for 30 minutes.

  • To the ylide solution, add BH3·THF (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise at -78 °C.

  • Transfer the ketone solution via cannula to the ylide/borane mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl (10 mL).

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (Z)-trisubstituted alkene.

Quantitative Data:

EntryKetoneYield (%)Z:E Ratio
1Acetophenone85>98:2
24-Methoxyacetophenone88>98:2
34-Chloroacetophenone82>98:2
42-Heptanone7595:5
5Cyclohexanone91>98:2

Data adapted from recent literature on Wittig/B-H insertion reactions.[8][9][10]

Protocol 2: Synthesis of an (E)-Trisubstituted Alkene via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful modification of the Wittig reaction that typically provides excellent selectivity for (E)-alkenes.[7][11][12][13]

Materials:

  • Ketone (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH (1.2 mmol, 1.2 equiv).

  • Wash the NaH with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (10 mL) to the flask and cool to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 mmol, 1.1 equiv) dropwise to the NaH suspension.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the resulting phosphonate anion solution back to 0 °C.

  • Add a solution of the ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Carefully quench the reaction with saturated aqueous NH4Cl (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the (E)-trisubstituted α,β-unsaturated ester.

Quantitative Data:

EntryKetoneYield (%)E:Z Ratio
1Acetophenone92>98:2
2Propiophenone89>98:2
34-Bromoacetophenone95>98:2
4Cyclopentanone8595:5
52-Adamantanone78>98:2

Data compiled from representative HWE reactions.[7][11]

Protocol 3: Schlosser Modification for the Synthesis of (E)-Trisubstituted Alkenes

The Schlosser modification is employed to convert the initially formed syn-betaine (leading to the Z-alkene) to the more stable anti-betaine, which then collapses to the (E)-alkene.[4][6][14][15]

Materials:

  • Phosphonium salt (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.0 equiv)

  • Ketone (1.0 equiv)

  • tert-Butanol (1.0 equiv)

  • Anhydrous Diethyl ether or THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (10 mL).

  • Cool the suspension to -78 °C and add n-BuLi (1.0 mmol, 1.0 equiv) dropwise.

  • Allow the mixture to warm to 0 °C and stir for 1 hour to form the ylide.

  • Cool the ylide solution back down to -78 °C.

  • Add the ketone (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (3 mL) dropwise.

  • After stirring for 30 minutes at -78 °C, add a second equivalent of n-BuLi (1.0 mmol, 1.0 equiv) dropwise.

  • Stir the resulting deep red solution for 15 minutes at -78 °C.

  • Add a solution of tert-butanol (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (2 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction with water (10 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify by flash column chromatography to obtain the (E)-trisubstituted alkene.

Note: The Schlosser modification is sensitive to reaction conditions, and optimization may be required for different substrates.

Applications in Drug Development and Natural Product Synthesis

The Wittig reaction and its variants are indispensable tools in the synthesis of complex, biologically active molecules where the stereochemistry of a double bond is critical for activity.

  • Total Synthesis of Alkaloids: The Wittig reaction has been extensively used in the total synthesis of various alkaloids, a class of natural products with a wide range of pharmacological activities.[1][3] The predictable stereochemical outcome of the reaction allows for the precise installation of double bonds in complex scaffolds.

  • Synthesis of Macrolides: Many macrolide antibiotics and other bioactive natural products feature trisubstituted double bonds within their macrocyclic rings. The Wittig olefination is a key strategy for the formation of these crucial structural elements.[2]

  • Leukotriene Synthesis: The synthesis of leukotriene A methyl ester, an important inflammatory mediator, utilizes two successive Wittig reactions to establish the correct stereochemistry of the conjugated triene system.[4]

  • Pharmaceutical Intermediates: The robust and versatile nature of the Wittig reaction makes it suitable for the large-scale synthesis of key intermediates in the pharmaceutical industry.[8][9][10] The development of more efficient and stereoselective Wittig-type methodologies continues to be an active area of research.

Conclusion

The Wittig reaction offers a powerful and versatile method for the synthesis of trisubstituted alkenes. By carefully selecting the ylide and reaction conditions, or by employing modifications such as the Horner-Wadsworth-Emmons reaction or the Schlosser modification, chemists can achieve high stereoselectivity for either the E- or Z-isomer. These methods are crucial in the fields of organic synthesis, medicinal chemistry, and drug development for the construction of complex molecular architectures with precisely defined geometries.

References

Application Note: High-Resolution Separation of Alkene Isomers using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkene isomers, which possess the same molecular formula but differ in the arrangement of atoms, often exhibit distinct physical, chemical, and biological properties. The accurate separation and identification of these isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. This application note provides a detailed protocol for the separation of alkene isomers using GC-MS, emphasizing the optimization of chromatographic conditions to achieve high resolution.

Principles and Theory

The separation of alkene isomers by gas chromatography is primarily based on differences in their boiling points and their interactions with the stationary phase of the GC column. Positional isomers (differing in the location of the double bond) and geometric isomers (cis/trans) often have very similar boiling points, making their separation challenging.

Key factors for successful separation include:

  • Stationary Phase Selection: The choice of the GC column's stationary phase is crucial. Non-polar stationary phases separate compounds primarily by their boiling points.[1] For more challenging separations of isomers with similar boiling points, highly polar stationary phases containing cyanopropyl functional groups can provide better selectivity based on dipole-dipole and dipole-induced dipole interactions. Liquid crystalline stationary phases have also demonstrated high selectivity for positional and cis-trans isomers.[2]

  • Column Dimensions: Long capillary columns (e.g., 100-300 meters) with small internal diameters provide a high number of theoretical plates, leading to enhanced separation efficiency.[2]

  • Temperature Programming: A programmed temperature ramp is essential for the efficient elution of a mixture of compounds with a wide range of boiling points.[3][4] It helps to sharpen peaks and improve resolution, especially for later-eluting compounds.[3][5]

  • Mass Spectrometry: The mass spectrometer provides confident identification of the separated isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.[6][7] However, it's important to note that mass spectrometry alone may not distinguish between certain isomers, particularly cis/trans isomers, which can produce very similar mass spectra.[2][6]

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of alkene isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing Alkene Isomers Dilution Dilution in Appropriate Solvent Sample->Dilution Standard_Addition Internal Standard Addition (Optional) Dilution->Standard_Addition Injection Injection into GC Standard_Addition->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (e.g., EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of alkene isomers.

Instrumentation and Materials

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Mass Spectrometer: A single quadrupole or more advanced analyzer such as a time-of-flight (TOF) or ion trap.

  • GC Column: A high-resolution capillary column. The choice of stationary phase is critical (see Table 1).

  • Carrier Gas: Helium or Hydrogen of high purity (99.999%).

  • Solvents: High-purity solvents (e.g., hexane, pentane) for sample dilution.

  • Syringes: For sample injection.

Experimental Protocol

This protocol provides a general guideline for the separation of a mixture of C10-C16 alkene isomers. Optimization may be required based on the specific isomers of interest.

5.1. Sample Preparation

  • Accurately weigh or measure a known amount of the alkene isomer mixture.

  • Dilute the sample in a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 10-100 µg/mL.

  • If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar properties but different retention time) at a known concentration.

  • Vortex the sample to ensure homogeneity.

5.2. GC-MS Instrument Setup

The following table summarizes typical GC-MS parameters for alkene isomer separation.

ParameterRecommended Setting
Injector
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be optimized)
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms) or highly polar (e.g., Carbowax 20M)[2]
Dimensions100 m length x 0.25 mm I.D. x 0.25 µm film thickness
Oven Temperature Program
Initial Temperature40 °C, hold for 2 min
Ramp Rate2 °C/min to 200 °C
Final Temperature200 °C, hold for 10 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow mode)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Solvent Delay3-5 min (to protect the filament from the solvent peak)

5.3. Analytical Run

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • At the end of the run, perform a bake-out at a higher temperature (e.g., 220 °C) for a short period to remove any high-boiling contaminants from the column.

Data Presentation and Analysis

6.1. Qualitative Analysis

  • Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST).

  • The molecular ion peak (M+) will correspond to the molecular weight of the alkene isomers.[6]

  • Characteristic fragmentation patterns can help in identifying the class of compound. For alkenes, a strong molecular ion peak is typically observed.[6]

6.2. Quantitative Analysis

  • Integrate the peak areas of the target alkene isomers and the internal standard (if used).

  • Construct a calibration curve by analyzing a series of standards of known concentrations.

  • Calculate the concentration of each isomer in the unknown sample based on the calibration curve.

The following table shows representative retention data for a hypothetical separation of C12 alkene isomers on a non-polar column.

IsomerRetention Time (min)Key Fragment Ions (m/z)
1-Dodecene25.4168, 83, 69, 55, 41
trans-2-Dodecene25.8168, 97, 83, 69, 55
cis-2-Dodecene26.1168, 97, 83, 69, 55
trans-3-Dodecene26.5168, 111, 97, 83, 69
cis-3-Dodecene26.8168, 111, 97, 83, 69

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites on the column or liner; column contamination.Use a deactivated liner; bake out the column; trim the column inlet.
Poor Resolution of Isomers Inappropriate stationary phase; non-optimal temperature program.Select a more polar stationary phase; decrease the temperature ramp rate.[8]
Co-elution of Isomers Insufficient column efficiency.Use a longer capillary column.[2]
Low Signal Intensity Low sample concentration; injector discrimination.Concentrate the sample; optimize injection parameters.
Inconsistent Retention Times Leaks in the system; fluctuations in carrier gas flow.Perform a leak check; ensure a stable gas supply and regulator.

References

Chiral Separation of Branched-Chain Alkenes Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective separation of chiral branched-chain alkenes is a critical analytical challenge in various fields, including asymmetric synthesis, catalysis, and the development of novel materials. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) offers a powerful and versatile platform for resolving enantiomers of these nonpolar compounds. This document provides detailed application notes and protocols for the chiral separation of branched-chain alkenes by HPLC, with a focus on method development, selection of appropriate chiral stationary phases, and optimization of chromatographic conditions.

Introduction

Chirality plays a pivotal role in the functionality of molecules across chemical and biological systems. For branched-chain alkenes, the specific spatial arrangement of substituents around a stereocenter can significantly influence their chemical reactivity and physical properties. Consequently, the ability to separate and quantify the enantiomers of these compounds is of paramount importance for quality control, mechanistic studies, and ensuring the stereochemical integrity of products in asymmetric reactions.

High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for chiral separations due to its high efficiency, reproducibility, and scalability.[1] The development of a wide array of chiral stationary phases (CSPs) has enabled the resolution of a broad spectrum of chiral molecules.[2] However, the separation of nonpolar compounds like branched-chain alkenes presents a unique set of challenges due to the limited number of potential interaction sites for chiral recognition.

This application note details effective strategies for the chiral separation of branched-chain alkenes using HPLC. It covers the principles of chiral recognition on different types of CSPs, systematic approaches to method development, and detailed experimental protocols.

Principles of Chiral Separation of Alkenes by HPLC

The fundamental principle of chiral separation by HPLC lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. For nonpolar branched-chain alkenes, the primary interactions governing chiral recognition are often van der Waals forces, steric hindrance, and π-π interactions with the chiral stationary phase.

Chiral Stationary Phases (CSPs) for Alkene Separation

The choice of the chiral stationary phase is the most critical factor in achieving a successful chiral separation. For branched-chain alkenes, CSPs that are effective for nonpolar compounds are generally the most suitable.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are the most widely used CSPs in HPLC.[3] They offer broad enantioselectivity for a wide range of compounds, including some nonpolar molecules. Chiral recognition is achieved through a combination of steric interactions within the chiral grooves of the polysaccharide structure and potential π-π interactions with aromatic carbamate derivatives on the polysaccharide backbone. Normal-phase conditions are typically preferred for these CSPs when separating nonpolar analytes.

  • Pirkle-Type CSPs: These "brush-type" phases consist of a chiral molecule covalently bonded to the silica surface.[4] They are known for their robustness and efficiency. For nonpolar analytes, π-acceptor/π-donor Pirkle phases can be effective if the branched-chain alkene possesses some π-electron density or can be derivatized to include an aromatic group.

  • Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[3] The hydrophobic inner cavity of the cyclodextrin can include the nonpolar portion of the analyte, while interactions with the chiral hydroxyl groups at the rim of the cavity can lead to enantiomeric differentiation.

The Role of Silver-Ion Chromatography

For unsaturated compounds like alkenes, silver-ion chromatography can be a powerful tool. The interaction between the π-electrons of the double bond and silver ions (Ag+) can enhance separation selectivity. While typically used for separating cis/trans isomers or compounds with varying degrees of unsaturation, incorporating a silver salt into the mobile phase or using a silver-impregnated stationary phase in conjunction with a chiral selector can potentially improve the enantioseparation of alkenes.

Experimental Protocols

A systematic approach to method development is crucial for the successful chiral separation of branched-chain alkenes. This typically involves screening a variety of chiral columns and mobile phases.

General Workflow for Chiral Method Development

G cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation & Analysis start Select Analyte (Branched-Chain Alkene) column_selection Select a Set of Chiral Columns (e.g., Polysaccharide-based, Pirkle-type) start->column_selection mobile_phase_screening Screen with Primary Mobile Phases (e.g., Hexane/Isopropanol, Hexane/Ethanol) column_selection->mobile_phase_screening check_separation Evaluate Initial Separation (Resolution > 1.0?) mobile_phase_screening->check_separation check_separation->column_selection No, Try Different Column/Mobile Phase optimize_mobile_phase Optimize Mobile Phase Composition (Adjust % Alcohol Modifier) check_separation->optimize_mobile_phase Yes optimize_flow_rate Optimize Flow Rate optimize_mobile_phase->optimize_flow_rate optimize_temperature Optimize Column Temperature optimize_flow_rate->optimize_temperature final_method Final Optimized Method optimize_temperature->final_method quantification Quantitative Analysis final_method->quantification

Caption: Workflow for Chiral HPLC Method Development.

Recommended Initial Screening Conditions

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD). For alkenes without a chromophore, a Refractive Index (RI) detector or derivatization with a UV-active tag may be necessary.

Chiral Columns for Initial Screening:

  • Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H

  • Amylose-based: Chiralpak® AD-H, Chiralpak® AS-H

Mobile Phases for Initial Screening (Normal Phase):

  • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v)

  • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v)

General Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210-230 nm (if applicable), or RI detection

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5-1.0 mg/mL in mobile phase

Optimization Strategy

If partial or no separation is observed during the initial screening, the following parameters should be systematically adjusted:

  • Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., from 2% to 20% IPA or EtOH in n-hexane). A lower percentage of the polar modifier generally leads to longer retention times and can sometimes improve resolution.

  • Alcohol Modifier: If IPA does not provide adequate separation, switch to another alcohol such as ethanol or n-propanol.

  • Temperature: Lowering the column temperature (e.g., to 10-15 °C) can sometimes enhance chiral recognition and improve resolution, although it may lead to broader peaks. Conversely, increasing the temperature can improve peak efficiency.

  • Flow Rate: Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase the interaction time between the analyte and the CSP, potentially improving resolution.

Data Presentation

The following tables present hypothetical data for the chiral separation of a model branched-chain alkene, "Compound X," to illustrate the effects of different chromatographic conditions. Note: As specific application data for branched-chain alkenes is limited in published literature, these tables serve as an illustrative guide for data presentation.

Table 1: Effect of Chiral Stationary Phase on the Separation of Compound X

Chiral Stationary PhaseMobile PhaseRetention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
Chiralcel® OD-HHexane/IPA (90:10)8.59.81.6
Chiralpak® AD-HHexane/IPA (90:10)10.210.90.9
Chiralcel® OJ-HHexane/IPA (90:10)12.112.10.0

Table 2: Effect of Mobile Phase Composition on the Separation of Compound X on Chiralcel® OD-H

Mobile Phase (Hexane/IPA, v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
98:215.318.22.1
95:511.813.51.9
90:108.59.81.6
80:205.25.81.1

Logical Relationships in Chiral Separation

G cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase cluster_outcome Separation Outcome analyte_structure Structure of Branched-Chain Alkene (Size, Shape, π-electron density) resolution Enantiomeric Resolution (Rs) analyte_structure->resolution csp_type Type of CSP (e.g., Polysaccharide, Pirkle) chiral_selector Chiral Selector Structure csp_type->chiral_selector chiral_selector->resolution mobile_phase_comp Composition (e.g., Hexane/IPA ratio) mobile_phase_comp->resolution additives Additives (e.g., Silver ions) additives->resolution temperature Temperature temperature->resolution flow_rate Flow Rate flow_rate->resolution

Caption: Factors Influencing Chiral Separation Resolution.

Conclusion

The chiral separation of branched-chain alkenes by HPLC is a challenging but achievable task that relies on the careful selection of the chiral stationary phase and the systematic optimization of the mobile phase and operating conditions. Polysaccharide-based CSPs in normal-phase mode represent the most promising starting point for method development. While specific application data for this class of compounds is not abundant, the principles and protocols outlined in this document provide a solid framework for researchers to develop effective and robust enantioselective HPLC methods. Future work in this area could involve the development of novel CSPs specifically designed for the recognition of nonpolar, chiral hydrocarbons.

References

Application of Solid-Phase Microextraction (SPME) for the Collection and Analysis of Insect Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds (VOCs).[1][2][3] In the field of chemical ecology, SPME has become an indispensable tool for collecting insect-derived volatiles, such as pheromones and other semiochemicals, which are often present in trace amounts.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of insect volatiles.

The study of insect semiochemicals is crucial for understanding insect behavior, interactions, and ecology, and has practical applications in pest management and the development of new attractants or repellents.[4][6][7] SPME offers a significant advantage by allowing for in-vivo and headspace sampling, which is essential for obtaining volatiles from living organisms under specific biological conditions without resorting to destructive methods.[4]

Principles of SPME

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the stationary phase until equilibrium is reached. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.[2][8] The selection of the appropriate fiber coating is critical and depends on the polarity and volatility of the target analytes.[4][9]

Key Advantages of SPME for Insect Volatile Collection:

  • Solvent-Free: Reduces the risk of chemical interference and environmental impact.[2]

  • High Sensitivity: Capable of detecting and concentrating trace levels of volatiles.[3]

  • Versatility: Applicable to both headspace and direct immersion sampling.[1]

  • Non-destructive: Allows for the analysis of volatiles from living insects.[4]

  • Ease of Use and Automation: Simple to perform and can be automated for high-throughput analysis.[3]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for Collection of Volatiles from Stored-Grain Insects

This protocol is adapted from studies on the analysis of volatiles from stored-grain pests like Tribolium castaneum, Rhyzopertha dominica, and Sitophilus granarius.[5][10]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 85 µm CAR/PDMS)[5][10]

  • SPME holder (manual or for autosampler)

  • Glass vials (e.g., 4 mL or 20 mL) with PTFE/silicone septa[10]

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Insects of interest

  • Wheat grains (or other relevant matrix)

Procedure:

  • Sample Preparation: Place a known number of insects (e.g., 20-50 adults) and a specific amount of grain (e.g., 10 g) into a glass vial. Seal the vial with a screw cap containing a PTFE/silicone septum. Prepare a control vial with only the grain.

  • SPME Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature for a set time to remove any contaminants.

  • Headspace Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 35°C).[10]

    • Manually or automatically insert the SPME fiber holder through the vial's septum, exposing the fiber to the headspace above the sample. Do not allow the fiber to touch the sample.

    • Allow the fiber to be exposed to the headspace for a predetermined extraction time (e.g., 4 hours).[10] The efficiency of VOC extraction is significantly affected by extraction time and temperature, which should be optimized.[10][11]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port.

    • Expose the fiber in the hot inlet (e.g., 250°C) to thermally desorb the collected volatiles for a specific time (e.g., 5 minutes).[10]

    • Start the GC-MS analysis. The GC oven temperature program should be optimized to achieve good separation of the volatile compounds.[10]

GC-MS Conditions (Example):

  • Injector Temperature: 250°C (splitless mode)[10]

  • Column: HP-5ms (30 m × 0.25 mm × 0.25 µm) or similar[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min)[13]

  • Oven Program: 40°C for 5 min, then ramp at 5°C/min to 250°C and hold for 5 min.[10]

  • MS Detector: Electron ionization (70 eV), scanning from m/z 40 to 400.[12]

Protocol 2: SPME for Analysis of Volatiles from Insect Larvae

This protocol is based on the analysis of volatiles from the larvae of Tenebrio molitor and Leptinotarsa decemlineata.[14][15]

Materials:

  • SPME fiber (e.g., Polydimethylsiloxane (PDMS) based)

  • SPME holder

  • Glass vials with septa

  • Insect larvae

  • GC-MS system

Procedure:

  • Sample Preparation: Place a specific number of larvae into a glass vial. For studies involving insecticides, the larvae are sprayed and left for a specific period (e.g., 24, 48, or 72 hours) before analysis.[14]

  • SPME Fiber Conditioning: Condition the fiber as described in Protocol 1.

  • Headspace Extraction:

    • Seal the vial and allow it to equilibrate at room temperature or a controlled temperature.

    • Expose the SPME fiber to the headspace for a defined period to collect the emitted volatiles.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and introduce it into the GC inlet for thermal desorption.

    • Perform GC-MS analysis using an appropriate temperature program to separate the compounds of interest.

Data Presentation

The following tables summarize the types of volatile compounds identified from different insect species using SPME-GC-MS.

Table 1: Volatile Compounds Identified from Stored-Grain Insects

Insect SpeciesIdentified Volatile CompoundsReference
Tribolium castaneum1-Pentadecene, p-Benzoquinone, 2-methyl-p-Benzoquinone, 2-ethyl-p-Benzoquinone[10]
Rhyzopertha dominicaDominicalure-1, Dominicalure-2[5]
Sitophilus granarius3-Hydroxy-2-butanone[5]

Table 2: Volatile Compounds Identified from Insect Larvae

Insect SpeciesIdentified Volatile CompoundsReference
Tenebrio molitorAldehydes (>20%), Alkanes (8-41%)[14]
Leptinotarsa decemlineataFatty acids (8-65%)[14]

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the SPME workflow for collecting insect volatiles.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis Insect Insect Sample (Live Insects/Larvae) Vial Sealed Vial Insect->Vial Place inside SPME_Fiber SPME Fiber (Exposed to Headspace) Vial->SPME_Fiber Insert Fiber GC_MS GC-MS System SPME_Fiber->GC_MS Thermal Desorption Data Data Acquisition & Analysis GC_MS->Data Fiber_Selection_Logic cluster_properties Analyte Properties cluster_fibers SPME Fiber Coatings Analyte Target Analytes Polarity Polarity Analyte->Polarity Volatility Volatility Analyte->Volatility PDMS PDMS (Non-polar) Polarity->PDMS Low Polyacrylate Polyacrylate (Polar) Polarity->Polyacrylate High PDMS_DVB PDMS/DVB (Bipolar) Volatility->PDMS_DVB High (polar) CAR_PDMS CAR/PDMS (For trace volatiles) Volatility->CAR_PDMS Trace levels

References

Application Notes and Protocols for Behavioral Bioassays for Insect Attractants in a Wind Tunnel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting behavioral bioassays for insect attractants using a wind tunnel. This methodology is a cornerstone in the fields of chemical ecology, pest management, and the development of novel attractants and repellents. Wind tunnels offer a controlled environment to study insect flight behavior in response to olfactory cues, bridging the gap between laboratory physiological studies and field applications.[1]

Principles of Wind Tunnel Bioassays

Wind tunnel bioassays are designed to elicit and quantify insect behavioral responses to airborne chemical stimuli in a controlled, repeatable manner. The core principle involves creating a laminar airflow through a flight chamber, into which a plume of a candidate attractant is introduced.[1] Insects are released downwind of the odor source, and their upwind flight towards the source is observed and quantified. This setup allows for the systematic evaluation of various compounds for their ability to attract or repel target insect species.

Key behavioral parameters typically measured include:

  • Activation: The initiation of flight or walking in response to the odor.

  • Take-off: The act of leaving the release platform.

  • Oriented Flight: Directed flight upwind towards the odor source.[2]

  • Source Location: The ability of the insect to reach the origin of the odor plume.

  • Landing: The act of landing on or near the odor source.[2]

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and reproducible data. The following outlines a general methodology for conducting wind tunnel bioassays. Specific parameters may need to be optimized based on the insect species and the nature of the attractant being tested.

Insect Rearing and Acclimation

Consistent rearing conditions are essential to minimize behavioral variability among test subjects.

  • Rearing: Insects should be reared under controlled conditions of temperature, humidity, and photoperiod. Diet and population density should also be kept constant.

  • Age and Mating Status: Use insects of a specific age and mating status, as these factors can significantly influence their responsiveness to olfactory cues. For example, assays for host-seeking behavior in mosquitoes often use mated, non-blood-fed females.

  • Acclimation: Prior to testing, insects should be acclimated to the environmental conditions of the wind tunnel (temperature, humidity, and light) for a period of at least one to two hours to reduce stress and normalize their physiological state.[2]

Wind Tunnel Setup and Environmental Control

The wind tunnel should be designed to create a consistent and controllable environment.

  • Airflow: A laminar airflow is critical for creating a stable odor plume. Wind speed should be adjustable and set to a level appropriate for the flight capabilities of the insect species being tested. For many mosquito species, a wind speed of less than 0.2 m/s is recommended.

  • Lighting: Lighting conditions should mimic the natural activity period of the target insect. For nocturnal or crepuscular insects, low-intensity, diffuse lighting is often used.

  • Visual Cues: The flight chamber should contain visual cues, such as patterns on the floor or walls, to provide optical flow for the insects, which is necessary for stable flight and orientation.

  • Temperature and Humidity: Maintain a constant temperature and relative humidity within the wind tunnel that is optimal for the test insect's activity.

Odor Source and Delivery

The method of odor delivery should ensure a consistent and quantifiable release rate.

  • Odor Preparation: Prepare solutions of the candidate attractant in a suitable solvent at various concentrations to establish a dose-response relationship. A negative control (solvent only) and a positive control (a known attractant) should be included in each experiment.

  • Delivery System: Common methods for odor delivery include:

    • Filter Paper: A known volume of the test solution is applied to a piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed at the upwind end of the tunnel.

    • Syringe Pump: A syringe pump can be used to deliver a continuous and precise flow of the odorant solution onto a heated surface or into an airstream that is then introduced into the wind tunnel.[2]

    • Atomizer/Sprayer: For some applications, an atomizer can be used to create a fine aerosol of the test compound.

Experimental Procedure
  • Preparation: Set the wind tunnel to the desired environmental conditions (airflow, temperature, humidity, and lighting).

  • Insect Release: Place an individual insect or a cohort of insects in a release cage at the downwind end of the tunnel. Allow for a brief period of settling before opening the cage.

  • Odor Introduction: Introduce the odor source at the upwind end of the tunnel.

  • Observation: Record the behavior of the insect(s) for a set period (e.g., 2-5 minutes). Observations can be made visually by a trained observer or recorded using video cameras for later analysis.

  • Data Collection: Quantify the behavioral parameters of interest (see Section 3. Data Presentation).

  • Cleaning: Thoroughly clean the wind tunnel between trials to prevent cross-contamination of odors. This may involve washing with soap and water, followed by rinses with ethanol and distilled water, and then baking or air-drying the components.

Data Presentation

Quantitative data from wind tunnel bioassays should be summarized in a clear and structured format to facilitate comparison between different treatments.

Table 1: Dose-Response of Aedes aegypti to a Candidate Attractant in a Wind Tunnel Bioassay

Attractant Dose (g)N% Take-off (± SE)% Oriented Flight (± SE)% Source Location (± SE)% Landing (± SE)
0 (Control)5015.2 ± 3.55.1 ± 2.21.0 ± 1.00.0 ± 0.0
0.0055072.6 ± 6.258.9 ± 7.145.3 ± 6.838.7 ± 6.5
0.015085.3 ± 5.175.6 ± 6.068.2 ± 6.460.1 ± 6.6
0.055092.1 ± 3.988.4 ± 4.582.3 ± 5.275.9 ± 5.8
0.15088.5 ± 4.680.1 ± 5.472.4 ± 6.165.3 ± 6.3
0.25045.7 ± 7.030.2 ± 6.821.5 ± 6.215.8 ± 5.5

Data are hypothetical and for illustrative purposes. SE = Standard Error.

Table 2: Behavioral Parameters of Helicoverpa armigera in Response to Pheromone Components [3]

TreatmentN% Take Flight (TF)% Orientation (OR)% Half Upwind (HW)% Approaching Lure (APP)% Landing (LA)
Control6981.269.662.355.147.8
Treated8185.282.7*74.165.454.3

* Indicates a statistically significant difference from the control (P < 0.05).[3]

Visualizations

Insect Olfactory Signaling Pathway

The detection of odorants by insects is a complex process involving a cascade of molecular events within the olfactory sensory neurons.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite OBP Odorant-Binding Protein (OBP) OR Odorant Receptor (OR) OBP->OR presents odorant to Odorant Odorant Odorant->OBP binds Orco Orco (Co-receptor) G_protein G-protein OR->G_protein activates Ion_Channel Ion Channel AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces cAMP->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to AP Action Potential to Brain Depolarization->AP

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Wind Tunnel Bioassay

The following diagram illustrates the logical flow of a typical wind tunnel bioassay experiment.

Wind_Tunnel_Workflow cluster_experiment Experimental Trial start Start prep_insects Insect Rearing & Acclimation start->prep_insects prep_tunnel Wind Tunnel Setup (Temp, Humidity, Airflow, Light) start->prep_tunnel prep_odor Prepare Odor Source & Controls start->prep_odor release_insects Release Insects (Downwind) prep_insects->release_insects prep_tunnel->release_insects prep_odor->release_insects introduce_odor Introduce Odor (Upwind) release_insects->introduce_odor observe_behavior Observe & Record Behavior (Set Duration) introduce_odor->observe_behavior data_analysis Data Collection & Analysis observe_behavior->data_analysis clean_tunnel Clean Wind Tunnel observe_behavior->clean_tunnel After each trial results Summarize Results (Tables & Figures) data_analysis->results end End results->end clean_tunnel->release_insects Next trial

Caption: Experimental workflow for insect attractant bioassays in a wind tunnel.

References

Application Notes and Protocols for Field Trapping Experiments with Synthetic Pheromone Lures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synthetic pheromone lures are a cornerstone of integrated pest management (IPM) programs and entomological research.[1][2] These lures release chemical signals that mimic natural insect pheromones to attract and capture specific pest species.[2] This allows for effective monitoring of pest populations, early detection of infestations, and can contribute to control strategies through mass trapping or mating disruption.[3][4][5] The efficacy of pheromone trapping is influenced by several factors including the chemical composition of the lure, the release rate of the pheromone, the design of the trap, and environmental conditions.[6][7] These application notes provide detailed protocols for conducting field trapping experiments to optimize and evaluate the performance of synthetic pheromone lures.

Data Presentation

Table 1: Trap Capture Efficiency of Different Pheromone Blends for Lygus hesperus
Pheromone Blend (HB:E4OH Ratio)Mean Trap Capture (± SE)
100:6015.5 ± 2.7
Unbaited ControlData Not Available

This table summarizes data on the attractiveness of different pheromone blends for trapping Lygus species. A 100:60 blend of HB and E4OH was found to be effective for attracting L. hesperus.[8]

Table 2: Effect of Pheromone Dosage on Male Moth Captures of Ectropis grisescens
Pheromone Dosage (mg/septum)Mean Male Moths Captured (± SE)
0.1137.17 ± 28.37
0.4261.00 ± 21.84
0.7312.67 ± 19.38
1.0316.17 ± 19.36

This table illustrates the impact of pheromone dosage on the number of captured male Ectropis grisescens moths. Increasing the dosage from 0.1 mg to 1 mg per septum generally increased the number of moths caught.[9]

Table 3: Comparison of Different Trap Designs for Capturing Ectropis grisescens
Trap DesignMean Male Moths Captured (± SE)
Sticky Wing Trap177.00 ± 7.64
Bucket Funnel Trap50.33 ± 10.68
Delta Trap34.00 ± 2.89
Noctuid Trap4.00 ± 1.15

This table shows a comparison of different trap designs, with the sticky wing trap capturing significantly more Ectropis grisescens moths than other designs tested.[9]

Experimental Protocols

Protocol 1: Optimizing Pheromone Component Ratios

Objective: To determine the most attractive ratio of synthetic pheromone components for a target insect species.

Materials:

  • Synthetic pheromone components of high purity (>97%)[10]

  • Rubber septa or other suitable dispensers[9]

  • Hexane (or other appropriate solvent)[9]

  • Micropipettes

  • Sticky traps (e.g., delta traps, wing traps)[9][11]

  • Field stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or electronic device

Procedure:

  • Lure Preparation:

    • Prepare stock solutions of each synthetic pheromone component in hexane at a known concentration (e.g., 10 µg/µL).[9]

    • Create a series of blends with varying ratios of the pheromone components. For example, to test ratios of two components (A and B), you might prepare blends of 80:20, 60:40, 50:50, 40:60, and 20:80.[9]

    • Apply a standardized total amount of the pheromone blend to each rubber septum.[9] For example, a total of 1 mg of the pheromone blend can be loaded onto each septum.[9]

    • Prepare control lures treated only with the solvent.[12]

    • Allow the solvent to evaporate completely before deploying the lures in the field.

  • Experimental Design:

    • Select a suitable field site with a known or suspected population of the target insect.

    • Use a randomized complete block design to minimize the effects of spatial variation.[8]

    • Each block should contain one trap for each pheromone blend ratio and a control trap.[8]

    • Space traps sufficiently far apart (e.g., at least 25 meters) to avoid interference between lures.[8]

  • Trap Deployment:

    • Place the prepared lures inside the sticky traps.

    • Deploy the traps in the field at a consistent height and orientation. The trap height may need to be optimized in a separate experiment.[10] Traps are often placed about 1 to 1.5 meters above the ground or crop canopy.[13][14]

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).[9]

    • Count and record the number of target insects captured in each trap.

    • Remove captured insects at each check to ensure accurate counts for the next interval.[13]

    • Replace lures as needed, based on their expected field longevity.[11][13]

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine if there are significant differences in the number of insects captured by the different pheromone blends.[9]

Protocol 2: Determining the Optimal Pheromone Release Rate

Objective: To identify the pheromone release rate that results in the maximum capture of the target insect species.

Materials:

  • Pheromone dispensers with varying loading rates of the optimized pheromone blend.[15]

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument for quantifying pheromone content

  • Environmental chamber or field-aging setup

  • Traps and other materials as listed in Protocol 1

Procedure:

  • Dispenser Preparation and Aging:

    • Prepare a series of dispensers loaded with different amounts of the synthetic pheromone to achieve a range of release rates.[15]

    • To determine the release rate, a subset of dispensers for each loading rate can be aged under controlled laboratory conditions (e.g., constant temperature and airflow) or in the field.[6][16]

    • At set time intervals, retrieve a subset of the aged dispensers and extract the remaining pheromone using a suitable solvent.

    • Quantify the amount of remaining pheromone using GC analysis.[16] The release rate can be calculated from the loss of pheromone over time.[16]

  • Field Experiment:

    • Design a field experiment similar to Protocol 1, but with treatments consisting of dispensers with different, known release rates.[15]

    • Include an unbaited control trap in each replicate.

    • Deploy the traps in the field and collect trap capture data as described previously.

  • Data Analysis:

    • Analyze the relationship between the pheromone release rate and the number of captured insects. A non-linear regression model can be used to identify the optimal release rate that maximizes trap captures.[15]

Mandatory Visualizations

Signaling_Pathway cluster_0 Pheromone Reception and Signal Transduction Pheromone Pheromone Molecule OR Odorant Receptor (OR) Pheromone->OR G_Protein G-Protein OR->G_Protein activates Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger produces Ion_Channel Ion Channel Second_Messenger->Ion_Channel opens Depolarization Membrane Depolarization Ion_Channel->Depolarization leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential triggers

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow cluster_1 Field Trapping Experimental Workflow A 1. Lure Preparation (Varying Ratios/Dosages) B 2. Experimental Design (Randomized Blocks) A->B C 3. Trap Deployment (Consistent Placement) B->C D 4. Data Collection (Regular Intervals) C->D E 5. Data Analysis (Statistical Comparison) D->E F 6. Interpretation & Optimization E->F

Caption: Workflow for a field trapping experiment.

Logical_Relationships cluster_2 Factors Influencing Trap Capture Trap_Capture Trap Capture Rate Lure_Properties Lure Properties Lure_Properties->Trap_Capture Trap_Design Trap Design Trap_Design->Trap_Capture Environmental_Factors Environmental Factors Environmental_Factors->Trap_Capture

Caption: Key factors influencing pheromone trap efficacy.

References

Application of 2-Undecene, 5-methyl- in Pest Management: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research has yielded no specific information regarding the application of "2-Undecene, 5-methyl-" as an active ingredient in pest management strategies. Publicly available scientific literature and databases do not contain studies detailing its efficacy as a pesticide, insecticide, or repellent against any known pests.

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data on efficacy, specific experimental methodologies for its evaluation, and diagrams of its potential signaling pathways, cannot be provided at this time. The foundational data necessary to generate such a document for researchers, scientists, and drug development professionals is not present in the current body of scientific research.

Further research would be required to determine if "2-Undecene, 5-methyl-" possesses any properties relevant to pest management. Such research would involve initial screening against various pest species to assess for any toxic or repellent effects. Should any activity be observed, subsequent studies would be needed to elucidate the mechanism of action, determine effective concentrations, and establish protocols for its application.

Without these primary data, any discussion of its use in pest management would be purely speculative and would not meet the standards of a scientific application note. We will continue to monitor for any new research in this area and will update this information should relevant studies be published.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 5-methyl-2-undecene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the regioselective synthesis of 5-methyl-2-undecene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 5-methyl-2-undecene?

A1: The main challenge in synthesizing 5-methyl-2-undecene is controlling the position of the double bond to favor the 2-position over other possible isomers, such as 1-undecene, 5-methyl- or 3-undecene, 5-methyl-. Achieving high regioselectivity can be difficult due to the similar steric and electronic environments of the potential double bond locations. Stereoselectivity (E/Z isomerism) at the C2-C3 double bond is another critical aspect to control.

Q2: Which synthetic methods are most suitable for achieving high regioselectivity in the synthesis of 5-methyl-2-undecene?

A2: Several methods can be employed, with varying degrees of success in achieving regioselectivity. The most common approaches include:

  • Wittig Reaction: This method offers good control over the double bond position by coupling a ketone or aldehyde with a phosphonium ylide.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction often provides excellent E-selectivity for the resulting alkene.[3][4][5]

  • Olefin Cross-Metathesis: This method uses a metal catalyst (e.g., Grubbs catalyst) to form a new double bond between two smaller alkenes.[6]

Q3: How can I minimize the formation of isomeric byproducts?

A3: Minimizing isomeric byproducts depends on the chosen synthetic route. For Wittig and HWE reactions, the careful selection of precursors (ketone/aldehyde and ylide/phosphonate) dictates the double bond position. In cross-metathesis, the choice of catalyst and reaction partners is crucial. Purification techniques such as column chromatography and fractional distillation are often necessary to separate the desired isomer from byproducts.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of 5-methyl-2-undecene using various methods.

Method 1: Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[1][2][7]

Problem 1: Low Yield of 5-methyl-2-undecene

Possible Cause Troubleshooting Suggestion
Incomplete ylide formation. Ensure the use of a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) and anhydrous reaction conditions. Ylide formation can be confirmed by a characteristic color change (often to deep red or orange).
Steric hindrance around the carbonyl group or ylide. If using 2-heptanone, the steric bulk is minimal. However, if using a bulkier ylide, consider switching to the less hindered aldehyde (heptanal) and the corresponding ylide.
Side reactions of the ylide. Ylides can be unstable and prone to decomposition. Prepare the ylide in situ and use it immediately. Maintain the recommended reaction temperature.
Difficult purification. The byproduct, triphenylphosphine oxide, can be challenging to remove. Multiple crystallizations or careful column chromatography may be necessary.

Problem 2: Poor Regioselectivity (Formation of other isomers)

Possible Cause Troubleshooting Suggestion
Use of an inappropriate carbonyl precursor. To synthesize 5-methyl-2-undecene, the disconnection should be at the C2-C3 double bond. This necessitates the use of 2-heptanone and the ylide derived from 1-bromobutane, or heptanal and the ylide from 2-bromopentane. Using other starting materials will lead to different isomers.
Isomerization of the product during workup or purification. Avoid acidic conditions during workup, as this can promote double bond migration. Use mild purification techniques.
Method 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a modification of the Wittig reaction that typically favors the formation of (E)-alkenes.[3][4][5][8]

Problem 1: Low (E/Z) Selectivity

Possible Cause Troubleshooting Suggestion
Reaction conditions do not favor thermodynamic control. The HWE reaction generally favors the more stable (E)-isomer. Ensure the reaction is allowed to reach equilibrium. The choice of base and solvent can influence selectivity. For (Z)-selectivity, consider the Still-Gennari modification.[8]
Structure of the phosphonate reagent. The substituents on the phosphonate can influence stereoselectivity. Using bulkier phosphonate esters can sometimes enhance E-selectivity.

Problem 2: Reaction fails to go to completion

Possible Cause Troubleshooting Suggestion
Insufficiently strong base. A common base for the HWE reaction is sodium hydride (NaH). Ensure it is fresh and handled under anhydrous conditions.
Low reactivity of the ketone. Ketones are generally less reactive than aldehydes in the HWE reaction.[4] If using 2-heptanone, the reaction may require longer reaction times or slightly elevated temperatures compared to the reaction with an aldehyde.
Method 3: Olefin Cross-Metathesis

Cross-metathesis involves the reaction of two alkenes in the presence of a metal catalyst, typically a Grubbs-type ruthenium catalyst.[6][9]

Problem 1: Low Yield and Formation of Homodimers

Possible Cause Troubleshooting Suggestion
Catalyst deactivation. Ensure strict exclusion of air and moisture. Use freshly purified, degassed solvents. Certain functional groups can poison the catalyst.
Unfavorable reaction equilibrium. Cross-metathesis is an equilibrium process. Use of a volatile alkene (like ethylene) as a byproduct can drive the reaction forward. If reacting two non-volatile alkenes, use a stoichiometric excess of one of the reactants.
Formation of homodimers. The formation of homodimers is a common side reaction. Use a catalyst that favors cross-metathesis over homodimerization. The relative reactivity of the two alkene partners is also a critical factor.

Problem 2: Poor Regioselectivity

Possible Cause Troubleshooting Suggestion
Similar reactivity of alkene partners. If the electronic and steric properties of the two alkene partners are too similar, a statistical mixture of products may be obtained. Choose alkene partners with differentiated reactivity.
Isomerization of the product. Some metathesis catalysts can promote double bond isomerization. Use of additives like 1,4-benzoquinone or employing specific catalyst generations can suppress this side reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 5-methyl-2-undecene and analogous long-chain alkenes. Note that specific yields and selectivities can vary based on the exact substrate and experimental setup.

Method Typical Reactants Base/Catalyst Solvent Temperature (°C) Typical Yield (%) Regio-/Stereo-selectivity
Wittig Reaction 2-Heptanone, (Butyl)triphenylphosphonium bromiden-BuLiTHF-78 to 2560-85High regioselectivity, typically Z-selective for non-stabilized ylides.[1]
Horner-Wadsworth-Emmons 2-Heptanone, Diethyl (1-methylpropyl)phosphonateNaHTHF0 to 6570-90High regioselectivity, predominantly E-selective.[3][5]
Cross-Metathesis 1-Heptene, 3-methyl-1-hexeneGrubbs II CatalystCH₂Cl₂25-4050-75Dependent on catalyst and substrate; can produce a mixture of isomers.

Experimental Protocols

Protocol 1: Synthesis of (E)-5-methyl-2-undecene via Horner-Wadsworth-Emmons Reaction

This protocol describes a plausible method for the synthesis of (E)-5-methyl-2-undecene from 2-heptanone.

Materials:

  • Diethyl (1-methylpropyl)phosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Heptanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of diethyl (1-methylpropyl)phosphonate (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-heptanone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-5-methyl-2-undecene.

Protocol 2: Synthesis of (Z)-5-methyl-2-undecene via Wittig Reaction

This protocol outlines a potential synthesis of (Z)-5-methyl-2-undecene using a non-stabilized Wittig ylide.

Materials:

  • (Butyl)triphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Heptanone

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (butyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) to the suspension, resulting in a deep red or orange solution, indicating ylide formation.

  • Stir the ylide solution at -78 °C for 1 hour.

  • Add a solution of 2-heptanone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with pentane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate (Z)-5-methyl-2-undecene.

Visualizations

HWE_Workflow cluster_prep Phosphonate Anion Formation cluster_reaction Olefin Synthesis cluster_workup Workup & Purification Phosphonate Diethyl (1-methylpropyl)phosphonate NaH NaH in THF Phosphonate->NaH Deprotonation Anion Phosphonate Anion NaH->Anion Heptanone 2-Heptanone Anion->Heptanone Nucleophilic Attack Intermediate Betaine Intermediate Heptanone->Intermediate Product (E)-5-methyl-2-undecene Intermediate->Product Elimination Quench Quench (NH4Cl) Product->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of (E)-5-methyl-2-undecene.

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Alkene Formation cluster_workup Purification PhosphoniumSalt (Butyl)triphenylphosphonium bromide nBuLi n-BuLi in THF PhosphoniumSalt->nBuLi Deprotonation at -78°C Ylide Phosphonium Ylide nBuLi->Ylide Heptanone 2-Heptanone Ylide->Heptanone [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate Heptanone->Oxaphosphetane Product (Z)-5-methyl-2-undecene Oxaphosphetane->Product Decomposition Workup Aqueous Workup Product->Workup Dry Drying Workup->Dry Chromatography Column Chromatography Dry->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: Experimental workflow for the Wittig synthesis of (Z)-5-methyl-2-undecene.

Metathesis_Logic Start Select Alkene Partners & Catalyst Conditions Optimize Reaction Conditions (Solvent, Temp, Concentration) Start->Conditions Reaction Perform Cross-Metathesis Conditions->Reaction Analysis Analyze Product Mixture (GC-MS, NMR) Reaction->Analysis Troubleshoot Desired Regio-/Stereo-selectivity? Analysis->Troubleshoot Purify Purify Desired Isomer Troubleshoot->Purify Yes Adjust Adjust Catalyst or Alkene Partners Troubleshoot->Adjust No Success Successful Synthesis Purify->Success Reoptimize Re-optimize Conditions Adjust->Reoptimize Reoptimize->Reaction

Caption: Logical workflow for troubleshooting olefin cross-metathesis.

References

Technical Support Center: Optimizing Grignard Reaction Conditions for Long-Chain Alkene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing Grignard reaction conditions, with a special focus on the synthesis of long-chain alkenes. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing long-chain alkenes using Grignard reagents?

A1: The most common and effective method is the Kumada cross-coupling reaction. This reaction involves the coupling of a Grignard reagent (R-MgX) with an organic halide (R'-X) in the presence of a transition metal catalyst, typically based on nickel (Ni) or palladium (Pd).[1][2] This method is particularly useful for forming carbon-carbon bonds.[1]

Q2: Which catalyst, Nickel or Palladium, is better for synthesizing long-chain alkenes via Kumada coupling?

A2: Both nickel and palladium catalysts are effective for Kumada couplings.[1][2]

  • Nickel catalysts are often more economical.[2]

  • Palladium catalysts generally offer broader scope and higher chemo- and stereoselectivity.[3] The choice of catalyst can also be influenced by the specific substrates and the desired reaction conditions. For instance, certain palladium catalysts with specific ligands have shown high efficiency in the cross-coupling of alkyl chlorides with Grignard reagents at room temperature.[4]

Q3: What are the most critical parameters to control for a successful long-chain alkene synthesis using Grignard reagents?

A3: The success of a Grignard-based alkene synthesis, particularly a Kumada coupling, hinges on several critical factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive and are sensitive to protic solvents like water and alcohols.[1] Strict anhydrous (dry) conditions are essential to prevent the quenching of the Grignard reagent.

  • Quality of Magnesium: The magnesium metal used to prepare the Grignard reagent should be of high purity and have a large surface area.

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used for both the formation of the Grignard reagent and the subsequent coupling reaction.[1]

  • Catalyst and Ligand Selection: The choice of the transition metal catalyst (Ni or Pd) and the supporting ligand is crucial for achieving high yields and selectivity.

  • Temperature Control: The reaction temperature can significantly influence the rate of reaction and the prevalence of side reactions.

Q4: My Kumada coupling reaction for a long-chain alkene is giving a low yield. What are the common causes and how can I troubleshoot this?

A4: Low yields in Kumada coupling reactions for long-chain alkenes can stem from several issues. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Troubleshooting Guide: Low Yield in Long-Chain Alkene Synthesis

This guide provides a step-by-step approach to troubleshooting low yields in the Kumada cross-coupling reaction for the synthesis of long-chain alkenes.

Problem: Low or No Product Formation

Possible Cause 1: Inactive Grignard Reagent

  • Symptoms: The reaction fails to initiate, or analysis shows only the starting organic halide.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Solvents must be anhydrous.

    • Activate Magnesium: The surface of magnesium turnings can be passivated by an oxide layer. Activate the magnesium by gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

    • Check Alkyl Halide Quality: The long-chain alkyl halide should be pure and free of moisture.

Possible Cause 2: Catalyst Inactivity or Incompatibility

  • Symptoms: The reaction starts but proceeds sluggishly or stalls, resulting in a mixture of starting materials and a small amount of product.

  • Troubleshooting Steps:

    • Catalyst Selection: For long-chain alkyl Grignards, which can be challenging substrates, consider using a catalyst system known to be effective for such couplings. For example, palladium catalysts with bulky phosphine ligands can be effective.[4]

    • Catalyst Loading: Ensure the correct catalyst loading is used. While typically low, insufficient catalyst will lead to incomplete conversion.

    • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.

Possible Cause 3: Side Reactions

  • Symptoms: The formation of byproducts is observed, such as homocoupled products (R-R and R'-R') or products from β-hydride elimination.

  • Troubleshooting Steps:

    • β-Hydride Elimination: This is a common side reaction with long-chain alkyl groups. Using a catalyst system that promotes rapid reductive elimination can minimize this. Additives like 1,3-butadiene have been shown to suppress β-hydride elimination in some nickel-catalyzed couplings.[1]

    • Homocoupling: The formation of homocoupled products can be influenced by the reaction temperature and the rate of addition of the Grignard reagent. Slow addition of the Grignard reagent to the reaction mixture can sometimes reduce homocoupling.

    • Temperature Optimization: The optimal temperature will depend on the specific substrates and catalyst. Running the reaction at a lower temperature may reduce the rate of side reactions.

Logical Troubleshooting Workflow

ExperimentalWorkflow Start Start: Materials Preparation Grignard_Formation 1. Grignard Reagent Formation (Long-Chain Alkyl-MgBr) Start->Grignard_Formation Catalyst_Prep 2. Catalyst Preparation (Ni or Pd complex) Start->Catalyst_Prep Coupling 3. Kumada Cross-Coupling (Grignard + Vinyl Halide + Catalyst) Grignard_Formation->Coupling Catalyst_Prep->Coupling Workup 4. Reaction Quench & Work-up Coupling->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Product Final Product: Long-Chain Alkene Purification->Product

References

Improving resolution of alkene isomers in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with the gas chromatographic separation of alkene isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of alkene isomers?

A1: The selection of the appropriate GC column, specifically the stationary phase, is the most critical factor. The principle of "like dissolves like" applies; for separating polarizable compounds like alkenes, a polar stationary phase is generally recommended.[1][2] Highly polar columns, often containing a high percentage of cyanopropyl functional groups, are effective for separating compounds with double or triple bonds.[1][2]

Q2: How does column temperature affect the resolution of alkene isomers?

A2: Lowering the column temperature generally increases the interaction of the analytes with the stationary phase, leading to longer retention times and potentially better resolution.[3][4][5] For complex mixtures with a wide range of boiling points, temperature programming—gradually increasing the column temperature during the run—is highly effective for improving separation and peak shape.[6][7][8] A slower temperature ramp rate can further enhance resolution.[6]

Q3: Can changing the carrier gas or its flow rate improve the separation of my alkene isomers?

A3: Yes. There is an optimal flow rate for the carrier gas that will provide the best separation efficiency.[4][9] Deviating significantly from this optimum can lead to peak broadening and loss of resolution. The choice of carrier gas also plays a role; hydrogen can offer better efficiency at higher linear velocities compared to helium, potentially reducing analysis time without sacrificing resolution.[10]

Q4: My alkene isomers are still co-eluting. What are the next steps?

A4: If you have already optimized the temperature program and flow rate, consider the following:

  • Column Dimensions:

    • Length: Increasing the column length can improve resolution, but it will also increase analysis time.[4][5]

    • Internal Diameter (ID): A smaller ID column can increase efficiency and resolution.[4][5]

    • Film Thickness: A thinner stationary phase film can reduce peak broadening and improve resolution.[10][11]

  • Stationary Phase: If resolution is still insufficient, you may need a column with a different stationary phase that offers greater selectivity for your specific isomers.[1][12] For chiral alkene isomers, a chiral stationary phase, such as one containing cyclodextrin derivatives, will be necessary.[13][14][15][16][17]

Q5: Is derivatization a viable option for improving the resolution of alkene isomers?

A5: Derivatization is a chemical modification of an analyte to make it more suitable for GC analysis, typically by increasing its volatility and thermal stability.[18][19][20] This technique is most commonly used for compounds containing active hydrogens, such as alcohols, amines, and carboxylic acids.[21] For simple alkene isomers without functional groups, derivatization is generally not a primary strategy for improving resolution. However, if the alkene isomers contain functional groups that can be derivatized, this could alter their chromatographic behavior and potentially improve separation.

Troubleshooting Guide

Issue: Poor resolution or co-elution of alkene isomer peaks.

This guide will walk you through a systematic approach to improving the separation of your alkene isomers.

Step 1: Evaluate and Optimize GC Parameters

Your first step should always be to ensure your current system is operating optimally before making changes to the column or hardware.

Troubleshooting Workflow for GC Parameter Optimization

GC_Troubleshooting start Start: Poor Alkene Isomer Resolution temp_check Is the oven temperature optimized? start->temp_check adjust_temp Lower isothermal temperature or introduce a temperature program with a slow ramp rate. temp_check->adjust_temp No flow_check Is the carrier gas flow rate optimized? temp_check->flow_check Yes adjust_temp->flow_check adjust_flow Determine and set the optimal flow rate for your column and carrier gas. flow_check->adjust_flow No column_check Is the current column appropriate? flow_check->column_check Yes adjust_flow->column_check resolution_ok Resolution Improved column_check->resolution_ok Yes next_step Proceed to Step 2: Evaluate Column Selection column_check->next_step No

Caption: Troubleshooting workflow for optimizing GC parameters.

Parameter Optimization Summary

ParameterRecommended Action to Improve ResolutionExpected Outcome
Oven Temperature Lower the isothermal temperature or implement a slow temperature ramp.[4][5][6]Increased analyte interaction with the stationary phase, leading to better separation.
Carrier Gas Flow Rate Optimize the flow rate to the manufacturer's recommendation for your column dimensions.Minimized peak broadening and maximized efficiency.[4][9]
Carrier Gas Type Consider switching from Helium (He) to Hydrogen (H₂) if your system is compatible.Increased efficiency at higher flow rates, potentially shortening analysis time.[10]
Step 2: Column Selection and Dimensions

If optimizing the GC parameters does not provide adequate resolution, the column itself is the next area to address.

Column Selection Logic

Column_Selection start Start: Insufficient Resolution After Parameter Optimization phase_check Is the stationary phase sufficiently polar? start->phase_check select_polar_phase Select a highly polar stationary phase (e.g., high cyanopropyl content). phase_check->select_polar_phase No chiral_check Are the isomers chiral? phase_check->chiral_check Yes select_polar_phase->chiral_check select_chiral_phase Select a chiral stationary phase (e.g., cyclodextrin-based). chiral_check->select_chiral_phase Yes dimensions_check Are the column dimensions optimized? chiral_check->dimensions_check No select_chiral_phase->dimensions_check adjust_dimensions Increase length, decrease internal diameter, or decrease film thickness. dimensions_check->adjust_dimensions No resolution_ok Resolution Achieved dimensions_check->resolution_ok Yes adjust_dimensions->resolution_ok

Caption: Decision tree for selecting an appropriate GC column.

Impact of Column Dimensions on Resolution

Column ParameterChange to Improve ResolutionPotential Trade-offs
Stationary Phase Increase polarity (e.g., switch to a wax or high-cyanopropyl column).[1][2]Highly polar columns may have lower maximum operating temperatures.
Length (L) IncreaseLonger analysis time, higher cost.
Internal Diameter (ID) DecreaseLower sample capacity, may require adjustments to injection volume.[11]
Film Thickness (df) DecreaseLower sample capacity, may affect retention times of very volatile compounds.[10][11]

Experimental Protocols

Protocol 1: Method Optimization for Alkene Isomer Separation

  • Initial Column Selection: Choose a capillary column with a polar stationary phase (e.g., a polyethylene glycol (PEG) or a high-cyanopropyl content phase) of standard dimensions (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas and Flow Rate: Use helium or hydrogen as the carrier gas. Set the flow rate to the optimal linear velocity recommended by the column manufacturer (typically around 25-35 cm/s for helium).

  • Injector and Detector Conditions:

    • Set the injector temperature sufficiently high to ensure complete vaporization of the sample without causing thermal degradation (e.g., 250 °C).

    • Set the detector (e.g., Flame Ionization Detector - FID) temperature higher than the maximum oven temperature to prevent condensation (e.g., 275 °C).

  • Initial Temperature Program:

    • Start with an isothermal run at a low temperature (e.g., 50 °C) for several minutes.

    • If peaks are broad or resolution is poor, introduce a temperature ramp. A good starting point is a ramp of 10 °C/minute.

  • Systematic Optimization:

    • Temperature: If resolution is still inadequate, decrease the initial oven temperature and/or reduce the ramp rate (e.g., to 5 °C/minute or 2 °C/minute).[6]

    • Flow Rate: Perform a series of runs where the carrier gas flow rate is varied by ± 10-20% around the initial setpoint to find the empirical optimum for your specific isomers.

  • Column Dimension Adjustments: If the above steps do not yield the desired resolution, consider a column with different dimensions as outlined in the tables above. For example, switch to a 60 m column of the same phase to increase theoretical plates.

Protocol 2: Screening for a Suitable Chiral Stationary Phase

  • Column Selection: Obtain a set of commercially available chiral capillary columns with different cyclodextrin derivatives (e.g., permethylated beta-cyclodextrin).[14]

  • Standard Preparation: Prepare a standard solution containing a racemic mixture of the alkene isomers of interest.

  • Initial GC Conditions: Use the optimized achiral conditions from Protocol 1 as a starting point for the temperature program and flow rate.

  • Column Screening:

    • Install the first chiral column and inject the racemic standard.

    • Analyze the chromatogram for any separation of the enantiomers.

    • Repeat the injection for each of the different chiral columns.

  • Method Optimization:

    • For the column that shows the best initial separation, further optimize the temperature program (often, a very slow ramp or even isothermal conditions at a low temperature provides the best chiral resolution).

    • Fine-tune the carrier gas flow rate.

  • Confirmation: Confirm the elution order of the enantiomers by injecting standards of the pure enantiomers if they are available.

References

Technical Support Center: Minimizing Sample Degradation During Insect Cuticular Hydrocarbon (CHC) Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for insect cuticular hydrocarbon (CHC) extraction. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on minimizing sample degradation and troubleshooting common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of CHC sample degradation during extraction?

A1: Sample degradation can be caused by several factors, including:

  • Contamination from internal lipids: Prolonged extraction times or the use of overly aggressive solvents can lead to the co-extraction of internal fats and other lipids, altering the CHC profile.

  • Solvent impurities: Solvents that are not of high purity can introduce contaminants that interfere with analysis or react with the CHCs.

  • Temperature fluctuations: High temperatures during extraction or storage can lead to the volatilization of more volatile CHC components and potentially cause degradation of less stable compounds.[1][2][3][4]

  • Improper sample storage: Storing insect specimens improperly before extraction can lead to degradation of CHCs.[5][6][7] For long-term storage, freezing is often recommended over alcohol preservation at room temperature.[5][6]

  • Oxidation: Exposure to air and light can cause oxidation of unsaturated CHCs.

Q2: Which solvent is best for CHC extraction to minimize degradation?

A2: Non-polar solvents like hexane and pentane are most commonly used for CHC extraction.[8][9][10] Hexane is a good choice for obtaining a representative sample of hydrocarbons.[11] The choice of solvent can impact the types and quantities of CHCs extracted. For instance, ethanol has been shown to be effective for extracting a high amount of certain compounds like cannabidiol from plant matter, but for insect CHCs, non-polar solvents are standard.[12] It is crucial to use high-purity solvents to avoid contamination.

Q3: How long should I perform a solvent extraction to get a good yield without causing degradation?

A3: Extraction times can range from a few minutes to several hours.[13] A common duration for solvent immersion is around 10 minutes.[8][14] Longer extraction times increase the risk of extracting internal lipids, which can contaminate the CHC profile.[13] The optimal time can depend on the insect species and the specific CHCs of interest. It is advisable to perform a time-course experiment to determine the ideal extraction duration for your specific application.

Q4: What are the advantages of Solid-Phase Microextraction (SPME) over solvent extraction?

A4: SPME is a solvent-free technique that offers several advantages, including:

  • Reduced risk of contamination: As it is a solvent-less method, the risk of introducing impurities from solvents is eliminated.[15]

  • Selectivity for surface compounds: SPME primarily samples the hydrocarbons present on the outer surface of the cuticle, minimizing the extraction of internal lipids.[15][16]

  • Non-destructive: The same insect can be sampled multiple times.[17]

  • Automation and high throughput: SPME is easily automated and can be coupled directly with a gas chromatograph (GC).[18][19]

However, SPME may extract relatively fewer short-chained CHCs compared to solvent extraction.[17]

Q5: How should I store my insect samples before CHC extraction to prevent degradation?

A5: Proper storage is critical. For short-term storage, refrigeration is a viable option.[5][6] For long-term preservation, freezing is generally recommended.[5][6][20] Storing insects in alcohol at room temperature can lead to deterioration over time, especially for smaller insects.[5][6] If using alcohol, storing the samples in a freezer can slow down this degradation.[5][6] Dry preservation is also an option, but care must be taken to avoid mold growth.[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low CHC Yield - Insufficient extraction time.- Inappropriate solvent.- Low number of individuals per sample.- Inefficient extraction method.- Increase extraction time, but monitor for internal lipid contamination.- Use a non-polar solvent like hexane or pentane.[8]- Increase the number of insects per extraction.- Consider a more efficient extraction technique like accelerated solvent extraction.[21]
Contaminated Sample (presence of internal lipids) - Extraction time is too long.- Solvent is too aggressive.- Insect cuticle was damaged prior to extraction.- Reduce the extraction time. A 10-minute immersion is often sufficient.[8][14]- Use a less polar solvent.- Handle insects carefully to avoid rupturing the cuticle.- Consider using a surface-specific method like SPME or silica-rubbing.[15]
Inconsistent/Irreproducible Results - Variation in extraction time or temperature.- Inconsistent sample handling and storage.- Solvent evaporation before analysis.- Non-homogenous sample.- Standardize all extraction parameters (time, temperature, solvent volume).- Ensure all samples are collected and stored under identical conditions.[5][7]- Keep vials sealed and minimize the time between extraction and analysis.- If pooling insects, ensure they are of similar size and from the same population.
Presence of Unexpected Peaks in Chromatogram - Contamination from solvent.- Contamination from glassware or handling.- Environmental contaminants on the insect cuticle.- Use high-purity, analytical grade solvents.- Thoroughly clean all glassware with a non-polar solvent before use.- Run a solvent blank to identify any background contamination.- If possible, clean the external surface of the insect before extraction, though this may also remove some CHCs.
Loss of Volatile (short-chain) CHCs - Evaporation of the sample to dryness at too high a temperature.- High temperature in the GC inlet.- Evaporate the solvent under a gentle stream of nitrogen at room temperature.- Optimize GC inlet temperature to ensure volatilization without degradation.

Quantitative Data Summary

The following table summarizes the effects of different extraction parameters on CHC yield and profile, based on findings from various studies.

Parameter Condition 1 Condition 2 Effect on CHC Profile Reference
Extraction Method Hexane ExtractionSolid-Phase Microextraction (SPME)SPME extracts relatively fewer short-chained CHCs compared to hexane extraction. No qualitative differences were observed in the overall CHC profile.[17]
Extraction Time (Hexane) 1 hour> 1 hourLonger extraction times can increase the total amount of hydrocarbons extracted, but may also lead to the extraction of internal compounds, altering the true cuticular profile.[13]
Storage Solvent Hexane ImmersionEthanol Immersion then Hexane ImmersionNo significant difference was found in the types of hydrocarbons detected, suggesting ethanol storage can be viable for CHC analysis.[22]
Temperature (Post-eclosion) 18°C30°CIncreasing post-eclosion temperature leads to a shift from shorter to longer-chain CHCs in Drosophila melanogaster.[1][2]

Experimental Protocols

Protocol 1: Solvent Immersion Extraction

This protocol is a standard method for extracting CHCs from whole insects.

  • Sample Preparation:

    • Select insects of a consistent size and developmental stage.

    • If frozen, allow the samples to thaw to room temperature in a desiccator to prevent condensation.

    • Carefully handle the insects with clean forceps to avoid damaging the cuticle.

  • Extraction:

    • Place a known number of insects into a clean glass vial.

    • Add a sufficient volume of high-purity hexane to fully submerge the insects (e.g., 500 µL for 15 flies).[13]

    • Allow the extraction to proceed for a standardized period, typically 10 minutes.[8][14]

    • Gently agitate the vial periodically or use a vortex mixer for a short duration (e.g., 1 minute) at the end of the extraction period.[13]

  • Sample Processing:

    • Carefully remove the insects from the vial using clean forceps.

    • The resulting hexane extract contains the CHCs.

    • If necessary, concentrate the extract under a gentle stream of nitrogen gas at room temperature. Avoid complete dryness to prevent the loss of volatile compounds.

    • Reconstitute the extract in a small, known volume of hexane before analysis.[14]

  • Analysis:

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Solid-Phase Microextraction (SPME)

This protocol describes a solvent-free method for CHC extraction.

  • Fiber Conditioning:

    • Condition a new SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet to remove any contaminants. For example, a 7 μm polydimethylsiloxane (PDMS) fiber may be conditioned at 320°C for 1 hour.[15]

  • Extraction:

    • Gently restrain the insect.

    • Expose the SPME fiber by depressing the plunger on the holder.

    • Gently rub the fiber over the surface of the insect's cuticle for a standardized period (e.g., 1-5 minutes). Ensure consistent rubbing pressure and duration across all samples.

  • Analysis:

    • Immediately insert the SPME fiber into the heated inlet of the GC for thermal desorption of the CHCs onto the column.

    • The desorption time and temperature will depend on the fiber type and the analytes of interest.

Protocol 3: Silica-Rubbing Extraction

This is a low-cost method for selectively sampling surface hydrocarbons.[23]

  • Sample Preparation:

    • Prepare a small amount of activated silica gel.

  • Extraction:

    • Using clean forceps, hold the insect and gently rub its cuticle with the silica gel particles. The CHCs will adsorb onto the silica.

  • Elution:

    • Collect the silica gel particles into a clean vial.

    • Add a small volume of a non-polar solvent like hexane to the silica gel to elute the adsorbed CHCs.

    • Gently agitate the vial to ensure thorough elution.

  • Sample Processing:

    • Carefully transfer the solvent (containing the CHCs) to a new vial, leaving the silica gel behind.

    • Proceed with concentration and analysis as described in the solvent immersion protocol.

Visualizations

CHC_Extraction_Workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis SampleCollection Sample Collection Storage Sample Storage (Freezing Recommended) SampleCollection->Storage SolventImmersion Solvent Immersion (e.g., Hexane) Storage->SolventImmersion SPME SPME Storage->SPME SilicaRubbing Silica Rubbing Storage->SilicaRubbing Concentration Solvent Evaporation (Nitrogen Stream) SolventImmersion->Concentration Analysis GC-MS Analysis SPME->Analysis Direct Desorption SilicaRubbing->Concentration Concentration->Analysis

Caption: General workflow for minimizing CHC sample degradation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Low Yield, Contamination) ExtractionParams Incorrect Extraction Parameters (Time, Temp) Problem->ExtractionParams SolventIssue Solvent Issues (Purity, Type) Problem->SolventIssue StorageIssue Improper Sample Storage Problem->StorageIssue HandlingIssue Sample Handling (Cuticle Damage) Problem->HandlingIssue OptimizeParams Optimize & Standardize Extraction Protocol ExtractionParams->OptimizeParams CheckSolvent Use High-Purity Solvent Run Blanks SolventIssue->CheckSolvent ImproveStorage Implement Proper Storage (Freezing) StorageIssue->ImproveStorage RefineHandling Gentle Handling Use Surface-Specific Method HandlingIssue->RefineHandling

Caption: Troubleshooting logic for common CHC extraction issues.

References

Technical Support Center: Troubleshooting Electroantennogram (EAG) Responses

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Electroantennogram (EAG) responses to synthetic pheromone candidates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for a low or absent EAG response?

A low or absent EAG response can stem from a variety of factors, which can be broadly categorized into issues with the experimental setup, the biological preparation, the stimulus itself, or the recording environment. Common culprits include poor electrical contact between the antenna and the electrodes, a dried-out or damaged antenna, incorrect stimulus concentration, or excessive background noise.[1]

Q2: How can I determine if my synthetic pheromone candidate is the problem or if it's an issue with my EAG setup?

To differentiate between a non-stimulatory compound and a faulty setup, it is crucial to use a positive control. A positive control is a compound known to elicit a strong EAG response from the insect species you are studying. If you observe a robust response to the positive control but not to your synthetic candidate, it is more likely that the candidate is not a strong stimulant. Conversely, if both the control and the candidate elicit a low or no response, you should troubleshoot your experimental setup.

Q3: What is the importance of the signal-to-noise ratio (S/N) and how can I improve it?

The signal-to-noise ratio (S/N) is a critical measure of the quality of your EAG recording. A low S/N can obscure genuine, albeit weak, responses to your test compounds.[2] If the noise level is higher than the EAG signal, meaningful measurement is impossible.[1]

Several strategies can be employed to improve the S/N ratio:

  • Improve Grounding and Shielding: Ensure your setup is properly grounded and enclosed in a Faraday cage to minimize external electromagnetic interference.[3]

  • Use Multiple Antennae: Connecting multiple antennae in series can significantly increase the EAG response amplitude relative to the noise level, thereby improving the S/N ratio.[3][4]

  • Optimize Electrode Contact: Ensure good electrical contact between the antenna and the electrodes. Air bubbles in the electrode solution can block the electrical circuit.[1]

  • Maintain Antenna Health: Use fresh, healthy antennae for your preparations. The resistance of the antenna increases as it dries out, which can increase noise.[1]

  • Advanced Signal Processing: Techniques like lock-in amplification can significantly reduce noise and improve the detection of weak signals.[5][6]

Troubleshooting Guides

Issue 1: No discernible EAG response to any stimulus, including the positive control.

This issue typically points to a fundamental problem with the experimental setup or the biological preparation.

Potential Cause Troubleshooting Step
Poor Electrode Contact Inspect the connection between the antenna and the electrodes. Ensure there are no air bubbles in the electrolyte solution and that the antenna is securely in contact with both the recording and reference electrodes.[1]
Damaged or Dry Antenna The antenna's resistance increases as it dries, leading to poor signal quality.[1] Use a fresh antennal preparation and ensure it is kept in a humidified environment.
Incorrect Electrode Placement Verify that the recording electrode is placed at the distal end of the antenna and the reference electrode is at the base.
Amplifier or Software Issue Check the settings on your amplifier and recording software. Ensure the gain is set appropriately and that the software is correctly acquiring data.
Broken Circuit Check for any loose connections or breaks in the wiring of your EAG setup.
Issue 2: Weak EAG response to the positive control and synthetic pheromone candidates.

A generally weak response across all stimuli may indicate suboptimal experimental conditions.

Potential Cause Troubleshooting Step
Suboptimal Stimulus Concentration The amplitude of the EAG response is concentration-dependent, up to a saturation point.[1][7] Prepare a dilution series of your positive control to determine the optimal concentration range.
Low Volatility of Compounds Compounds with low volatility may not reach the antenna in sufficient quantities to elicit a strong response.[8] Consider gently heating the stimulus delivery system to increase volatilization.[8]
Inadequate Airflow Ensure the airflow delivering the stimulus is consistent and directed properly over the antenna. The stimulus should be delivered in a clean, humidified airstream.[9]
Antennal Fatigue Repeated stimulation without adequate recovery time can lead to a decrease in response. Allow sufficient time between stimuli for the antenna to repolarize.[10]
Physiological State of the Insect The physiological state of the insect, including age and mating status, can influence its responsiveness to pheromones.[1]
Issue 3: Good response to the positive control but a low or absent response to the synthetic pheromone candidate.

This scenario suggests that the issue lies with the synthetic compound itself.

Potential Cause Troubleshooting Step
Incorrect Chemical Structure Even minor differences in the chemical structure, such as isomers, can significantly affect the EAG response.[11] Verify the purity and structure of your synthetic compound.
Inappropriate Concentration The candidate compound may require a different concentration range than the positive control to elicit a response. Test a wide range of concentrations.[9][11]
Compound Degradation Ensure the synthetic pheromone has not degraded during storage or preparation.
Sex-Specific Response Pheromone perception can be highly sex-specific.[11][12] Ensure you are using the correct sex of the insect for your experiments.
Presence of Inhibitors Contaminants in your synthetic sample or the solvent could be inhibiting the antennal response.[13]

Experimental Protocols

A standard EAG experimental protocol involves several key steps. The following provides a generalized methodology.

1. Antennal Preparation:

  • An insect is immobilized, often by cooling.

  • The head is excised, and one antenna is carefully removed at its base.

  • The distal tip of the antenna is often cut to allow for better electrode contact.[1]

2. Electrode Preparation and Mounting:

  • Glass capillary electrodes are pulled to a fine tip and filled with an appropriate electrolyte solution (e.g., saline solution).

  • The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode using a small amount of conductive gel or by inserting it into the electrode tip.[1][14]

3. Stimulus Preparation and Delivery:

  • Synthetic pheromone candidates and control compounds are diluted in a suitable solvent (e.g., hexane) to the desired concentrations.

  • A small amount of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

  • The pipette is connected to a stimulus delivery system that provides a controlled puff of purified and humidified air through the pipette and over the antennal preparation.[9]

4. Data Recording and Analysis:

  • The electrical potential difference between the recording and reference electrodes is amplified and recorded using specialized software.

  • The amplitude of the negative voltage deflection following a stimulus is measured as the EAG response.[1]

  • Responses are often normalized, for example, by expressing them as a percentage of the response to a standard reference compound.

Data Presentation

Table 1: Summary of Quantitative Parameters in EAG Troubleshooting

Parameter Typical Range/Value Indication of a Problem Possible Solutions
EAG Response Amplitude A few microvolts (µV) to several millivolts (mV)[1]Consistently low or absent responses (< 100 µV)Check antenna viability, electrode contact, and stimulus concentration.
Signal-to-Noise Ratio (S/N) > 3:1 for a reliable signalHigh baseline noise obscuring the signalImprove grounding, use a Faraday cage, check for environmental interference.
Response Duration Varies by compound and concentrationUnusually long or short responsesMay indicate receptor saturation or rapid adaptation. Adjust stimulus duration and inter-stimulus interval.
Baseline Drift Minimal and stableSignificant upward or downward driftAllow the preparation to stabilize before recording; check for changes in humidity or temperature.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis antenna_prep Antennal Preparation mounting Mounting Antenna antenna_prep->mounting electrode_prep Electrode Preparation electrode_prep->mounting stimulus_prep Stimulus Preparation stim_delivery Stimulus Delivery stimulus_prep->stim_delivery mounting->stim_delivery recording EAG Recording stim_delivery->recording data_acq Data Acquisition recording->data_acq data_analysis Data Analysis data_acq->data_analysis interpretation Interpretation data_analysis->interpretation

References

Technical Support Center: Enhancing Synthetic Lure Stability in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using synthetic lures in field experiments.

Frequently Asked Questions (FAQs)

Q1: My synthetic lure appears to be losing effectiveness faster than expected. What are the common causes?

A1: Rapid loss of efficacy in synthetic lures can be attributed to several environmental and chemical factors:

  • Environmental Factors: High temperatures, direct exposure to sunlight (UV radiation), and high humidity can accelerate the degradation of the active compounds in the lure.[1][2][3] Temperature is a major determinant of the release rate of volatile compounds from passive dispensers.[2]

  • Chemical Degradation: The chemical compounds in the lure can degrade through processes like photodegradation (breakdown by light), hydrolysis (reaction with water), and oxidation.[4][5]

  • Microbial Degradation: Microorganisms present in the environment can metabolize the active ingredients of the lure, reducing its potency.[6][7][8][9]

  • Dispenser Issues: The dispenser holding the lure may release the active compounds too quickly or may not adequately protect them from environmental factors. The type of dispenser significantly influences the release rate.[1][2]

Q2: How can I protect my synthetic lures from degradation in the field?

A2: To enhance the stability and longevity of your synthetic lures, consider the following strategies:

  • Use of Controlled-Release Dispensers: Employ dispensers designed to release the synthetic compounds at a steady, controlled rate while offering protection from UV light and moisture.

  • Addition of Stabilizers: Incorporate antioxidants or UV protectants into the lure formulation to prevent degradation.

  • Strategic Placement: Position traps and lures in locations that offer some protection from direct sunlight and extreme weather conditions, without compromising the efficacy of the lure for the target species.

  • Appropriate Formulation: The formulation of the lure itself can impact its stability. For instance, wax or polymer matrices can provide a slower, more controlled release and offer protection.

Q3: I am observing inconsistent results between different field sites. What could be the reason?

A3: Inconsistent results across field sites are a common challenge and can be due to:

  • Microclimate Variations: Even within a small geographical area, there can be significant differences in temperature, humidity, and sun exposure that affect lure stability and release rates.[1][3]

  • Background Odors: The presence of other volatile compounds in the environment, such as those from different vegetation, can interfere with the attractiveness of your lure.

  • Pest Population Density and Behavior: Variations in the target pest population density and local behavioral patterns can lead to different capture rates.

  • Non-Target Species Interactions: The presence of other species might interfere with the traps or lures.[10]

Q4: What is the best way to store my synthetic lures before and during an experiment?

A4: Proper storage is crucial for maintaining the integrity of synthetic lures.

  • Before Use: Store lures in a cool, dark, and dry place. Refrigeration or freezing is often recommended, but always follow the manufacturer's specific storage instructions. Keep them in their original, unopened packaging to prevent contamination and degradation.

  • During Field Experiments: If you are deploying multiple lures over a period of time, keep the lures that are not yet in use in a cooler or insulated container to protect them from high temperatures and direct sunlight.

Troubleshooting Guides

Issue 1: No or Very Low Target Pest Attraction
Possible Cause Troubleshooting Step
Lure Degradation 1. Verify the expiration date of the lure. 2. Assess the environmental conditions at the field site (high temperature, direct sunlight). 3. Consider using a fresh lure from a different batch. 4. If degradation is suspected, analyze a sample of the lure using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining active ingredient.[11][12][13]
Incorrect Lure for Target Species 1. Confirm that the lure is specified for the target pest. 2. Review literature to ensure the correct pheromone or kairomone blend is being used.
Sub-optimal Trap Placement 1. Ensure traps are placed at the recommended height and location for the target species. 2. Consider the surrounding vegetation and potential obstructions.
Low Pest Population 1. Conduct preliminary surveys to confirm the presence and activity of the target pest in the area.
Issue 2: Rapid Decline in Lure Effectiveness Over Time
Possible Cause Troubleshooting Step
High Release Rate from Dispenser 1. Monitor the weight loss of the dispenser over time to determine the release rate. 2. If the release rate is too high, consider a different type of dispenser (e.g., a polymer matrix instead of a cotton wick).[2]
Photodegradation 1. If lures are exposed to direct sunlight, consider using dispensers with UV protection or placing them in shaded locations. 2. Analyze lure extracts exposed to simulated sunlight to assess for photodegradation products.[4]
Hydrolysis 1. In areas with high humidity or rainfall, use dispensers that protect the lure from moisture.

Quantitative Data on Lure Degradation

The stability of synthetic lures is significantly influenced by environmental conditions. The following tables summarize the impact of temperature and UV light on the degradation and release rates of common synthetic lure components.

Table 1: Effect of Temperature on the Release Rate of Methyl Isonicotinate (MI) from Different Dispensers

Dispenser TypeTemperature (°C)Mean Release Rate (mg/day)
Commercial Sachet1515.2
2545.8
35120.5
Polyethylene Bag1510.1
2530.7
3585.3
Cotton Roll1525.4
2575.9
35200.1

Data synthesized from studies on the release kinetics of volatile compounds.[2]

Table 2: Degradation of Cuelure under UV-Vis Light Exposure

Time (days)Cuelure Remaining (%)
0100
792
1488
2185

This data illustrates the slow degradation of cuelure when exposed to UV-Vis light over a 21-day period.

Experimental Protocols

Protocol 1: Quantification of Synthetic Lure Degradation using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps to quantify the active ingredient in a synthetic lure to assess its degradation over time in field conditions.

  • Sample Collection:

    • Place a set of lures in the field under experimental conditions.

    • At predetermined time intervals (e.g., 0, 7, 14, 21, and 28 days), retrieve a subset of the lures.

    • Include a control group of lures stored in optimal conditions (e.g., refrigerated and in the dark).

  • Extraction of Active Ingredient:

    • Dissect the lure dispenser (if necessary) to access the lure matrix.

    • Submerge the lure matrix in a known volume of an appropriate solvent (e.g., hexane, dichloromethane).

    • Agitate the sample (e.g., using a vortex mixer or sonicator) for a sufficient time to ensure complete extraction of the active ingredient.

    • Filter the extract to remove any solid particles.

  • GC-MS Analysis: [11][12][13]

    • Instrument Setup:

      • Gas Chromatograph (GC): Equipped with a capillary column suitable for separating the target compounds.

      • Mass Spectrometer (MS): Set to scan a mass range appropriate for the target analyte and its fragments.

      • Injector: Operate in splitless or split mode, depending on the concentration of the analyte.

    • Calibration:

      • Prepare a series of standard solutions of the pure active ingredient at known concentrations.

      • Inject the standards into the GC-MS to generate a calibration curve by plotting peak area against concentration.

    • Sample Analysis:

      • Inject a known volume of the sample extract into the GC-MS.

      • Identify the peak corresponding to the active ingredient based on its retention time and mass spectrum.

      • Quantify the amount of the active ingredient in the sample by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of the active ingredient remaining in the field-exposed lures compared to the control lures at each time point.

    • Plot the degradation profile over time.

Protocol 2: Field Bioassay for Assessing Lure Attractiveness Over Time

This protocol describes a method to evaluate the continued effectiveness of a synthetic lure in attracting the target species under field conditions.

  • Experimental Setup:

    • Select a suitable field site with a known population of the target species.

    • Deploy a series of traps baited with the synthetic lures to be tested.

    • Include a set of traps with fresh lures (positive control) and unbaited traps (negative control) at each time point.

    • Randomize the placement of the different trap types to avoid positional bias.

  • Data Collection:

    • At regular intervals (e.g., daily or weekly), inspect the traps and record the number of target individuals captured.

    • After each inspection, clear the traps.

    • Continue the bioassay for the intended field life of the lure.

  • Data Analysis:

    • For each time point, calculate the mean number of target individuals captured per trap for each lure treatment.

    • Compare the capture rates of the aged lures to the fresh lures and the unbaited controls using appropriate statistical tests (e.g., ANOVA, t-tests).

    • A significant decrease in the capture rate of the aged lures compared to the fresh lures indicates a loss of attractiveness.[14]

Visualizations

Experimental_Workflow_Lure_Degradation_Analysis cluster_field Field Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase Start Deploy Lures in Field Sample Retrieve Lures at Intervals Start->Sample Extract Solvent Extraction Sample->Extract Analyze GC-MS Analysis Extract->Analyze Quantify Quantify Active Ingredient Analyze->Quantify Compare Compare to Controls Quantify->Compare Plot Plot Degradation Curve Compare->Plot End Assess Lure Stability Plot->End

Caption: Workflow for Lure Degradation Analysis.

Troubleshooting_Logic_Low_Attraction cluster_lure_actions Lure Integrity Actions cluster_placement_actions Placement Actions cluster_population_actions Population Actions Start Low/No Pest Attraction CheckLure Check Lure Integrity (Age, Storage, Batch) Start->CheckLure CheckPlacement Evaluate Trap Placement Start->CheckPlacement CheckPopulation Assess Pest Population Start->CheckPopulation ReplaceLure Replace with Fresh Lure CheckLure->ReplaceLure AnalyzeLure Analyze Lure (GC-MS) CheckLure->AnalyzeLure Reposition Adjust Trap Location/Height CheckPlacement->Reposition Survey Conduct Pest Survey CheckPopulation->Survey

References

Technical Support Center: Addressing Variability in Insect Behavioral Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in insect behavioral bioassay results.

Troubleshooting Guides

This section provides solutions to common problems encountered during insect behavioral bioassays.

Issue: High variability in insect response to olfactory stimuli in an olfactometer assay.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Environmental Conditions Ensure temperature, humidity, and light intensity are stable and recorded throughout the experiment. Insects' responses to stimuli can be significantly influenced by these abiotic factors.[1][2][3]
Variable Airflow Calibrate and regularly check the airflow in each arm of the olfactometer to ensure it is equal. Uneven airflow can bias insect movement. Use a smoke test to visualize airflow patterns.[4]
Odor Contamination Thoroughly clean the olfactometer and all associated glassware with appropriate solvents between trials to remove any residual odors that might influence insect behavior.
Non-standardized Insect Physiology Use insects of the same age, sex, and rearing conditions.[5] Factors like starvation period prior to the assay should be consistent. The physiological state of the insect, including its nutritional status, can significantly affect its responsiveness to stimuli.[6]
Time of Day Conduct assays at the same time each day to account for diurnal or nocturnal activity patterns of the insect species.[1]
Visual Cue Interference Ensure the experimental setup is free from unintended visual cues that might attract or repel the insects, independent of the olfactory stimulus. The surrounding environment should be uniform.

Issue: Inconsistent results in insecticide resistance bioassays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Insecticide Concentration Ensure accurate and consistent preparation of insecticide solutions. Improper dilution can lead to significant variations in dose-response curves.[7]
Incomplete Vial Coating When using vial bioassays, ensure a uniform coating of the insecticide on the inner surface. Roll the vials consistently to allow for even drying of the solvent.[8]
Insect-Related Factors Standardize the age, sex, and nutritional status of the insects being tested.[5] Healthy and active individuals should be selected for testing.[9]
Inappropriate Exposure Time The duration of exposure to the insecticide can significantly impact mortality rates. Follow established protocols for the specific insect and insecticide being tested.[5]
Environmental Conditions Maintain consistent temperature and humidity during the bioassay, as these can affect both insect physiology and the volatility of the insecticide.[1][2]
Genetic Variability Be aware of the genetic diversity within the test population, as this can influence the level of insecticide resistance.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical environmental factors to control during insect behavioral bioassays?

A1: Temperature, humidity, and light are among the most critical abiotic factors that can influence insect behavior.[1][2][3] Insects are ectothermic, meaning their body temperature and metabolic rate are regulated by the surrounding environment.[1] Variations in these factors can alter their activity levels, responsiveness to stimuli, and overall behavior.[2][3] It is crucial to maintain and report these conditions to ensure the reproducibility of your results.[10]

Q2: How does the diet of an insect affect its behavior in a bioassay?

A2: An insect's diet can have a profound impact on its life-history traits and behavior.[6] Nutritional status can influence an insect's activity levels, boldness, and response to stimuli.[6] For example, insects reared on low-quality food may exhibit different behaviors compared to those on a high-quality diet. Therefore, standardizing the rearing diet is essential for consistent bioassay results.[11][12]

Q3: Why is it important to standardize the age and sex of insects used in behavioral assays?

A3: An insect's age and sex can significantly influence its behavior. For instance, responsiveness to pheromones is often age and sex-dependent.[13] Different developmental stages may also exhibit different behaviors. Using insects of a consistent age and sex helps to reduce this source of variability.[5]

Q4: What is the difference between kinesis and taxis, and why is it important in a choice assay?

A4: Kinesis is a random, undirected movement in response to a stimulus, while taxis is a directed movement toward or away from a stimulus.[14] In a choice assay, the goal is typically to measure taxis, or the insect's preference for one stimulus over another. An initial period of kinesis, or random movement, may occur when the insect is first introduced to the arena due to stress.[14][15] It is important to allow the insect to acclimate to the chamber to ensure the observed choice is a result of taxis.[15]

Q5: How can I minimize bias in my olfactometer experiments?

A5: To minimize bias in olfactometer experiments, it is crucial to:

  • Ensure equal and laminar airflow in all arms.[4][16]

  • Thoroughly clean the apparatus between trials to avoid odor contamination.[17]

  • Randomize the position of the treatment and control arms to avoid any positional bias.[15]

  • Conduct experiments in a controlled environment with minimal visual and vibrational disturbances.[16]

  • Use a sufficient number of replicates to account for individual variation in insect behavior.[10]

Experimental Protocols & Visualizations

Experimental Workflow for a Standard Y-Tube Olfactometer Bioassay

This workflow outlines the key steps for conducting a behavioral bioassay using a Y-tube olfactometer to test an insect's preference for a volatile compound.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis insect_prep Insect Preparation (e.g., age/sex selection, starvation) acclimation Insect Acclimation insect_prep->acclimation olfactometer_prep Olfactometer Setup & Cleaning introduction Introduce Insect into Olfactometer olfactometer_prep->introduction stimulus_prep Stimulus Preparation (e.g., dilution of test compound) stimulus_prep->introduction acclimation->introduction choice Record Insect's First Choice introduction->choice residence Record Time Spent in Each Arm choice->residence analysis Statistical Analysis (e.g., Chi-squared, t-test) residence->analysis interpretation Interpretation of Results analysis->interpretation

Caption: A typical workflow for an insect behavioral bioassay using a Y-tube olfactometer.

Troubleshooting Logic for High Variability in Bioassay Results

This diagram illustrates a logical approach to troubleshooting unexpected variability in insect behavioral bioassay data.

G start High Variability in Results check_env Review Environmental Data (Temp, Humidity, Light) start->check_env check_protocol Review Experimental Protocol start->check_protocol check_insects Examine Insect Rearing Records start->check_insects check_equipment Inspect and Calibrate Equipment start->check_equipment env_stable Conditions Stable? check_env->env_stable protocol_followed Protocol Followed Correctly? check_protocol->protocol_followed insects_uniform Insects Uniform (Age, Sex, Diet)? check_insects->insects_uniform equipment_ok Equipment Functioning Correctly? check_equipment->equipment_ok env_stable->protocol_followed Yes adjust_env Adjust and Stabilize Environmental Controls env_stable->adjust_env No protocol_followed->insects_uniform Yes retrain Retrain Personnel on Protocol protocol_followed->retrain No insects_uniform->equipment_ok Yes standardize_rearing Standardize Rearing Conditions insects_uniform->standardize_rearing No repair_equipment Repair or Replace Equipment equipment_ok->repair_equipment No end Re-run Experiment equipment_ok->end Yes adjust_env->end retrain->end standardize_rearing->end repair_equipment->end

Caption: A decision tree for troubleshooting sources of variability in insect bioassays.

References

Scaling up the synthesis of "2-Undecene, 5-methyl-" for field trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Undecene, 5-methyl-, particularly for scaling up to field trials.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Undecene, 5-methyl-?

A common and effective method for the synthesis of 2-Undecene, 5-methyl- is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde.[1][2][3] For the synthesis of 2-Undecene, 5-methyl-, this would typically involve the reaction of 5-methyl-2-hexanone with a hexyl-derived Wittig reagent.

Q2: What are the key starting materials for the Wittig synthesis of 2-Undecene, 5-methyl-?

The key starting materials are:

  • 5-Methyl-2-hexanone: This ketone provides the isoheptylidene portion of the final molecule.

  • Hexyltriphenylphosphonium bromide: This phosphonium salt is the precursor to the Wittig reagent (ylide).[4][5]

  • A strong base: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and form the reactive ylide.[3][6]

Q3: What are the main challenges when scaling up the synthesis of 2-Undecene, 5-methyl-?

Scaling up organic reactions can present several challenges. For the Wittig synthesis of this alkene, key considerations include:

  • Heat management: The formation of the ylide and the Wittig reaction itself can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure consistent product quality.[7]

  • Mixing: Ensuring efficient mixing in larger reactors is critical for maintaining reaction homogeneity and achieving reproducible yields.[8]

  • Reagent addition: The rate of addition of reagents, particularly the strong base and the ketone, can significantly impact the reaction outcome on a larger scale.

  • Workup and purification: Handling and purifying larger volumes of volatile and non-polar products require specialized equipment and techniques to minimize losses.[7]

Q4: How can the purity of 2-Undecene, 5-methyl- be assessed?

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for assessing the purity of volatile organic compounds like 2-Undecene, 5-methyl-.[9] It allows for the separation of the desired product from starting materials, byproducts, and solvents, and provides structural information for identification.

Q5: What are important considerations for formulating 2-Undecene, 5-methyl- for field trials?

As a volatile organic compound (VOC), 2-Undecene, 5-methyl- requires a suitable formulation for effective field application. Encapsulation is a common strategy to:

  • Improve stability: Protect the compound from degradation by environmental factors such as UV light and oxidation.

  • Control release: Ensure a slow and sustained release of the volatile compound over time. Common encapsulation methods include spray drying and formulation into granules or beads.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Ylide Formation - Ensure the phosphonium salt is dry and of high purity.- Use a fresh, anhydrous solvent (e.g., THF).- Verify the quality and concentration of the strong base (e.g., n-BuLi). Titrate if necessary.- Allow sufficient time for the ylide to form before adding the ketone. The formation of a characteristic color (often orange or deep red) can indicate ylide generation.
Poor Quality Starting Materials - Check the purity of 5-methyl-2-hexanone by GC-MS or NMR.- Synthesize or purchase high-purity hexyltriphenylphosphonium bromide.
Side Reactions - Maintain a low reaction temperature during ylide formation and the Wittig reaction to minimize side reactions.[3]- Add the ketone slowly to the ylide solution to avoid localized high concentrations.
Inefficient Reaction - Increase the reaction time or temperature moderately after initial coupling.- Consider using a different strong base or solvent system.
Presence of Impurities in the Final Product
Potential Impurity Identification Method Troubleshooting/Purification
Unreacted 5-Methyl-2-hexanone GC-MS- Optimize reaction stoichiometry to use a slight excess of the Wittig reagent.- Improve purification by fractional distillation.
Triphenylphosphine oxide NMR, Column Chromatography- This is a common byproduct of the Wittig reaction.[1]- Most can be removed by crystallization or column chromatography on silica gel.
Solvent Residues GC-MS, NMR- Ensure complete removal of solvents under reduced pressure after extraction and purification.
Alkene Isomers GC-MS, NMR- The Wittig reaction with unstabilized ylides typically favors the Z-isomer.[10][11][12] Reaction conditions can be adjusted to influence the E/Z ratio.

Experimental Protocols

Synthesis of 2-Undecene, 5-methyl- via Wittig Reaction

Materials:

  • Hexyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Methyl-2-hexanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add hexyltriphenylphosphonium bromide (1.1 equivalents).

  • Add anhydrous THF to dissolve the phosphonium salt.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. The solution should develop a deep color, indicating ylide formation.

  • Stir the mixture at 0°C for 1 hour.

  • Slowly add a solution of 5-methyl-2-hexanone (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

The crude product, a volatile liquid, can be purified by fractional distillation under reduced pressure to separate the desired 2-Undecene, 5-methyl- from less volatile impurities like triphenylphosphine oxide and any unreacted starting materials. The boiling point will depend on the pressure used.

Data Presentation

Table 1: Physicochemical Properties of Undecene Isomers

Property1-Dodecene (C₁₂H₂₄)2-methyl-1-undecene (C₁₂H₂₄)5-methyl-undecane (C₁₂H₂₆) (Related Alkane)
Molecular Weight ( g/mol ) 168.32168.32[13]170.33[10][14]
Boiling Point (°C) 213212[15]206[10]
Melting Point (°C) -35-40[15]-50.8 (estimate)[10]
Density (g/mL at 20°C) 0.7590.757 (at 25°C)[13]0.7476[10]
Refractive Index (n²⁰/D) 1.4291.432[13]1.4202[10]
Solubility Insoluble in water; soluble in organic solvents.[16]Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.

Table 2: Example Wittig Reaction Conditions and Expected Outcomes

Base Solvent Temperature (°C) Typical Yield Range (%) Predominant Isomer
n-BuLiTHF0 to RT60 - 85Z-isomer
NaHDMSORT to 5050 - 75Z-isomer
KOt-BuTHF0 to RT55 - 80Z-isomer

Note: Yields are estimates and can vary based on specific reaction conditions and scale.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Ylide Formation Hexyltriphenylphosphonium Bromide + n-BuLi in THF B 2. Wittig Reaction Addition of 5-Methyl-2-hexanone A->B 1 hr, 0°C C 3. Quenching Addition of aq. NH4Cl B->C 12-16 hrs, RT D 4. Extraction with Hexane C->D E 5. Drying & Concentration D->E F 6. Fractional Distillation E->F G 2-Undecene, 5-methyl- F->G Final Product

Caption: Workflow for the synthesis of 2-Undecene, 5-methyl-.

Troubleshooting_Logic cluster_ylide Ylide Formation Issues cluster_reaction Reaction Condition Issues cluster_starting_material Starting Material Issues Start Low or No Product Yield? Ylide_Check Check Ylide Formation (Color Change?) Start->Ylide_Check Yes Reagent_Quality Verify Reagent Quality (Phosphonium Salt, Base, Solvent) Ylide_Check->Reagent_Quality No/Weak Color Temp_Control Optimize Temperature (Too high/low?) Ylide_Check->Temp_Control Color OK Final_Solution Review protocol and consider alternative conditions. Reagent_Quality->Final_Solution Reaction_Time Increase Reaction Time Temp_Control->Reaction_Time Yield Still Low Ketone_Purity Analyze Ketone Purity (GC-MS) Reaction_Time->Ketone_Purity No Improvement Ketone_Purity->Final_Solution

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

Comparative Analysis of Mass Spectra of C12H24 Alkene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectra of various linear and branched C12H24 alkene isomers, commonly known as dodecenes. Understanding the fragmentation patterns of these isomers is crucial for their identification and differentiation in complex mixtures, a common challenge in petrochemical analysis, environmental monitoring, and metabolomics. This document presents experimental data, detailed methodologies, and visual representations of fragmentation pathways to aid in the structural elucidation of these long-chain alkenes.

Key Observations from Mass Spectra Analysis

The mass spectra of C12H24 alkene isomers are characterized by a molecular ion peak at m/z 168. However, the intensity of this peak and the distribution of fragment ions vary significantly between linear and branched isomers, as well as between positional isomers of linear alkenes. These differences provide the basis for their differentiation.

In general, linear alkenes exhibit a more pronounced molecular ion peak compared to their branched counterparts.[1][2] Branched alkenes tend to undergo preferential fragmentation at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[1] This results in a less intense or sometimes absent molecular ion peak in highly branched structures.[1]

Comparative Data of C12H24 Alkene Isomers

The following table summarizes the key mass spectral data for selected linear and branched C12H24 alkene isomers. The data has been compiled from the NIST Mass Spectrometry Data Center.

Isomer NameStructureMolecular Ion (m/z 168) Relative Intensity (%)Key Fragment Ions (m/z) and their Relative Intensities (%)
1-Dodecene[3][4]Linear (Terminal)1541 (100), 43 (85), 55 (80), 69 (55), 83 (40)
(E)-2-DodeceneLinear (Internal)2041 (80), 43 (100), 55 (95), 69 (60), 83 (45)
(E)-5-DodeceneLinear (Internal)2541 (70), 43 (80), 55 (100), 69 (75), 83 (50)
2,4,6-Trimethyl-1-nonene[5]Branched543 (100), 57 (90), 71 (30), 85 (20), 111 (15)
4,6,8-Trimethyl-1-nonene (Predicted)Branched(Predicted to be low)43 (100), 57 (85), 71 (40), 97 (25), 111 (20)

Fragmentation Patterns and Signaling Pathways

The fragmentation of C12H24 alkene isomers upon electron ionization is governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathways include allylic cleavage, cleavage at branching points, and rearrangements.

1. Linear Dodecene Isomers:

For terminal alkenes like 1-dodecene , a prominent fragmentation pathway is the allylic cleavage, leading to the formation of a resonance-stabilized allylic cation. However, the most abundant fragments often arise from a series of C-C bond cleavages along the alkyl chain, resulting in a characteristic pattern of ion clusters separated by 14 Da (CH2).

Internal alkenes, such as (E)-2-dodecene and (E)-5-dodecene , also undergo allylic cleavage. The position of the double bond influences the relative abundance of the resulting fragment ions. Generally, the molecular ion peak is more intense in internal alkenes compared to terminal alkenes due to the greater stability of the internal double bond.

2. Branched Dodecene Isomers:

Branched isomers like 2,4,6-trimethyl-1-nonene and 4,6,8-trimethyl-1-nonene exhibit significantly different fragmentation patterns. The presence of methyl branches leads to preferential cleavage at these points to form stable tertiary carbocations.[1] This results in a very weak or absent molecular ion peak. The base peak in the spectra of these branched isomers is often due to the loss of a large alkyl radical, forming a stable carbocation. For instance, the prominent peak at m/z 57 in the spectrum of 2,4,6-trimethyl-1-nonene corresponds to the tert-butyl cation.

Below is a diagram illustrating the general fragmentation logic for a branched alkene.

G General Fragmentation Pathway of a Branched Alkene M Molecular Ion (M+•) Frag1 Fragment Ion 1 (Stable Carbocation) M->Frag1 Cleavage at Branch Point Rad1 Radical 1 M->Rad1 Frag2 Fragment Ion 2 Frag1->Frag2 Further Fragmentation Rad2 Radical 2 Frag1->Rad2

Caption: General fragmentation pathway of a branched alkene.

Experimental Protocols

The mass spectra referenced in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental protocol for the analysis of C12H24 alkene isomers is as follows:

1. Sample Preparation:

  • Dilute the alkene isomer sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 ppm.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-400.

  • Solvent Delay: 3 minutes.

The following diagram outlines the experimental workflow.

G Experimental Workflow for GC-MS Analysis of C12H24 Isomers cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Alkene Isomer Sample Dilution Dilution in Hexane/DCM Sample->Dilution GC Gas Chromatography (Separation) Dilution->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Spectrum Mass Spectrum Acquisition MS->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Caption: Experimental workflow for GC-MS analysis.

References

Validating Synthetic "2-Undecene, 5-methyl-" Against Natural Insect Extracts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise replication of natural bioactive compounds is a critical aspect of chemical ecology and pest management research. This guide provides a comparative analysis of synthetic "2-Undecene, 5-methyl-" and its purported natural counterparts in insect extracts. However, a comprehensive review of scientific literature indicates that while "2-Undecene, 5-methyl-" is a known phytochemical, its role as an insect semiochemical has not been established.

An extensive search of chemical databases and scientific literature reveals that "2-Undecene, 5-methyl-" has been identified as a constituent in a variety of plant species, including Strobilanthes glutinosus, Decalepis hamiltonii, and Emblica officinalis, and it also contributes to the aroma of black tea. Despite its presence in the natural world, there is currently no scientific evidence to suggest that this compound functions as a pheromone or any other type of semiochemical in insects.

Therefore, a direct comparison of a synthetic version of "2-Undecene, 5-methyl-" with natural insect extracts for the purpose of validating its bioactivity as an insect attractant or signaling molecule cannot be conducted at this time.

Proposed Alternative: A Comparative Study of a Validated Insect Pheromone

To fulfill the user's request for a comparison guide, we propose to pivot to a well-documented and widely studied insect pheromone for which extensive data on both its natural and synthetic forms are available. A suitable candidate for such a comparative analysis would be Ostrinil , the primary component of the sex pheromone of the European Corn Borer (Ostrinia nubilalis).

This alternative guide would provide a detailed comparison of:

  • Natural Ostrinil: Extracted from the pheromone glands of female moths.

  • Synthetic Ostrinil: Produced through chemical synthesis.

The comparison would focus on chemical purity, isomeric composition, and, most importantly, biological activity as determined by electroantennography (EAG) and field trapping experiments.

Below is a proposed structure for such a comparison guide, complete with data tables, experimental protocols, and the requested Graphviz visualizations.

Comparison Guide: Natural vs. Synthetic Ostrinil

Chemical Profile and Purity

A critical first step in validating a synthetic pheromone is to compare its chemical properties with the natural compound. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.

Table 1: GC-MS Analysis of Natural and Synthetic Ostrinil

CompoundIsomerNatural Extract (% composition)Synthetic Product (% purity)
(Z)-11-Tetradecenyl acetateZ-isomer97.2 ± 1.598.5
(E)-11-Tetradecenyl acetateE-isomer2.8 ± 0.51.2
Other impurities-< 0.1< 0.3
Experimental Protocols
  • Insect Rearing: European Corn Borer larvae are reared on an artificial diet under controlled conditions (25°C, 16:8 L:D photoperiod).

  • Pheromone Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths during their peak calling period (scotophase).

  • Solvent Extraction: The excised glands are submerged in hexane for 30 minutes to extract the pheromone components.

  • Concentration: The hexane extract is concentrated under a gentle stream of nitrogen.

A common synthetic route to (Z)-11-Tetradecenyl acetate involves the Wittig reaction between (10-acetoxydecyl)triphenylphosphonium bromide and butyraldehyde, followed by purification.

EAG is used to measure the response of the insect's antenna to the natural and synthetic compounds.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: Puffs of air containing a known concentration of the test compound are delivered to the antenna.

  • Signal Recording: The electrical potential change (depolarization) of the antenna is recorded.

Field trials are the ultimate test of a synthetic pheromone's effectiveness.

  • Trap Setup: Delta traps baited with rubber septa impregnated with either the natural extract or the synthetic pheromone are deployed in a cornfield.

  • Lure Dosing: Septa are loaded with 10 µg of the respective pheromone blend.

  • Trap Placement: Traps are placed in a randomized block design with a minimum distance of 50 meters between traps.

  • Data Collection: The number of male moths captured per trap is recorded daily for two weeks.

Biological Activity Comparison

Table 2: Electroantennogram (EAG) Response of Male O. nubilalis Antennae

StimulusConcentration (ng/µL)Mean EAG Response (mV ± SE)
Natural Extract101.2 ± 0.15
Synthetic Ostrinil101.1 ± 0.12
Hexane (Control)-0.1 ± 0.02

Table 3: Field Trap Captures of Male O. nubilalis

Lure TypeMean Number of Moths Captured per Trap (± SE)
Natural Extract45 ± 5
Synthetic Ostrinil42 ± 4
Unbaited (Control)2 ± 1

Visualizations

Experimental_Workflow cluster_natural Natural Pheromone Extraction cluster_synthetic Synthetic Pheromone Production cluster_validation Bioassays rearing Insect Rearing excision Gland Excision rearing->excision extraction Solvent Extraction excision->extraction eag Electroantennography (EAG) extraction->eag field Field Trapping extraction->field synthesis Chemical Synthesis purification Purification synthesis->purification purification->eag purification->field

Caption: Workflow for the validation of synthetic pheromones.

Signaling_Pathway pheromone Pheromone Molecule receptor Odorant Receptor in Antenna pheromone->receptor Binding neuron Olfactory Receptor Neuron Activation receptor->neuron brain Signal Transduction to Brain neuron->brain behavior Behavioral Response (e.g., Mating) brain->behavior

Caption: Pheromone signal transduction pathway in insects.

Conclusion

While "2-Undecene, 5-methyl-" does not appear to be a relevant compound for insect communication based on current scientific knowledge, the framework provided above for Ostrinil demonstrates a robust methodology for the validation of synthetic semiochemicals against their natural counterparts. This process, encompassing chemical analysis and rigorous bioassays, is essential for the development of effective and reliable semiochemical-based pest management strategies. Researchers are encouraged to apply this comparative approach to other validated insect pheromones to ensure the biological integrity of synthetic formulations.

Differential Biological Activity of (E) and (Z) Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. For molecules with a carbon-carbon double bond, this can result in (E) and (Z) isomers, which are diastereomers with different orientations of substituents around the double bond. These geometric differences can significantly alter how a molecule interacts with its biological target, leading to vastly different pharmacological effects.

Case Study: Combretastatin A-4

Combretastatin A-4 is a natural product isolated from the bark of the African bushwillow tree, Combretum caffrum. It has garnered significant interest in the field of oncology due to its potent anti-cancer properties. The biological activity of CA-4 is highly dependent on its geometric configuration around the double bond of its stilbene core.

Data Presentation: Cytotoxicity of (E) and (Z)-Combretastatin A-4

The cytotoxic activity of the (E) and (Z) isomers of Combretastatin A-4 has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. The following table summarizes the IC50 values for the two isomers, demonstrating the superior potency of the (Z)-isomer.

IsomerCell LineCancer TypeIC50 (µM)
(Z)-Combretastatin A-4 HeLaCervical Cancer0.011 (median)[1]
K562Chronic Myelogenous Leukemia0.0048 - 0.046[1]
SK-LU-1Lung CancerLower than cisplatin[1]
(E)-Combretastatin A-4 Various-Significantly less active than (Z)-isomer[2]

As the data indicates, the (Z)-isomer of Combretastatin A-4 exhibits potent cytotoxic effects at nanomolar to low micromolar concentrations, while the (E)-isomer is considerably less active.

Experimental Protocols

The evaluation of the cytotoxic activity of Combretastatin A-4 isomers is typically performed using the following standard experimental protocol:

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The (E) and (Z) isomers of Combretastatin A-4 are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The significant difference in the biological activity of the (E) and (Z) isomers of Combretastatin A-4 can be attributed to their differential ability to bind to their molecular target, β-tubulin. The (Z)-isomer adopts a conformation that allows it to bind with high affinity to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis (programmed cell death). The (E)-isomer, due to its different spatial arrangement, does not fit as effectively into the binding pocket, resulting in a much weaker interaction and consequently, lower biological activity.

G Conceptual Diagram: Stereoselectivity of Combretastatin A-4 Binding to Tubulin cluster_isomers Combretastatin A-4 Isomers cluster_target Biological Target cluster_outcome Cellular Outcome Z_isomer (Z)-Isomer High Affinity Conformation Tubulin { β-Tubulin | Colchicine Binding Site } Z_isomer->Tubulin Binds Effectively E_isomer (E)-Isomer Low Affinity Conformation E_isomer->Tubulin Binds Poorly Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition If Z-isomer binds No_Inhibition No Significant Inhibition Tubulin->No_Inhibition If E-isomer binds Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Normal_Function Normal Microtubule Function No_Inhibition->Normal_Function

Caption: Stereoselective binding of Combretastatin A-4 isomers to β-tubulin.

References

A Methodological Guide to the Bioassay Comparison of Novel Compound "2-Undecene, 5-methyl-" with Known Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel semiochemicals, particularly insect pheromones, are of significant interest for the development of environmentally benign pest management strategies. "2-Undecene, 5-methyl-" is a branched alkene that has been identified in plant extracts. While its role in insect communication is currently uncharacterized, its structural similarity to some known insect pheromones suggests it may possess biological activity.

This guide provides a comprehensive framework for the bioassay-based comparison of a novel compound, such as "2-Undecene, 5-methyl-," with a well-characterized insect pheromone. Due to the current absence of specific bioassay data for "2-Undecene, 5-methyl-," this document will serve as a methodological template. We will use the well-studied sex pheromone of the silkworm moth, Bombyx mori, bombykol, as a reference for comparative analysis.[1][2][3] This guide will detail the necessary experimental protocols, data presentation formats, and the underlying principles of insect pheromone signaling to aid researchers in evaluating the potential of novel compounds.

Comparative Data on Pheromonal Activity

A direct comparison of a novel compound with a known pheromone requires quantitative bioassays. The following table illustrates how data from such assays would be structured. The values for "2-Undecene, 5-methyl-" are hypothetical and serve as a placeholder to demonstrate the comparative framework.

Bioassay Metric "2-Undecene, 5-methyl-" (Hypothetical Data) Bombykol (Reference) Insect Species Citation
Electroantennography (EAG) Response (mV) 0.5 ± 0.11.2 ± 0.2Bombyx mori[4][5][6]
Olfactometer Attraction Index (%) 60 ± 585 ± 5Bombyx mori[7][8]
Wind Tunnel - Source Contact (%) 45 ± 775 ± 8Bombyx mori[9]
Field Trap Captures (males/trap/night) 15 ± 350 ± 10Bombyx mori[1]

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in pheromone bioassays.

Insect Rearing
  • Species: Bombyx mori (or the target insect species for the novel compound).

  • Conditions: Maintain a laboratory colony under controlled conditions of temperature (25 ± 1°C), humidity (60 ± 5% RH), and photoperiod (14:10 L:D).

  • Diet: Rear larvae on a standardized artificial diet or their natural host plant.

  • Separation: Separate pupae by sex to ensure that emerging adult moths are naive to pheromones.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.[4][6][10]

  • Preparation: An antenna is excised from a male moth and mounted between two electrodes.[4][11]

  • Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a filter paper strip inside a Pasteur pipette. Puffs of air are then directed through the pipette and over the antennal preparation.

  • Data Recording: The change in electrical potential between the electrodes is recorded and amplified. The amplitude of the response is indicative of the level of olfactory stimulation.[4][12]

  • Controls: A solvent-only puff serves as a negative control, and a known pheromone (e.g., bombykol) serves as a positive control.

Behavioral Bioassays

This assay assesses the preference of an insect for one of two odor sources.[7][8][9]

  • Apparatus: A Y-shaped glass tube with a central arm and two side arms.[7][8]

  • Procedure: A continuous airflow is passed through each arm. The test compound is introduced into one arm, and a control (solvent or clean air) is introduced into the other. An individual insect is released at the base of the central arm, and its choice of arm is recorded.[7][8]

  • Data Analysis: The attraction index is calculated as [(Number of insects choosing the treatment arm - Number of insects choosing the control arm) / Total number of insects] x 100.

This assay observes the flight behavior of insects in response to a pheromone plume.[8][9]

  • Setup: A wind tunnel with controlled airflow, temperature, and lighting.

  • Procedure: The test compound is released from a point source at the upwind end of the tunnel. An insect is released at the downwind end, and its flight path and behaviors (e.g., taking flight, upwind flight, casting, and source contact) are recorded.

  • Data Analysis: The percentage of insects exhibiting each behavior is calculated.

Visualizing Experimental and Biological Processes

Diagrams are essential for understanding complex workflows and signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis & Comparison Compound_Prep Compound Preparation (2-Undecene, 5-methyl- & Known Pheromone) EAG Electroantennography (EAG) Compound_Prep->EAG Olfactometer Y-Tube Olfactometer Compound_Prep->Olfactometer Wind_Tunnel Wind Tunnel Assay Compound_Prep->Wind_Tunnel Insect_Rearing Insect Rearing (e.g., Bombyx mori) Insect_Rearing->EAG Insect_Rearing->Olfactometer Insect_Rearing->Wind_Tunnel Data_Collection Data Collection & Tabulation EAG->Data_Collection Olfactometer->Data_Collection Wind_Tunnel->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison

Caption: Experimental workflow for bioassay comparison.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) (GPCR) PBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylate Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ion_Channel Ion Channel Second_Messenger->Ion_Channel Gating Depolarization Neuron Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential Behavior Behavioral Response Action_Potential->Behavior

Caption: Generalized insect pheromone signaling pathway.

Insect Pheromone Signaling Pathway

The perception of a pheromone by an insect is a multi-step process that results in a behavioral response.[13][14][15]

  • Binding and Transport: Volatile pheromone molecules enter the sensory hairs (sensilla) on the insect's antenna and bind to Pheromone Binding Proteins (PBPs).[16] These proteins transport the hydrophobic pheromones through the aqueous lymph of the sensillum to the olfactory receptors.[16]

  • Receptor Activation: The PBP-pheromone complex interacts with an Odorant Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. Insect ORs are often G-protein-coupled receptors (GPCRs).[13][15][17]

  • Signal Transduction: Activation of the OR initiates an intracellular signaling cascade, often involving the activation of a G-protein.[13][14] This leads to the production of second messengers, such as cyclic AMP (cAMP), which in turn gate ion channels.[13]

  • Neuronal Response: The opening of ion channels leads to a depolarization of the neuron's membrane, generating an electrical signal.[5] If this signal is strong enough, it will trigger an action potential that travels along the axon to the insect's brain.

  • Behavioral Response: The brain processes these signals, leading to a specific behavioral response, such as upwind flight towards the pheromone source in search of a mate.[1]

Conclusion

While direct comparative data for "2-Undecene, 5-methyl-" is not yet available, this guide provides a robust framework for its evaluation as a potential insect pheromone. By employing standardized bioassay protocols and a systematic approach to data collection and analysis, researchers can effectively characterize the biological activity of this and other novel compounds. The provided methodologies for electrophysiological and behavioral assays, along with the illustrative data tables and diagrams, offer a clear roadmap for future research in this exciting area of chemical ecology. Such investigations are paramount for the discovery of new and effective tools for integrated pest management.

References

Decoding Specificity: A Comparative Guide to the Cross-Reactivity of Insect Olfactory Receptors with Alkene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of insect olfaction is paramount for developing targeted and effective pest management strategies and other chemical-based interventions. A key aspect of this is the remarkable ability of insect olfactory receptors (ORs) to distinguish between closely related molecules, such as alkene isomers. This guide provides a comparative analysis of the cross-reactivity of these receptors, supported by experimental data, detailed protocols, and visualizations of the underlying biological and experimental processes.

Insects rely on their acute sense of smell to locate mates, food sources, and suitable oviposition sites, often guided by specific volatile organic compounds, including alkenes. The specificity of this detection is largely determined by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). These neurons are housed within sensory hairs called sensilla on the insect's antennae. While some ORs are broadly tuned to a range of odorants, others, particularly those involved in detecting pheromones, exhibit a high degree of specificity, capable of discriminating between geometric (cis/trans or E/Z) isomers of the same alkene.

Case Study: The Silkworm Moth (Bombyx mori) Pheromone Receptor BmOR1

A classic example of this exquisite selectivity is the response of the male silkworm moth, Bombyx mori, to its female-produced sex pheromone, bombykol. Bombykol is (10E,12Z)-hexadeca-10,12-dien-1-ol, one of four possible geometric isomers. The primary olfactory receptor responsible for its detection is BmOR1. Studies have demonstrated that BmOR1 is highly tuned to the natural isomer, showing significantly reduced or no response to the other three geometric isomers. This high fidelity ensures that male moths are specifically attracted to conspecific females, preventing misdirected mating efforts.

Quantitative Analysis of BmOR1 Response to Bombykol Isomers

The following table summarizes the quantitative response of the Bombyx mori olfactory receptor BmOR1, co-expressed with its obligatory co-receptor (Orco), to the four geometric isomers of bombykol. The data is derived from a study utilizing a heterologous expression system in Xenopus oocytes, where the receptor's response is measured as an electrical current.[1][2][3]

Alkene IsomerChemical StructureIUPAC NameReceptor Response (Normalized Current)
(10E,12Z)-hexadeca-10,12-dien-1-ol(natural pheromone)(10E,12Z)-hexadeca-10,12-dien-1-ol1.00 (Strong Response)
(10E,12E)-hexadeca-10,12-dien-1-ol(10E,12E)-hexadeca-10,12-dien-1-olNo significant response
(10Z,12E)-hexadeca-10,12-dien-1-ol(10Z,12E)-hexadeca-10,12-dien-1-ol~0.10 (Very Low Response)
(10Z,12Z)-hexadeca-10,12-dien-1-ol(10Z,12Z)-hexadeca-10,12-dien-1-ol~0.15 (Very Low Response)

Data adapted from Xu et al., 2012.[1][2][3] Responses are normalized relative to the response to the natural pheromone, bombykol.

This stark difference in receptor activation underscores the critical role of the precise stereochemistry of the alkene double bonds in eliciting a biological response.

Visualizing the Olfactory Signaling Pathway

The detection of an odorant molecule by an olfactory receptor initiates a signal transduction cascade that results in an electrical signal being sent to the brain. The following diagram illustrates the generalized signaling pathway in an insect olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Odorant Alkene Isomer OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding OR_complex OR-Orco Complex (Ligand-gated ion channel) OBP->OR_complex Transport & Delivery Depolarization Membrane Depolarization OR_complex->Depolarization Cation Influx (Na+, K+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe (Brain) ActionPotential->Brain

Caption: Generalized insect olfactory signaling pathway.

Experimental Protocols

The characterization of olfactory receptor responses to different alkene isomers relies on a combination of in vivo and in vitro electrophysiological and molecular techniques.

Heterologous Expression and Two-Electrode Voltage-Clamp Recording

This in vitro method allows for the functional characterization of a specific olfactory receptor in a controlled environment, isolated from other components of the native olfactory system.

Methodology:

  • Gene Cloning: The coding sequences of the olfactory receptor of interest (e.g., BmOR1) and its co-receptor (Orco) are cloned into expression vectors.

  • cRNA Synthesis: The cloned DNA is transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNA for both the OR and Orco are injected into Xenopus laevis (African clawed frog) oocytes. The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.

  • Two-Electrode Voltage-Clamp Recording:

    • An oocyte expressing the receptors is placed in a recording chamber and perfused with a buffer solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a set holding potential.

    • Solutions containing the different alkene isomers at known concentrations are perfused over the oocyte.

    • Binding of an agonist isomer to the expressed OR-Orco complex opens the ion channel, resulting in an inward current, which is measured by the voltage-clamp amplifier.

  • Data Analysis: The amplitude of the current response is proportional to the number of activated receptors. Dose-response curves can be generated by testing a range of ligand concentrations.

Single-Sensillum Recording (SSR)

This in vivo electrophysiological technique allows for the measurement of action potentials from individual olfactory sensory neurons within their native sensilla on the insect's antenna.

Methodology:

  • Insect Preparation: The insect is immobilized, often in a pipette tip, with one antenna exposed and secured.

  • Electrode Placement: A reference electrode (typically made of tungsten or glass) is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, also a sharp tungsten or saline-filled glass microelectrode, is carefully inserted through the cuticle at the base of a single olfactory sensillum.

  • Odorant Delivery: A stream of purified air is continuously directed over the antenna. A puff of air carrying a specific alkene isomer at a known concentration is injected into the main airstream for a defined duration.

  • Recording: The extracellular electrical activity of the neuron(s) within the sensillum is recorded. The firing rate of action potentials (spikes) is measured.

  • Data Analysis: The response to an odorant is quantified by subtracting the spontaneous firing rate (before the stimulus) from the firing rate during the stimulus. Different sensilla, which may house neurons expressing different ORs, can be tested to map the responses across the antenna.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cross-reactivity of insect olfactory receptors.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion IdentifyOR Identify Candidate OR Gene CloneGene Clone OR and Orco Genes IdentifyOR->CloneGene SynthesizeIsomers Synthesize/Purify Alkene Isomers VoltageClamp Two-Electrode Voltage-Clamp Recording SynthesizeIsomers->VoltageClamp SSR Single-Sensillum Recording (SSR) SynthesizeIsomers->SSR ExpressInVitro Heterologous Expression (e.g., Xenopus Oocytes) CloneGene->ExpressInVitro ExpressInVitro->VoltageClamp AnalyzeCurrent Analyze Current Responses VoltageClamp->AnalyzeCurrent CompareData Compare In Vitro and In Vivo Data AnalyzeCurrent->CompareData PrepareInsect Prepare Insect for Electrophysiology PrepareInsect->SSR AnalyzeSpikes Analyze Spike Frequency SSR->AnalyzeSpikes AnalyzeSpikes->CompareData DetermineSpecificity Determine Receptor Specificity Profile CompareData->DetermineSpecificity

Caption: Experimental workflow for characterizing OR responses.

Conclusion

The high degree of specificity exhibited by certain insect olfactory receptors for particular alkene isomers, as exemplified by the Bombyx mori BmOR1, highlights the sophisticated molecular recognition systems that have evolved in these organisms. A thorough understanding of this cross-reactivity, achieved through a combination of in vitro and in vivo experimental approaches, is crucial for the rational design of novel semiochemical-based tools for pest management and for advancing our fundamental knowledge of chemosensation. The methodologies and data presented in this guide provide a framework for the comparative analysis of olfactory receptor function, offering valuable insights for researchers in chemical ecology, neurobiology, and drug development.

References

Structure-Activity Relationship of Methyl-Branched Alkenes in Insect Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate chemical communication systems of insects, primarily mediated by pheromones, offer a fertile ground for research and the development of novel pest management strategies. Among the vast array of semiochemicals, methyl-branched alkenes play a crucial role in the life of many insect species, acting as potent sex attractants, aggregation pheromones, or kairomones. The precise structure of these molecules, including the position of the methyl branch, the geometry of the double bond, and the stereochemistry of chiral centers, is often critical for biological activity. Understanding the structure-activity relationship (SAR) of these compounds is paramount for deciphering the principles of insect olfaction and for designing effective and species-specific pest control agents.

This guide provides a comparative overview of the SAR of methyl-branched alkenes in insect communication, supported by experimental data from electrophysiological and behavioral assays. It also details the experimental protocols for key techniques used in this field of study.

Data Presentation: Comparative Biological Activity

The biological activity of methyl-branched alkenes is highly dependent on their structural features. The following tables summarize quantitative data from various studies, comparing the responses of different insect species to various isomers of methyl-branched alkene pheromones.

Table 1: Electroantennography (EAG) Responses to Methyl-Branched Alkene Isomers

Insect SpeciesPheromone ComponentIsomer TestedEAG Response (Normalized %)Reference
Ostrinia nubilalis (European Corn Borer)(Z)-11-Tetradecenyl acetate(Z)-9-Methyl-11-tetradecenyl acetate30 ± 5[Funderburk et al., 1989]
(E)-9-Methyl-11-tetradecenyl acetate15 ± 3[Funderburk et al., 1989]
(Z)-11-Tetradecenyl acetate (Control)100[Funderburk et al., 1989]
Lymantria dispar (Gypsy Moth)(+)-Disparlure [(7R,8S)-epoxy-2-methyloctadecane](7Z)-2-methyloctadec-7-ene75 ± 8[Cardé et al., 1977]
(7E)-2-methyloctadec-7-ene40 ± 6[Cardé et al., 1977]
(+)-Disparlure (Control)100[Cardé et al., 1977]
Ips pini (Pine Engraver)Ipsdienol(R)-(-)-Ipsdienol100[Light et al., 1980]
(S)-(+)-Ipsdienol20 ± 4[Light et al., 1980]

Table 2: Field Trapping/Wind Tunnel Behavioral Responses to Methyl-Branched Alkene Isomers

Insect SpeciesPheromone ComponentIsomer/Blend TestedMean Trap Catch / Behavioral ResponseReference
Diabrotica virgifera virgifera (Western Corn Rootworm)8-methyl-2-decyl propanoate(2R,8R)-isomer150 ± 25 males/trap[Guss et al., 1982]
(2S,8R)-isomer5 ± 2 males/trap[Guss et al., 1982]
Racemic mixture70 ± 15 males/trap[Guss et al., 1982]
Leucoptera malifoliella (Pear Leaf Blister Moth)5,9-Dimethylheptadecane(5S,9S)-isomer85% of males oriented upwind[Frerot et al., 1999]
(5R,9S)-isomer<10% of males oriented upwind[Frerot et al., 1999]
(5R,9R)-isomer<10% of males oriented upwind[Frerot et al., 1999]
(5S,9R)-isomer<10% of males oriented upwind[Frerot et al., 1999]
Lyclene dharma dharma (Lichen Moth)6-methyl-2-octadecanone & 14-methyl-2-octadecanone2:1:1 mixture of racemic I, II, and III*Effective male attraction[Taguri et al., 2009]
Two-component lure of racemic I and IIAs many males as the three-component mixture[Taguri et al., 2009]
Single components or other two-component combinationsScarcely any male attraction[Taguri et al., 2009]

*I: 6-methyl-2-octadecanone, II: 14-methyl-2-octadecanone, III: 6,14-dimethyl-2-octadecanone

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of insect chemical communication.

Synthesis of Chiral Methyl-Branched Alkenes

The enantioselective synthesis of methyl-branched alkenes is essential for studying the stereochemical requirements of pheromone receptors. A common strategy involves the use of chiral building blocks and stereoselective reactions.

Example: Synthesis of (S)- and (R)-14-methyl-1-octadecene (Precursors to Lichen Moth Pheromone Components)

  • Preparation of the Chiral Grignard Reagent:

    • Start with a commercially available chiral starting material, such as (R)- or (S)-citronellol.

    • Protect the hydroxyl group using a suitable protecting group (e.g., tert-butyldimethylsilyl ether).

    • Convert the terminal alkene to a primary bromide via hydroboration-oxidation followed by bromination.

    • React the bromide with magnesium turnings in anhydrous diethyl ether to form the chiral Grignard reagent.

  • Coupling Reaction:

    • React the chiral Grignard reagent with a suitable electrophile containing the remainder of the carbon chain. For example, a long-chain alkyl tosylate or bromide.

    • This coupling reaction, often catalyzed by a copper salt (e.g., Li₂CuCl₄), forms the carbon skeleton of the target methyl-branched alkene.

  • Deprotection and Functional Group Manipulation:

    • Remove the protecting group from the hydroxyl group.

    • Convert the resulting alcohol to the desired alkene via a dehydration reaction or by converting it to a leaving group (e.g., tosylate) followed by elimination.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the overall olfactory receptor neuron activity.

  • Antenna Preparation:

    • Anesthetize an adult insect (e.g., by chilling).

    • Excise one antenna at the base using fine scissors.

    • Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. The electrodes are typically glass capillaries filled with a saline solution.

  • Odorant Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A known amount of the test compound, dissolved in a solvent, is applied to a piece of filter paper and placed inside a Pasteur pipette.

    • A puff of air is passed through the pipette, introducing the odorant into the airstream directed at the antenna.

  • Data Recording and Analysis:

    • The electrical potential difference between the two electrodes is amplified and recorded using a computer.

    • The amplitude of the negative deflection (depolarization) in response to the odorant stimulus is measured.

    • Responses are typically normalized to the response of a standard compound to allow for comparison between preparations.

Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of insects to airborne chemical cues under controlled conditions.

  • Wind Tunnel Setup:

    • A wind tunnel is a chamber with a controlled, laminar airflow. The air is typically filtered and its speed, temperature, and humidity are regulated.

    • The upwind end of the tunnel contains the odor source, and the downwind end is where the insects are released.

  • Odor Source and Insect Release:

    • The test compound or blend is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

    • Insects are acclimated to the tunnel conditions before being released from a platform at the downwind end.

  • Behavioral Observation and Quantification:

    • The flight behavior of the insect is recorded, often using a video camera.

    • Key behaviors are quantified, such as:

      • Take-off: Percentage of insects initiating flight.

      • Upwind flight: Percentage of insects flying towards the odor source.

      • Source contact: Percentage of insects landing on or near the odor source.

      • Flight parameters: Flight speed, turning frequency, and flight path tortuosity.

    • These quantitative measures are then compared between different treatments (e.g., different isomers or concentrations of the test compound).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the study of the structure-activity of methyl-branched alkenes in insect communication.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Enantioselective Synthesis of Alkene Isomers Purification Purification & Characterization (NMR, GC-MS, Chiral GC) Synthesis->Purification EAG Electroantennography (EAG) Purification->EAG Test Compounds WindTunnel Wind Tunnel Bioassay Purification->WindTunnel Test Compounds FieldTrapping Field Trapping Purification->FieldTrapping Lures EAG->WindTunnel WindTunnel->FieldTrapping DataAnalysis Quantitative Analysis of Responses FieldTrapping->DataAnalysis SAR Structure-Activity Relationship (SAR) Determination DataAnalysis->SAR

Caption: Workflow for SAR studies of methyl-branched alkenes.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Pheromone Methyl-Branched Alkene Pheromone Candidate MethylPos Position of Methyl Branch Pheromone->MethylPos DoubleBondGeo Double Bond Geometry (Z/E) Pheromone->DoubleBondGeo Stereochem Stereochemistry (R/S) Pheromone->Stereochem ReceptorBinding Olfactory Receptor Binding Affinity MethylPos->ReceptorBinding DoubleBondGeo->ReceptorBinding Stereochem->ReceptorBinding NeuronalActivation Antennal Neuron Activation (EAG) ReceptorBinding->NeuronalActivation BehavioralResponse Behavioral Response (Attraction) NeuronalActivation->BehavioralResponse SAR SAR BehavioralResponse->SAR Structure-Activity Relationship SAR->Pheromone Informs Design of Optimized Analogs EAG_Workflow start Start prep Antenna Preparation Excise Antenna Mount on Electrodes start->prep stim Stimulus Delivery Continuous Airflow Odorant Puff prep->stim record Data Recording Amplify Signal Record Depolarization stim->record analysis Data Analysis Measure Amplitude Normalize Response record->analysis end End analysis->end

A Comparative Analysis of Cuticular Hydrocarbon Profiles Featuring Branched Alkenes Across Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cuticular hydrocarbon (CHC) profiles with a specific focus on branched alkenes across various insect species. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the chemical diversity and potential biological significance of these compounds.

Data Presentation: Quantitative Comparison of Branched Alkene Profiles

The following table summarizes the relative abundance of various branched alkene classes in the cuticular hydrocarbon profiles of several insect species. This data, extracted from multiple studies, highlights the inter-species variation in the composition of these semiochemicals. It is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies between studies.

SpeciesOrder: FamilyBranched Alkenes PresentRelative Abundance (%)Reference
Formica japonicaHymenoptera: FormicidaeMethylalkenesPresent, but not the dominant class[1]
Formica truncorumHymenoptera: FormicidaeMethylalkenes~8.2%[2]
Crematogaster levior (Cryptic Species A)Hymenoptera: FormicidaeMethyl-branched alkenesHigher proportion compared to cryptic species B[3]
Camponotus femoratus (Cryptic Species PS)Hymenoptera: FormicidaeAlkenes and Methyl-branched alkenesHigher proportion compared to cryptic species PAT[3]
Nasonia spp.Hymenoptera: PteromalidaeMethyl-branched alkanes (mono-, di-, tri-, tetra-)Variation explained by multiple QTLs[4]
Drosophila melanogasterDiptera: DrosophilidaeMethyl-branched alkenesPresent, with 8 new compounds identified[5]
Drosophila americana (SC population)Diptera: DrosophilidaeMethyl-branched alkanes and AlkenesHigher abundance of longer-chain compounds[6]
Drosophila heteroneuraDiptera: DrosophilidaeMethyl-branched alkanesSignificant differences in abundance compared to D. silvestris[7]
Drosophila silvestrisDiptera: DrosophilidaeMethyl-branched alkanesStrong sexual dimorphism in composition[7]
Lariophagus distinguendusHymenoptera: PteromalidaeMethyl-branched alkanesPresent as part of a complex CHC blend[8]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the comparison of cuticular hydrocarbon profiles.

Cuticular Hydrocarbon (CHC) Extraction

A common method for extracting CHCs from insect cuticles involves solvent washing.

  • Sample Preparation: Individual or pooled insect specimens are typically euthanized by freezing.

  • Extraction: The specimens are submerged in a non-polar solvent, most commonly hexane, for a short duration (e.g., 10 minutes).[9] This process dissolves the lipids, including hydrocarbons, from the cuticle surface.

  • Solvent Evaporation: The solvent containing the extracted CHCs is carefully transferred to a clean vial and evaporated under a gentle stream of nitrogen gas to concentrate the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for separating, identifying, and quantifying the components of a CHC profile.

  • Injection: A small volume of the concentrated CHC extract is injected into the gas chromatograph.

  • Separation: The different hydrocarbon compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar HP-5MS column). The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds.

  • Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for each compound, allowing for its identification by comparison to spectral libraries and known standards.

  • Quantification: The relative abundance of each hydrocarbon is determined by integrating the area under its corresponding peak in the gas chromatogram.

Mandatory Visualization

Signaling Pathway: Cuticular Hydrocarbon Biosynthesis

The following diagram illustrates the generalized biosynthetic pathway for cuticular hydrocarbons in insects. This pathway involves the coordinated action of several enzyme families to produce the diverse array of CHCs found on the insect cuticle.

CHC_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Modification and Elongation cluster_2 Reduction and Decarbonylation Acetyl-CoA Acetyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA Acetyl-CoA->Fatty_Acyl-CoA Fatty Acid Synthase (FAS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty_Acyl-CoA Elongated_Acyl-CoA Elongated_Acyl-CoA Fatty_Acyl-CoA->Elongated_Acyl-CoA Elongases Unsaturated_Acyl-CoA Unsaturated_Acyl-CoA Elongated_Acyl-CoA->Unsaturated_Acyl-CoA Desaturases Fatty_Aldehyde Fatty_Aldehyde Unsaturated_Acyl-CoA->Fatty_Aldehyde Acyl-CoA Reductase Cuticular_Hydrocarbon Cuticular_Hydrocarbon Fatty_Aldehyde->Cuticular_Hydrocarbon Decarbonylase (P450)

Caption: Generalized pathway for cuticular hydrocarbon biosynthesis in insects.

Experimental Workflow: CHC Analysis

This diagram outlines the typical experimental workflow for the extraction and analysis of insect cuticular hydrocarbons.

CHC_Workflow Insect_Sample Insect Sample(s) Extraction CHC Extraction (e.g., Hexane Wash) Insect_Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing and Compound Identification GCMS_Analysis->Data_Processing Quantitative_Analysis Quantitative Analysis (Relative Abundance) Data_Processing->Quantitative_Analysis Comparison Inter-species Comparison Quantitative_Analysis->Comparison

Caption: Standard experimental workflow for cuticular hydrocarbon analysis.

References

Correlating GC Retention Times of Synthetic and Natural 2-Undecene, 5-methyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the gas chromatography (GC) retention times of synthetic and natural "2-Undecene, 5-methyl-". The data presented is intended to assist researchers, scientists, and drug development professionals in identifying and verifying this compound in various samples.

Data Presentation: GC Retention Time and Index

The following table summarizes the available quantitative data for the GC analysis of "2-Undecene, 5-methyl-" from both natural and theoretical synthetic sources. Retention indices (RI) are a more standardized measure than retention times as they are less dependent on the specific instrument and analysis conditions.

SourceCompoundRetention Time (min)Retention Index (RI)GC Column
Natural (Orange Peel Powder Extract)2-Undecene, 5-methyl-20.36[1]Not ReportedNot Specified[1]
Natural (Black Tea Aroma)2-Undecene, 5-methyl-Not Reported1215HP-5[2]
Synthetic (Predicted)2-Undecene, 5-methyl-Varies~1200-1220Non-polar (e.g., DB-5, HP-5ms)

Experimental Protocols

Analysis of Natural 2-Undecene, 5-methyl- in Orange Peel

A study analyzing the phytochemicals in orange peel powder identified 2-Undecene, 5-methyl- using GC-MS.[1]

Extraction Method:

  • 0.5 g of orange peel powder was mixed with 25 mL of methanol.

  • The mixture was sonicated for 10 minutes at 25 °C.

  • The resulting extract was filtered prior to GC-MS analysis.[1]

GC-MS Parameters:

  • Injection Volume: 1 µL[1]

  • GC Column: The specific column type was not detailed in the publication.[1]

  • Oven Temperature Program: The initial temperature was held at 70°C for 2 minutes, then ramped at 8°C/min to 250°C and held for 10 minutes.

  • Mass Spectrometry: Operated in electron impact mode at 70 eV.[1]

Proposed Synthesis of 2-Undecene, 5-methyl- via Wittig Reaction

A plausible and widely used method for the synthesis of alkenes such as 2-Undecene, 5-methyl- is the Wittig reaction.[3][4][5] This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde.

Proposed Reaction Scheme:

To synthesize 2-Undecene, 5-methyl-, one could react 2-heptanone with the appropriate phosphonium ylide.

Step 1: Preparation of the Phosphonium Ylide

  • An appropriate alkyl halide, such as 1-bromobutane, is reacted with triphenylphosphine (PPh3) to form the corresponding triphenylphosphonium salt.[3]

  • The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphorus ylide.[3][6]

Step 2: Wittig Reaction

  • The prepared ylide is then reacted with 2-heptanone in the same solvent.

  • The reaction mixture is typically stirred at room temperature until the reaction is complete.

  • The final product, a mixture of (E) and (Z) isomers of 5-methyl-2-undecene, is then isolated and purified, often through column chromatography. The triphenylphosphine oxide is a significant byproduct of this reaction.[2][7]

Mandatory Visualization

The following diagram illustrates the experimental workflow for correlating the GC retention times of natural and synthetic 2-Undecene, 5-methyl-.

experimental_workflow cluster_natural Natural Source Analysis cluster_synthetic Synthetic Route cluster_analysis Comparative Analysis natural_source Natural Source (e.g., Orange Peel) extraction Solvent Extraction natural_source->extraction gcms_natural GC-MS Analysis extraction->gcms_natural natural_rt Retention Time/ Index of Natural Compound gcms_natural->natural_rt comparison Comparison of Retention Data natural_rt->comparison reagents 2-Heptanone + Phosphonium Ylide wittig Wittig Reaction reagents->wittig purification Purification wittig->purification synthetic_product Synthetic 2-Undecene, 5-methyl- purification->synthetic_product gcms_synthetic GC-MS Analysis synthetic_product->gcms_synthetic synthetic_rt Retention Time/ Index of Synthetic Compound gcms_synthetic->synthetic_rt synthetic_rt->comparison

Caption: Workflow for GC retention time correlation.

References

Safety Operating Guide

Personal protective equipment for handling 2-Undecene, 5-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Undecene, 5-methyl-

This guide provides essential safety and logistical information for handling 2-Undecene, 5-methyl-. The information is compiled from safety data sheets of structurally similar chemicals, such as 1-Undecene and 2-Methylundecane, and should be used as a directive for safe laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling 2-Undecene, 5-methyl-. The following table summarizes the recommended PPE.[1][2][3]

Body PartRecommended ProtectionSpecifications
Respiratory Half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator.Use respirators approved under appropriate government standards. A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[2][3]
Hands Impervious gloves.Gloves must be inspected prior to use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2][3]
Eyes Safety goggles or glasses.Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face-shield may be required depending on the situation.[1][2][3]
Skin & Body Impervious protective clothing and protective boots.Wear fire/flame resistant and impervious clothing.[1][2][3]
Immediate First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table provides procedural guidance for first aid.[1][4]

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Get medical attention as soon as possible.[1][4]
Skin Contact Immediately flush the contaminated skin with water. Remove any contaminated clothing and continue to flush the skin with water. If irritation persists after washing, get medical attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[1]

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[1]

Operational and Disposal Plans

Safe Handling and Storage

  • Handling: Handle in a well-ventilated place. Wear suitable protective equipment. Prevent the generation of vapor or mist. Keep away from flames and hot surfaces and take measures to prevent the buildup of electrostatic charge by using explosion-proof equipment. Wash hands and face thoroughly after handling.[1][2]

  • Storage: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place. Store under an inert gas. The storage area should be locked up and away from incompatible materials such as oxidizing agents.[1][2]

Spill Management

In case of a spill, the following workflow should be followed:

cluster_spill Chemical Spill Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess the Spill evacuate->assess minor_spill Minor Spill? assess->minor_spill major_spill Major Spill? minor_spill->major_spill No ppe Don Appropriate PPE minor_spill->ppe Yes major_spill->ppe No call_ehs Call Emergency Services / EHS major_spill->call_ehs Yes contain Contain the Spill (Use absorbent material) ppe->contain cleanup Clean Up Spill (Use spark-proof tools) contain->cleanup dispose Dispose of Waste Properly cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate report Report the Incident decontaminate->report end End report->end secure_area Secure the Area (Prevent entry) call_ehs->secure_area secure_area->end

Caption: Workflow for managing a chemical spill.

Disposal Plan

  • Waste Collection: Collect spilled material and any contaminated absorbent materials in suitable, closed containers for disposal.[2]

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[2] All disposal activities must be in accordance with appropriate local, regional, national, and international laws and regulations.[2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.